Substance P (2-11)
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUMOPZYRIFNRE-NVAZTIMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H86N14O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1191.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Substance P (2-11) in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide of the tachykinin family, is a primary mediator of neurogenic inflammation, a process characterized by vasodilation, plasma extravasation, and immune cell activation initiated by the release of neuropeptides from sensory nerve endings.[1] Following its release, Substance P is rapidly metabolized into various fragments. This guide focuses on the N-terminally truncated metabolite, Substance P (2-11), and elucidates its role and mechanisms in driving the neurogenic inflammatory cascade. While research has often centered on the full-length peptide, evidence indicates that SP (2-11) is not an inactive byproduct but a biologically active fragment that retains significant pro-inflammatory capabilities, particularly in the activation of mast cells. This document provides a comprehensive overview of the metabolism, receptor interactions, signaling pathways, and experimental investigation of SP (2-11), offering a resource for professionals in neuroscience, immunology, and pharmacology.
Introduction to Neurogenic Inflammation and Substance P
Neurogenic inflammation is a localized inflammatory response triggered by the activation of primary sensory neurons.[1] Unlike classical inflammation, which is initiated by resident immune cells, the primary instigators are neuropeptides released from the peripheral terminals of these neurons.[1][2] The principal outcomes of this process are:
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Vasodilation: An increase in blood vessel diameter, leading to localized redness (erythema) and heat.
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Plasma Extravasation: An increase in the permeability of post-capillary venules, allowing plasma proteins and fluid to leak into the surrounding tissue, causing swelling (edema).[3]
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Immune Cell Modulation: Recruitment and activation of various immune cells, most notably mast cells, which release a host of secondary inflammatory mediators.
Substance P (SP) , an 11-amino acid peptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), is a cornerstone of this process. It is a member of the tachykinin peptide family and exerts its effects by binding to neurokinin (NK) receptors, showing the highest affinity for the neurokinin-1 receptor (NK-1R). Upon binding, SP initiates a cascade of events that culminate in the classic signs of inflammation.
Metabolism of Substance P and the Generation of SP (2-11)
In vivo, the activity of Substance P is tightly regulated by enzymatic degradation. It is cleaved by various peptidases, including neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), at different sites along its sequence. This metabolism results in a variety of N-terminal and C-terminal fragments.
Substance P (2-11) is an N-terminal fragment that lacks the initial arginine residue. It has been identified as a metabolite of SP in several biological systems. For instance, studies using an in vitro model of the blood-brain barrier (BBB) and analysis of human tears have detected SP (2-11) as one of several cleavage products, alongside other fragments like SP (3-11), SP (5-11), and SP (1-7). While often found in lower concentrations than other metabolites, its presence confirms its generation in physiological and pathophysiological contexts.
Mechanism of Action of Substance P (2-11)
The biological activity of tachykinins is largely dependent on the C-terminal sequence, which is responsible for binding to and activating neurokinin receptors. Since Substance P (2-11) retains the entire C-terminal portion of the parent molecule, it is capable of activating the NK-1R and eliciting downstream inflammatory effects. However, its activity profile is also critically influenced by its N-terminal structure, particularly in its interaction with mast cells.
NK-1 Receptor-Mediated Effects: Vasodilation and Plasma Extravasation
The hallmark signs of neurogenic inflammation—vasodilation and increased vascular permeability—are primarily mediated by the activation of NK-1R on the endothelial cells of blood vessels. SP (2-11), by acting as an NK-1R agonist, contributes to these effects. Activation of the receptor on endothelial cells leads to the production of nitric oxide (NO), a potent vasodilator, and induces cellular changes that increase the gaps between endothelial cells, facilitating plasma extravasation.
Mast Cell Activation: A Critical Role for the N-Terminus
Mast cells are key players in amplifying the inflammatory response by releasing pre-stored mediators like histamine, proteases (tryptase, chymase), and newly synthesized lipids (prostaglandins, leukotrienes) and cytokines. Substance P is a potent activator of mast cells.
Crucially, studies comparing the effects of various SP fragments have shown that SP (2-11) induces mast cell degranulation to a similar extent as the full-length SP (1-11). In contrast, fragments with further N-terminal truncations (e.g., SP 4-11, 5-11) fail to cause degranulation. This indicates that the N-terminal basic amino acids (Pro-Lys-Pro) are essential for this specific action. This effect is mediated, particularly in human mast cells, by the Mas-related G protein-coupled receptor X2 (MRGPRX2), which recognizes the polycationic N-terminus of SP. Therefore, SP (2-11) can potently induce neurogenic inflammation by directly triggering mast cells via a distinct receptor mechanism from the classical NK-1R pathway.
Signaling Pathways
Substance P (2-11) elicits its effects through at least two distinct signaling pathways depending on the cell type and receptor engaged.
NK-1R Signaling Cascade
Binding of SP (2-11) to the NK-1R, a Gq/11-coupled receptor, initiates a well-characterized signaling cascade. This pathway is central to the vascular effects of the peptide.
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G-Protein Activation: Ligand binding causes a conformational change in the NK-1R, activating the associated Gq/11 protein.
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PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Downstream Effects: IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This leads to downstream events including the activation of the MAPK/ERK pathway and endothelial nitric oxide synthase (eNOS), resulting in vasodilation and increased permeability.
MRGPRX2 Signaling in Mast Cells
In human mast cells, SP (2-11) binding to the MRGPRX2 receptor triggers a rapid degranulation process, releasing potent inflammatory mediators.
Quantitative Data Summary
Quantitative data for SP (2-11) is limited. The following table summarizes available data for full-length SP and key fragments to provide context for the biological activity of SP (2-11), which is known to be similar to SP (1-11) in mast cell activation assays.
| Compound | Assay | Species/Cell Line | Endpoint | Potency (EC₅₀ / Dose) | Reference |
| Substance P (1-11) | Mast Cell Degranulation | Human (LAD2) | β-hexosaminidase release | IC₅₀ ≈ 0.1 µM | |
| Substance P (1-11) | Plasma Extravasation | Rat (in vivo) | Evans Blue dye leakage | Dose-dependent (74.2 - 742 pmol) | |
| Substance P (1-11) | VEGF Secretion | Human (LAD2) | VEGF release | Active at 0.1–10 μM | |
| Substance P (2-11) | Mast Cell Degranulation | Human (LAD2) | β-hexosaminidase release | Similar to SP (1-11) | |
| Substance P (4-11) | Mast Cell Degranulation | Human (LAD2) | β-hexosaminidase release | Inactive | |
| Substance P (5-11) | Mast Cell Degranulation | Human (LAD2) | β-hexosaminidase release | Inactive |
Key Experimental Protocols
Investigating the role of SP (2-11) requires specific methodologies to assess its distinct biological activities.
Protocol: In Vitro Mast Cell Degranulation Assay
This assay quantifies the ability of SP (2-11) to induce the release of granular content from mast cells.
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Objective: To measure SP (2-11)-induced degranulation by quantifying β-hexosaminidase release.
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Cell Model: Human LAD2 mast cell line or primary human cord blood-derived mast cells (hCBMCs).
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Methodology:
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Cell Culture: Culture LAD2 cells in appropriate media supplemented with stem cell factor (SCF).
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Plating: Plate cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate.
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Stimulation: Add varying concentrations of SP (2-11), full-length SP (positive control), and a vehicle control to the wells. Incubate for 30 minutes at 37°C.
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Lysis: To determine the total β-hexosaminidase content, lyse a separate set of unstimulated cells with a detergent (e.g., 0.1% Triton X-100).
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Supernatant Collection: Centrifuge the plate and collect the supernatant.
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Enzymatic Reaction: Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatants and lysates. Incubate to allow for the enzymatic reaction.
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Quantification: Stop the reaction with a stop buffer and measure the absorbance at 405 nm using a plate reader.
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Analysis: Calculate the percentage of β-hexosaminidase release relative to the total content in the lysed cells.
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Protocol: In Vivo Plasma Extravasation (Miles Assay)
This in vivo assay measures the increase in vascular permeability in the skin, a direct consequence of neurogenic inflammation.
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Objective: To quantify plasma protein extravasation in response to intradermal injection of SP (2-11).
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Animal Model: Wistar rats or C57BL/6 mice.
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Methodology:
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Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine/xylazine).
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Dye Injection: Inject Evans blue dye (e.g., 2% solution in saline, 50 mg/kg) intravenously via the tail vein. The dye binds to serum albumin.
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Intradermal Injections: After dye circulation (approx. 5 minutes), inject SP (2-11) (in pmol to nmol range), a vehicle control (saline), and a positive control (full-length SP or histamine) intradermally into shaved dorsal skin.
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Incubation: Allow 20-30 minutes for the extravasation to occur. Blue spots will appear at sites of increased permeability.
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Euthanasia and Tissue Collection: Euthanize the animal and excise the skin injection sites using a biopsy punch.
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Dye Extraction: Incubate the skin samples in a solvent (e.g., formamide or acetone/saline) at 60°C overnight to extract the Evans blue dye.
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Quantification: Centrifuge the samples and measure the absorbance of the supernatant at ~620 nm.
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Analysis: Compare the amount of extracted dye from SP (2-11)-injected sites to the vehicle control.
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Protocol: Identification of SP Metabolites via LC-MS/MS
This protocol is used to confirm the generation of SP (2-11) from its parent peptide in a biological matrix.
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Objective: To identify and quantify SP (2-11) and other fragments produced from the enzymatic cleavage of SP (1-11).
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Model: In vitro BBB model (e.g., bovine brain microvessel endothelial cell monolayers) or biological fluids (e.g., human serum, tears).
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Methodology:
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Incubation: Add a known concentration of full-length SP (1-11) to the biological sample. Incubate at 37°C.
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Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4 hours).
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Sample Preparation: Stop the enzymatic reaction (e.g., by adding acid or a protease inhibitor cocktail) and perform solid-phase extraction (SPE) to clean up the sample and concentrate the peptides.
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LC-MS/MS Analysis: Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
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Separation: Separate the parent peptide and its fragments using a C18 reverse-phase chromatography column with a gradient of acetonitrile and water.
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Detection and Identification: The mass spectrometer will detect the peptides based on their mass-to-charge ratio (m/z). Fragmentation patterns (MS/MS) are then used to confirm the amino acid sequence of the metabolites, including SP (2-11).
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Quantification: Compare the peak areas of the detected metabolites to those of known synthetic standards to determine their concentration over time.
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Conclusion and Future Directions
The Substance P metabolite, SP (2-11), is a functionally significant product of parent peptide degradation. It retains the crucial C-terminal domain necessary for NK-1R activation, thereby contributing to the cardinal signs of neurogenic inflammation, including vasodilation and plasma extravasation. More importantly, the preservation of the N-terminal basic residues allows SP (2-11) to potently activate mast cells via the MRGPRX2 receptor, a key amplification step in the inflammatory cascade.
For drug development professionals, this distinction is critical. Therapeutic strategies aimed at mitigating neurogenic inflammation must consider the activity of SP metabolites. A simple NK-1R antagonist may not be sufficient to block the full spectrum of inflammatory events if mast cell activation by SP (2-11) via MRGPRX2 plays a significant role in a given pathology. Future research should focus on quantifying the relative contributions of SP (1-11) versus its active metabolites like SP (2-11) in various inflammatory diseases. This will pave the way for more nuanced therapeutic approaches, potentially involving dual antagonists for both NK-1R and MRGPRX2, to more effectively treat conditions underpinned by neurogenic inflammation.
References
The Discovery and History of Substance P Fragments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substance P (SP), an undecapeptide neuropeptide, has been a subject of intense scientific scrutiny since its discovery in 1931. As a member of the tachykinin family, its role as a neurotransmitter and neuromodulator in pain, inflammation, and mood is well-established. However, the biological significance of Substance P extends beyond the full-length peptide. Endogenous cleavage of SP yields a cascade of N- and C-terminal fragments, each possessing unique and sometimes opposing biological activities. This guide provides a comprehensive technical overview of the discovery, history, and pharmacological characterization of these fragments. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key biological pathways and experimental workflows.
A Historical Perspective: From "Preparation P" to a Family of Bioactive Fragments
The journey of Substance P began in 1931 when Ulf von Euler and John H. Gaddum isolated a bioactive extract from equine brain and intestine that induced gut contraction and hypotension.[1] They named this unknown factor "Preparation P," later shortened to Substance P. For decades, its precise structure remained elusive. It wasn't until 1971 that Chang et al. successfully determined the eleven-amino-acid sequence of SP: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1]
The elucidation of SP's structure paved the way for the synthesis of the peptide and its fragments, leading to a deeper understanding of its biological functions. Early research predominantly focused on the full-length peptide and its interactions with what would later be identified as neurokinin (NK) receptors. The primary receptor for Substance P is the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2]
A pivotal shift in the field occurred with the realization that Substance P is extensively metabolized in vivo, generating a variety of N- and C-terminal fragments.[2] Crucially, these fragments were not mere inactive degradation products. Instead, they exhibited distinct biological activities, often differing from the parent molecule and sometimes acting in opposition to one another. This discovery opened up a new dimension in tachykinin research, suggesting a more complex and nuanced regulatory system than previously imagined.
The Dichotomy of Substance P Fragments: N-Terminal vs. C-Terminal Activity
The biological activities of Substance P fragments are largely segregated based on their origin from the N- or C-terminus of the parent peptide.
C-Terminal Fragments: The Effector Domain
The C-terminal fragments of Substance P are generally considered to be the primary mediators of classical tachykinin activity. The conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, is essential for high-affinity binding to and activation of neurokinin receptors. Fragments as short as the hexapeptide SP(6-11) retain significant biological activity, including smooth muscle contraction and hypotensive effects. In many bioassays, the C-terminal octapeptide SP(4-11) is nearly as potent as, or in some cases even more potent than, full-length Substance P. These fragments are potent agonists at the NK1 receptor and are responsible for many of the pro-inflammatory and nociceptive effects attributed to Substance P.
N-Terminal Fragments: The Modulatory Domain
In stark contrast to their C-terminal counterparts, the N-terminal fragments of Substance P, such as SP(1-7), generally lack significant affinity for NK1 receptors and do not elicit classical tachykinin responses like smooth muscle contraction.[3] Instead, they have emerged as important modulators of the nervous system, often exhibiting effects that oppose those of Substance P and its C-terminal fragments. For instance, while C-terminal fragments are implicated in pain transmission, N-terminal fragments have been shown to possess antinociceptive properties. Furthermore, N-terminal fragments can influence motor behavior in ways distinct from the parent molecule. The mechanisms of action for N-terminal fragments are still under investigation but may involve interactions with novel binding sites or modulation of other neurotransmitter systems.
Quantitative Analysis of Substance P Fragment Activity
The following tables summarize the available quantitative data on the binding affinities and potencies of various Substance P fragments. This data allows for a direct comparison of the pharmacological profiles of these peptides.
Table 1: Binding Affinities (Ki) of Substance P Fragments at Neurokinin Receptors
| Peptide Fragment | Receptor | Species | Tissue/Cell Line | Ki (nM) | Citation(s) |
| Substance P | NK1 | Rat | Brain | 0.1-0.5 | |
| Substance P | NK2 | Rat | Duodenum | 300-1000 | |
| Substance P | NK3 | Rat | Cerebral Cortex | >1000 | |
| SP(4-11) | NK1 | Guinea Pig | Ileum | 1.2 | |
| SP(5-11) | NK1 | Guinea Pig | Ileum | 2.5 | |
| SP(6-11) | NK1 | Guinea Pig | Ileum | 8.0 | |
| SP(7-11) | NK1 | Guinea Pig | Ileum | 30 | |
| SP(8-11) | NK1 | Guinea Pig | Ileum | >1000 | |
| SP(1-7) | NK1 | Mouse | Spinal Cord | No significant binding |
Note: Data has been collated from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Functional Potencies (EC50/ED50) of Substance P Fragments
| Peptide Fragment | Assay | Tissue/Preparation | Species | Potency (EC50/ED50 in nM) | Citation(s) |
| Substance P | Guinea Pig Ileum Contraction | Ileum | Guinea Pig | 1-5 | |
| SP(4-11) | Guinea Pig Ileum Contraction | Ileum | Guinea Pig | 2-10 | |
| SP(5-11) | Guinea Pig Ileum Contraction | Ileum | Guinea Pig | 5-20 | |
| SP(6-11) | Guinea Pig Ileum Contraction | Ileum | Guinea Pig | 20-100 | |
| SP(7-11) | Guinea Pig Ileum Contraction | Ileum | Guinea Pig | 100-500 | |
| SP(1-7) | Analgesia (Tail-flick test) | In vivo (intrathecal) | Rat | Not applicable (modulatory) |
Key Experimental Protocols
This section provides detailed methodologies for seminal experiments used in the discovery and characterization of Substance P fragments.
Radioligand Binding Assay for Neurokinin Receptors
This protocol is used to determine the binding affinity of Substance P fragments for neurokinin receptors.
Objective: To quantify the binding affinity (Ki) of unlabeled Substance P fragments by their ability to compete with a radiolabeled ligand for binding to NK1, NK2, or NK3 receptors.
Materials:
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Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 agonist.
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Membrane Preparation: Homogenates from tissues or cells expressing the neurokinin receptor of interest (e.g., rat brain for NK1).
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Unlabeled Ligands: Substance P, N- and C-terminal fragments, and other test compounds.
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, and 0.1% BSA.
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Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
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Scintillation Cocktail.
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Glass fiber filters (e.g., Whatman GF/B).
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Filtration apparatus.
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Scintillation counter.
Procedure:
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Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
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Assay Setup: In a 96-well plate, add in the following order:
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Assay buffer.
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Unlabeled ligand at various concentrations.
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Radioligand at a fixed concentration (typically near its Kd value).
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Membrane preparation to initiate the binding reaction.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
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Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Guinea Pig Ileum Bioassay for Contractile Activity
This classic bioassay is used to measure the contractile (spasmogenic) activity of Substance P and its C-terminal fragments.
Objective: To determine the potency (EC50) of Substance P fragments by measuring their ability to induce contraction of the isolated guinea pig ileum.
Materials:
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Guinea Pig: Male, 250-350g.
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Tyrode's Solution: Physiological salt solution.
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Organ Bath: With a capacity of 10-20 ml, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
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Isotonic Transducer and Recording System.
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Substance P and its fragments.
Procedure:
-
Tissue Preparation: Humanely euthanize the guinea pig. Isolate a segment of the terminal ileum and place it in Tyrode's solution.
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Mounting: Mount a 2-3 cm segment of the ileum in the organ bath containing Tyrode's solution. One end is attached to a fixed point, and the other to an isotonic transducer.
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Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.
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Dose-Response Curve:
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Add increasing concentrations of the test peptide to the organ bath in a cumulative or non-cumulative manner.
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Record the contractile response for each concentration until a maximal response is achieved.
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Wash the tissue thoroughly between doses (for non-cumulative addition) or after the final dose.
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Data Analysis: Plot the magnitude of the contraction against the log concentration of the peptide. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax).
In Vivo Analgesia Assessment: The Rat Tail-Flick Test
This behavioral assay is used to evaluate the nociceptive or antinociceptive effects of Substance P fragments in a living animal model.
Objective: To measure the effect of intrathecally administered Substance P fragments on the latency of a rat to withdraw its tail from a noxious thermal stimulus.
Materials:
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Rats: Male Sprague-Dawley or Wistar, with chronically implanted intrathecal catheters.
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Tail-Flick Analgesia Meter: With a radiant heat source.
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Substance P and its fragments dissolved in artificial cerebrospinal fluid (aCSF).
Procedure:
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Acclimatization: Acclimatize the rats to the testing apparatus to minimize stress-induced analgesia.
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Baseline Latency: Gently restrain the rat and place its tail over the radiant heat source. Measure the time it takes for the rat to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
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Administration of Test Substance: Administer a defined volume of the test peptide solution or vehicle (aCSF) through the intrathecal catheter.
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Post-Injection Latencies: Measure the tail-flick latency at several time points after injection (e.g., 1, 5, 15, 30, and 60 minutes).
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Data Analysis: Express the results as the tail-flick latency in seconds or as a percentage of the maximum possible effect (%MPE). Compare the latencies after peptide administration to the baseline and vehicle control values to determine if the peptide has a pro-nociceptive (decreased latency) or anti-nociceptive (increased latency) effect.
Visualizing the Molecular and Experimental Landscape
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Substance P fragments.
Signaling Pathways
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Substance P Fragment Characterization.
Logical Relationship of SP Fragments and Activity
Caption: Structure-Activity Relationship of SP Fragments.
Conclusion and Future Directions
The discovery and subsequent characterization of Substance P fragments have profoundly expanded our understanding of the tachykinin system. The clear functional dichotomy between the N- and C-terminal fragments highlights a sophisticated endogenous mechanism for modulating neuronal and inflammatory responses. While C-terminal fragments act as direct effectors through classical neurokinin receptor pathways, N-terminal fragments serve as more subtle regulators, the full extent of whose mechanisms is still being unraveled.
For drug development professionals, this complexity presents both challenges and opportunities. The development of stable analogues of N-terminal fragments could offer novel therapeutic avenues for pain management and other neurological disorders, potentially with fewer side effects than traditional NK1 receptor antagonists. Conversely, a deeper understanding of the enzymes responsible for SP fragmentation could lead to new strategies for controlling the levels of pro-inflammatory C-terminal fragments in disease states.
Future research should focus on several key areas:
-
Deorphanizing N-terminal fragment receptors: Identifying the specific binding sites or receptors through which N-terminal fragments exert their effects is a critical next step.
-
Mapping the SP metabolome in disease: A comprehensive analysis of the relative abundance of different SP fragments in various pathological conditions could reveal novel biomarkers and therapeutic targets.
-
Developing fragment-specific pharmacological tools: The creation of highly selective agonists and antagonists for specific SP fragments will be instrumental in dissecting their precise physiological roles.
References
Substance P (2-11): A Technical Guide to its Binding Affinity for NK1 vs. NK2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of the Substance P fragment, Substance P (2-11), for the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. This document provides a comprehensive overview of the available binding data, detailed experimental methodologies for receptor binding assays, and a visualization of the associated signaling pathways.
Introduction
Substance P (SP), an undecapeptide neuropeptide, is the endogenous ligand with the highest affinity for the neurokinin-1 (NK1) receptor.[1][2] It also demonstrates a significantly lower affinity for the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors.[1] The biological activity of Substance P and its fragments is primarily mediated through these G protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events. The C-terminal region of Substance P is crucial for its biological activity, and fragments containing this region, such as Substance P (2-11), are of significant interest in pharmacological research. This guide focuses on the comparative binding affinity of the C-terminal fragment Substance P (2-11) for NK1 and NK2 receptors, providing valuable insights for drug design and development targeting the tachykinin system.
Data Presentation: Binding Affinity of Substance P and its Fragments
One study reported that the full-length Substance P binds to the NK2 receptor with a 1700-fold lower affinity compared to the NK1 receptor. It is well-established that the C-terminal sequence of Substance P is the primary determinant of its binding to neurokinin receptors. Therefore, it is highly probable that Substance P (2-11) retains this significant preference for the NK1 receptor.
For illustrative purposes, the table below includes binding data for the full-length Substance P and a related C-terminal fragment, highlighting the general trend of NK1 selectivity.
| Ligand | Receptor | Species | Cell Line | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Substance P | NK1 | Rat | CHO | Radioligand Binding | 0.17 | - |
| Substance P | NK2 | Rat | CHO | Radioligand Binding | - | >1000 |
| [Sar⁹,Met(O₂)¹¹]-SP | NK1 | Guinea Pig | - | Functional Assay | - | 0.34 |
| Substance P (4-11) | NK1 | - | - | - | Highly Selective | - |
Note: The data presented are compiled from various sources and should be interpreted with caution due to differences in experimental conditions. The high selectivity of C-terminal fragments like Substance P (4-11) for the NK1 receptor further supports the expected high selectivity of Substance P (2-11).[3]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for ligands such as Substance P (2-11) is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing the human NK1 or NK2 receptor.[4]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor. For NK1 receptor assays, [¹²⁵I]-Tyr⁸-Substance P or [³H]-Substance P are commonly used. For NK2 receptor assays, a selective radiolabeled antagonist is often preferred.
-
Competitor Ligand: Unlabeled Substance P (2-11).
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail to prevent peptide degradation, and a source of divalent cations (e.g., 5 mM MgCl₂).
-
Wash Buffer: Assay buffer, often supplemented with a carrier protein like bovine serum albumin (BSA) to reduce non-specific binding.
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well Filter Plates: With glass fiber filters pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Cell Harvester: For rapid filtration of the assay mixture.
-
Scintillation Counter: For quantifying radioactivity.
Experimental Workflow: Competitive Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the target receptor (NK1 or NK2) to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor, Substance P (2-11), to the wells.
-
For determining non-specific binding, add a high concentration of a known, unlabeled NK1 or NK2 ligand to a set of wells.
-
For determining total binding, add only the assay buffer.
-
-
Incubation:
-
Add a constant, low concentration (typically at or below the K₋d value) of the radioligand to all wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Kᵢ (inhibition constant) for Substance P (2-11) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Signaling Pathways
The binding of an agonist like Substance P (2-11) to NK1 or NK2 receptors initiates intracellular signaling cascades. Both receptors are coupled to G proteins, primarily of the Gq/11 family, leading to the activation of phospholipase C (PLC).
NK1 Receptor Signaling Pathway
Upon activation by Substance P (2-11), the NK1 receptor activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These second messengers lead to a variety of downstream cellular responses, including neurotransmission, inflammation, and smooth muscle contraction.
NK2 Receptor Signaling Pathway
The primary signaling pathway for the NK2 receptor is also through Gq/11 and the activation of phospholipase C, similar to the NK1 receptor.
While Substance P (2-11) has a much lower affinity for the NK2 receptor, binding can still elicit a similar signaling cascade through the Gq/11-PLC pathway, leading to an increase in intracellular calcium and activation of PKC. The physiological relevance of this interaction is dependent on the local concentrations of the peptide.
Conclusion
Substance P (2-11), as a C-terminal fragment of Substance P, exhibits a pronounced binding preference for the NK1 receptor over the NK2 receptor. This selectivity is a key characteristic of the parent molecule and is retained in its biologically active fragments. The methodologies outlined in this guide for radioligand binding assays provide a robust framework for quantifying these binding affinities. Understanding the differential affinity of Substance P (2-11) for NK1 and NK2 receptors, along with their respective signaling pathways, is fundamental for the development of selective therapeutic agents targeting the tachykinin system for a variety of pathological conditions, including pain, inflammation, and mood disorders. Further research to determine the precise quantitative binding affinities of Substance P (2-11) will be invaluable for the continued exploration of its pharmacological potential.
References
- 1. jneurology.com [jneurology.com]
- 2. The Role of Substance P and NK1 Receptors in Mild to Severe Traumatic Brain Injury: From CTE to ICP [mdpi.com]
- 3. abmole.com [abmole.com]
- 4. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P (2-11) downstream signaling pathways
An In-depth Technical Guide to the Downstream Signaling Pathways of Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core downstream signaling pathways activated by Substance P (2-11), a significant C-terminal fragment of the neuropeptide Substance P (SP). The content herein delves into receptor interactions, key signaling cascades, quantitative data on ligand-receptor interactions, and detailed experimental methodologies.
Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family, encoded by the TAC1 gene.[1][2] It is a potent modulator of neuroinflammation, pain transmission, and cellular proliferation.[2][3] SP is metabolized into various N- and C-terminal fragments, which can exhibit distinct biological activities.[4] Substance P (2-11) is one such C-terminal fragment that retains significant biological activity, primarily through its interaction with the Neurokinin-1 receptor (NK1R).
Receptor Interaction: The Neurokinin-1 Receptor (NK1R)
Substance P and its C-terminal fragments, including SP (2-11), exert their effects by binding to G-protein coupled receptors (GPCRs), with the highest affinity for the Neurokinin-1 receptor (NK1R). The binding of SP to NK1R is a critical step in initiating a cascade of intracellular signaling events. The C-terminus of SP is crucial for receptor activation. While full-length SP shows the highest affinity, C-terminal fragments like SP (2-11) are also potent ligands for NK1R.
Core Downstream Signaling Pathways of Substance P (2-11)
Upon binding of Substance P (2-11) to the NK1R, several key downstream signaling pathways are activated. These pathways are primarily mediated by the coupling of the receptor to various heterotrimeric G proteins, including Gq/11 and Gs.
Gq/11 - PLC - IP3/DAG Pathway and Calcium Mobilization
The canonical signaling pathway for NK1R activation involves the Gq/11 family of G proteins.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is a hallmark of NK1R activation and can be measured to quantify receptor activity.
-
Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream targets, influencing cellular processes like proliferation and inflammation.
Caption: Gq/11-PLC-IP3/DAG signaling pathway activated by Substance P (2-11).
Gs - Adenylyl Cyclase - cAMP Pathway
While the Gq pathway is predominant, NK1R can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). However, a critical finding is that N-terminally truncated SP metabolites, including SP (2-11), exhibit diminished efficacy and potency in stimulating cAMP accumulation compared to full-length SP, while retaining their ability to induce calcium mobilization. This suggests that SP fragments can act as biased agonists, preferentially activating the Gq pathway over the Gs pathway.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Activation of the NK1R by SP and its fragments leads to the stimulation of the MAPK cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
β-Arrestin Scaffolding: Following receptor activation, β-arrestin is recruited to the NK1R. β-arrestin acts as a scaffold protein, forming a complex with components of the MAPK cascade, such as Raf-1 and MEK, which facilitates the activation of ERK1/2. This scaffolding mechanism can influence the subcellular localization and specificity of ERK signaling.
-
Cellular Outcomes: The activation of the ERK1/2 pathway is a key driver of cellular proliferation, migration, and anti-apoptotic effects observed in response to SP.
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial downstream effector of NK1R signaling.
-
PI3K Activation: NK1R activation can lead to the stimulation of PI3K.
-
Akt Phosphorylation: Activated PI3K phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B).
-
Anti-Apoptotic Effects: The PI3K/Akt pathway is a major cell survival pathway, and its activation by SP contributes to the suppression of apoptosis in various cell types, including cancer cells.
NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival, and its activation is modulated by NK1R signaling. SP can induce the activation of NF-κB, leading to the transcription of pro-inflammatory cytokines and chemokines. This activation can be dependent on upstream signals from the MAPK and PI3K/Akt pathways.
Caption: Overview of Substance P (2-11) downstream signaling pathways.
Quantitative Data on Ligand-Receptor Interactions
The following tables summarize key quantitative parameters for Substance P and its fragments interacting with the NK1R.
Table 1: Binding Affinities (Kd) of SP Analogs to NK1R
| Ligand | Cell Line/Tissue | Kd (nM) | Reference |
| [³H]-[Sar⁹,Met(O₂)¹¹]-SP | Rat Brain Membranes | 1.4 ± 0.5 | |
| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(1–11) | U373 MG Glioblastoma Cells | 11.23 ± 1.63 | |
| [¹⁷⁷Lu]DOTA-SP(4–11) | U373 MG Glioblastoma Cells | 19.53 ± 2.65 | |
| [¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11) | U373 MG Glioblastoma Cells | 20.93 ± 3.49 |
Table 2: Potency (EC50) for Second Messenger Activation
| Ligand | Assay | Cell Line | -log EC50 (M) | EC50 (nM) | Reference |
| Substance P | [Ca²⁺]i Mobilization | HEK293 | 8.5 ± 0.3 | 3.16 | |
| Substance P | cAMP Accumulation | HEK293 | 7.8 ± 0.1 | 15.85 | |
| SP (2-11) | cAMP Accumulation | HEK293 | 7.4 ± 0.08 | 39.81 | |
| SP (3-11) | cAMP Accumulation | HEK293 | 7.14 ± 0.06 | 72.44 | |
| SP (5-11) | cAMP Accumulation | HEK293 | 6.2 ± 0.05 | 630.96 | |
| SP (6-11) | cAMP Accumulation | HEK293 | 5.7 ± 0.09 | 1995.26 | |
| SP (6-11) | Gs Signaling | HEK293 | 16-fold less potent than SP | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the literature.
Calcium Mobilization Assay (FLIPR Assay)
This assay measures the change in intracellular calcium concentration following receptor activation.
-
Cell Culture and Plating:
-
Transiently transfect HEK293T cells with the NK1R plasmid using a suitable transfection agent (e.g., Lipofectamine 2000).
-
After 24 hours, resuspend the transfected cells in phenol-red-free DMEM with 1% dialyzed FBS.
-
Seed the cells (e.g., 5 x 10⁴ cells/well) onto black-walled, clear-bottom poly-D-lysine-coated 96-well plates and incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium.
-
Add 100 µL of Fluo-4 NW (no-wash) dye containing probenecid (2.5 mM) to each well.
-
Incubate at 37°C for 30 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Place the plate into a Fluorescence Imaging Plate Reader (FLIPR).
-
Add SP (2-11) or other test ligands at various concentrations.
-
Record the fluorescence signal for approximately 220 seconds.
-
-
Analysis:
-
Calculate the relative change in intracellular calcium (ΔRFU).
-
Normalize the signal to protein concentration, determined by a BCA assay.
-
Express results as a percentage change relative to the response of a reference agonist like full-length SP.
-
Caption: Experimental workflow for a Calcium Mobilization (FLIPR) Assay.
cAMP Assay (GloSensor Assay)
This bioluminescence-based assay measures changes in intracellular cAMP levels.
-
Cell Culture and Transfection:
-
Plate HEK293T cells stably expressing the GloSensor-22F cAMP biosensor into 100-mm dishes.
-
The next day, transiently transfect the cells with the NK1R plasmid using Lipofectamine 2000.
-
After 24 hours of incubation, plate the transfected cells (e.g., 50,000/well) into a white-walled, clear-bottom 96-well plate.
-
-
Assay Procedure:
-
The following day, rinse cells with an assay buffer (e.g., Hanks' balanced salt solution with 20 mM HEPES).
-
Add 50 µL/well of GloSensor cAMP Reagent and incubate at room temperature for 2 hours. Add a phosphodiesterase inhibitor like IBMX (100 µM) after the first hour to prevent cAMP degradation.
-
-
Data Acquisition:
-
Equilibrate the plate to room temperature.
-
Measure baseline luminescence using a plate reader.
-
Add SP (2-11) or other test ligands.
-
Measure luminescence every 2 minutes for 30 minutes.
-
-
Analysis:
-
Calculate the fold change in luminescence over baseline for each concentration.
-
Plot dose-response curves to determine EC50 values.
-
Caption: Experimental workflow for a GloSensor cAMP Assay.
Electrophysiological Recordings
Electrophysiology is used to study the effects of SP fragments on neuronal excitability.
-
Preparation:
-
Prepare acute brain or spinal cord slices from rats.
-
Maintain slices in an artificial cerebrospinal fluid (aCSF) solution.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings from identified neurons (e.g., deep dorsal horn neurons).
-
Record baseline membrane potential and synaptic activity.
-
-
Drug Application:
-
Bath-apply SP (2-11) or a selective NK1R agonist (e.g., [Sar⁹,Met(O₂)¹¹]-SP) at a known concentration (e.g., 2 µM).
-
Record changes in membrane potential, input resistance, and action potential firing frequency.
-
-
Analysis:
-
Measure the peak amplitude of the induced current or the change in firing rate.
-
Determine the reversal potential of the SP-induced current to identify the underlying ion channels.
-
Conclusion
Substance P (2-11), as an active C-terminal fragment of Substance P, potently activates the NK1R, leading to the stimulation of multiple downstream signaling pathways. The primary cascade involves Gq/11 coupling, leading to PLC activation and a robust increase in intracellular calcium. This fragment, however, demonstrates biased agonism, with a significantly reduced ability to stimulate the Gs-cAMP pathway compared to the full-length peptide. Furthermore, SP (2-11) engages critical pathways such as MAPK/ERK and PI3K/Akt, which are instrumental in mediating its effects on cell proliferation, survival, and inflammation. A thorough understanding of these complex and sometimes biased signaling networks is essential for researchers in neuroscience and oncology and is paramount for the rational design of novel therapeutics targeting the NK1R system.
References
An In-depth Technical Guide to the Biological Functions of Substance P C-terminal Fragments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, plays a crucial role in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] Upon enzymatic cleavage, SP yields several biologically active C-terminal fragments. These fragments, varying in length, retain the ability to interact with and activate NK1Rs, often exhibiting distinct signaling profiles and physiological effects compared to the parent peptide. This technical guide provides a comprehensive overview of the biological functions of SP C-terminal fragments, with a focus on their receptor interactions, signaling pathways, and physiological consequences. Detailed experimental protocols for key assays and structured data presentations are included to facilitate further research and drug development in this area.
Introduction to Substance P and its C-terminal Fragments
Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin family of neuropeptides.[1][3] The C-terminal region of SP is essential for its biological activity, with the pentapeptide sequence Phe-Phe-Gly-Leu-Met-NH2 being critical for receptor binding and activation. In vivo, SP is subject to degradation by various peptidases, leading to the formation of several C-terminal fragments, including SP(5-11), SP(6-11), and SP(7-11). These fragments are not merely inactive metabolites but possess intrinsic biological activities, capable of modulating neuronal activity, immune responses, and smooth muscle contractility.
Receptor Interactions and Binding Affinities
The primary target for SP and its C-terminal fragments is the NK1R. While the full-length peptide exhibits high affinity for NK1R, the C-terminal fragments also bind to this receptor, albeit with varying affinities. The binding affinity is a critical determinant of the biological potency of these fragments.
Quantitative Data: Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of various SP C-terminal fragments for the NK1 receptor. This data has been compiled from multiple studies to provide a comparative overview.
| Peptide Fragment | Sequence | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type | Reference |
| Substance P (1-11) | RPKPQQFFGLM-NH2 | ~0.1 - 1 | ~0.05 - 5 | Radioligand Binding, Inositol Phosphate Accumulation, Calcium Mobilization | |
| Substance P (5-11) | QFFGLM-NH2 | Moderate | ~5 - 50 | Inositol Phosphate Accumulation | |
| Substance P (6-11) | pQFFGLM-NH2 | ~1 - 10 | ~4 | Inositol Phosphate Accumulation | |
| Substance P (7-11) | FFGLM-NH2 | Weak | >1000 | Calcium Mobilization | |
| Septide | [pGlu6,Pro9]SP(6-11) | ~3000 (weak competitor of [3H]SP) | ~5 | Inositol Phosphate Accumulation |
Note: Ki and EC50 values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
Signaling Pathways of Substance P C-terminal Fragments
Activation of the NK1R by SP and its C-terminal fragments initiates a cascade of intracellular signaling events. The NK1R is known to couple to multiple G proteins, primarily Gαq/11 and Gαs, leading to the activation of distinct second messenger systems. This dual signaling capability allows for a complex and nuanced cellular response.
Gαq/11-mediated Pathway: Phospholipase C Activation and Calcium Mobilization
The canonical signaling pathway for the NK1R involves its coupling to Gαq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses such as smooth muscle contraction, neurotransmitter release, and gene expression.
Caption: Gαq/11-mediated signaling pathway activated by SP C-terminal fragments.
Gαs-mediated Pathway: Adenylyl Cyclase Activation and cAMP Production
In addition to Gαq/11 coupling, the NK1R can also couple to Gαs, leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, including transcription factors, to modulate gene expression and other cellular functions. Interestingly, some studies suggest that certain C-terminal fragments may exhibit biased agonism, preferentially activating one pathway over the other.
Caption: Gαs-mediated signaling pathway activated by SP C-terminal fragments.
Physiological Functions
The activation of NK1Rs by SP C-terminal fragments translates into a wide range of physiological effects throughout the body.
-
Pain Modulation: In the spinal cord, SP and its fragments are involved in the transmission of nociceptive signals. Intrathecal administration of certain C-terminal fragments has been shown to modulate pain responses in animal models like the tail-flick test.
-
Neurogenic Inflammation: SP released from sensory nerve endings contributes to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and immune cell recruitment. C-terminal fragments can also elicit inflammatory responses.
-
Smooth Muscle Contraction: SP and its C-terminal fragments are potent spasmogens, causing contraction of smooth muscle in the gastrointestinal tract, respiratory tract, and urinary bladder.
-
Neurotransmitter Release: In the central nervous system, SP fragments can modulate the release of other neurotransmitters, such as dopamine and acetylcholine, in brain regions like the nucleus accumbens and striatum.
-
Behavioral Effects: Microinjections of SP fragments into specific brain regions can induce behavioral changes, including anxiety-like behaviors and alterations in locomotor activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of SP C-terminal fragments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of SP fragments for the NK1R.
-
Objective: To measure the displacement of a radiolabeled ligand from the NK1R by unlabeled SP C-terminal fragments.
-
Materials:
-
Cell membranes expressing NK1R (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [3H]SP or [125I]Bolton-Hunter SP)
-
Unlabeled SP C-terminal fragments (at various concentrations)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled SP fragment in binding buffer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the SP fragment that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of SP fragments to induce an increase in intracellular calcium concentration ([Ca2+]i), a hallmark of Gαq/11 activation.
-
Objective: To quantify the change in [Ca2+]i in response to stimulation with SP C-terminal fragments.
-
Materials:
-
Cells expressing NK1R (e.g., HEK293 or U373 MG cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
SP C-terminal fragments
-
Fluorescence plate reader or microscope with imaging capabilities
-
-
Procedure:
-
Culture NK1R-expressing cells on a suitable plate (e.g., 96-well black-walled, clear-bottom plate).
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the AM ester form of the dye in HBSS for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Measure the baseline fluorescence of the cells.
-
Add the SP C-terminal fragment at various concentrations to the cells.
-
Monitor the change in fluorescence over time using a fluorescence plate reader or microscope. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.
-
Calculate the peak increase in [Ca2+]i or the area under the curve to determine the response.
-
Generate a dose-response curve and calculate the EC50 value.
-
Caption: Experimental workflow for an intracellular calcium mobilization assay.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a measure of PLC activity by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.
-
Objective: To measure the accumulation of IP1 in response to NK1R activation by SP C-terminal fragments.
-
Materials:
-
Cells expressing NK1R
-
Cell culture medium containing myo-[3H]inositol
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase)
-
SP C-terminal fragments
-
Anion exchange chromatography columns
-
Scintillation cocktail and counter
-
-
Procedure:
-
Label the cellular phosphoinositide pool by incubating NK1R-expressing cells with myo-[3H]inositol for 24-48 hours.
-
Wash the cells to remove unincorporated [3H]inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl for a short period.
-
Stimulate the cells with SP C-terminal fragments for a defined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).
-
Extract the inositol phosphates from the cells.
-
Separate the inositol phosphates using anion exchange chromatography.
-
Elute and quantify the amount of [3H]IP1 using a scintillation counter.
-
Generate a dose-response curve and calculate the EC50 value.
-
Conclusion
The C-terminal fragments of Substance P are not merely degradation products but are biologically active peptides that play significant roles in a variety of physiological processes. Their ability to activate the NK1R, often with distinct signaling profiles compared to the full-length peptide, highlights the complexity of the tachykinin system. A thorough understanding of the structure-activity relationships, receptor interactions, and signaling pathways of these fragments is crucial for the development of novel therapeutics targeting the NK1R for the treatment of pain, inflammation, and other neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating the activity of these intriguing neuropeptide fragments.
References
Substance P (2-11): A Technical Guide on its Role as a Neurotransmitter and Neuromodulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation. Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). The C-terminal fragment of Substance P is crucial for its biological activity. This technical guide focuses on the Substance P fragment spanning amino acids 2 to 11, denoted as Substance P (2-11). This fragment has demonstrated biological activity, including contractile effects on smooth muscle and the ability to influence the permeability of the blood-brain barrier. This guide provides a comprehensive overview of the synthesis, purification, and biological characterization of Substance P (2-11), including detailed experimental protocols, quantitative data, and visualization of its signaling pathways.
Data Presentation: Quantitative Analysis of Substance P (2-11) Activity
The biological activity of Substance P (2-11) has been characterized through various in vitro assays. The following tables summarize the available quantitative data regarding its potency in functional assays.
| Ligand | Assay | Cell Line | Parameter | Value | Reference |
| Substance P (2-11) | Intracellular Calcium ([Ca²⁺]i) Mobilization | HEK293T cells expressing hNK1R | -log ED₅₀ (M) | 7.4 ± 0.08 | [1] |
| Substance P | Intracellular Calcium ([Ca²⁺]i) Mobilization | HEK293T cells expressing hNK1R | -log EC₅₀ (M) | 8.5 ± 0.3 | [2] |
Table 1: Potency of Substance P (2-11) in inducing intracellular calcium mobilization.
| Ligand | Assay | Cell Line | Parameter | Value | Reference |
| Substance P (2-11) | cAMP Accumulation | HEK293T cells expressing hNK1R | -log ED₅₀ (M) | Reduced activity | [1] |
| Substance P | cAMP Accumulation | HEK293T cells expressing hNK1R | -log EC₅₀ (M) | 7.8 ± 0.1 | [2] |
Table 2: Potency of Substance P (2-11) in stimulating cAMP accumulation. While a specific value is not provided, the study indicates significantly reduced activity compared to full-length Substance P.
| Ligand | Cross-Reactivity (%) |
| Substance P (2-11) | 81.2 |
| Substance P (3-11) | 100 |
| Substance P (4-11) | 100 |
| Substance P (5-11) | 100 |
| Substance P (6-11) | <5 |
| Substance P (7-11) | <0.01 |
Table 3: Cross-reactivity of Substance P fragments in a competitive enzyme-linked immunosorbent assay (ELISA). Data from a commercial assay kit indicates the antibody's ability to recognize various SP fragments.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and functional characterization of Substance P (2-11).
Synthesis and Purification of Substance P (2-11)
Principle: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing peptides like Substance P (2-11). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow:
Solid-phase synthesis workflow for Substance P (2-11).
Protocol:
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test to ensure completion.
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each amino acid in the Substance P (2-11) sequence (Pro-Lys(Boc)-Pro-Gln(Trt)-Gln(Trt)-Phe-Phe-Gly-Leu-Met).
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Purification:
-
Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air-dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by RP-HPLC on a C18 column using a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
-
Analysis: Confirm the identity and purity of the synthesized Substance P (2-11) by mass spectrometry (MS) and analytical RP-HPLC. Lyophilize the pure fractions to obtain the final product as a white powder.
Guinea Pig Ileum Contraction Assay
Principle: This bioassay measures the contractile response of the guinea pig ileum, a smooth muscle preparation rich in NK1 receptors, to Substance P (2-11). The magnitude of the contraction is proportional to the agonist's activity.
Experimental Workflow:
Guinea pig ileum contraction assay workflow.
Protocol:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment by flushing with Krebs-bicarbonate solution.
-
Mounting: Mount a 2-3 cm segment of the ileum longitudinally in a 10-20 mL organ bath containing Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washes every 15 minutes.
-
Contraction Measurement:
-
Record isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of Substance P (2-11) to the organ bath. Allow the response to each concentration to reach a plateau before adding the next.
-
-
Data Analysis: Plot the contractile response (as a percentage of the maximal response) against the logarithm of the agonist concentration. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) from the resulting sigmoidal curve.
Intracellular Calcium Mobilization Assay
Principle: This assay measures the ability of Substance P (2-11) to activate the NK1 receptor and trigger the release of intracellular calcium. This is a common functional assay for GPCRs that couple to the Gq signaling pathway.
Experimental Workflow:
Intracellular calcium mobilization assay workflow.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NK1 receptor in appropriate media. Seed the cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM.
-
Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS).
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Calcium Measurement:
-
Wash the cells with HBSS to remove extracellular dye.
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).
-
Add varying concentrations of Substance P (2-11) to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
Signaling Pathways of Substance P (2-11)
Substance P and its fragments, including SP (2-11), exert their effects by binding to neurokinin receptors, with a preference for the NK1 receptor. The NK1 receptor is a G protein-coupled receptor that can activate multiple signaling cascades.
Gq/11-Mediated Pathway
The canonical signaling pathway for the NK1 receptor involves coupling to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Gq/11-mediated signaling pathway of Substance P (2-11).
Gs-Mediated Pathway
In addition to the Gq/11 pathway, there is evidence that the NK1 receptor can also couple to the Gs family of G proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Studies have shown that while full-length Substance P can activate this pathway, N-terminally truncated fragments like SP (2-11) have significantly reduced efficacy in stimulating cAMP production.
Gs-mediated signaling pathway of Substance P (2-11).
Conclusion
Substance P (2-11) is a biologically active fragment of Substance P that primarily acts through the NK1 receptor. It demonstrates potent activity in stimulating the Gq/11-PLC-calcium signaling pathway, while its ability to activate the Gs-adenylyl cyclase-cAMP pathway is significantly attenuated compared to the full-length peptide. This differential signaling profile suggests that SP (2-11) may have distinct physiological roles and represents an interesting target for further investigation in drug development. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers and scientists working to elucidate the complex pharmacology of Substance P and its fragments.
References
The Role of Substance P (2-11) in Pain Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator in the transmission of pain signals.[1][2][3][4] Primarily acting through the neurokinin-1 (NK1) receptor, SP is released from the central and peripheral terminals of primary afferent neurons in response to noxious stimuli, contributing to both the immediate sensation of pain and the development of central sensitization, a state of heightened neuronal excitability in the spinal cord that underlies chronic pain conditions.[5] While the full-length Substance P (1-11) has been extensively studied, the biological activities of its various fragments, generated through metabolic processes, are gaining increasing attention for their potential modulatory roles in nociception. This technical guide focuses specifically on the N-terminally truncated fragment, Substance P (2-11) (SP(2-11)), and its involvement in pain transmission.
Biochemical Profile and Receptor Interaction
Substance P (2-11) is a metabolite of the parent SP molecule. Its interaction with the NK1 receptor, a G-protein coupled receptor (GPCR), is critical to its function. The C-terminal region of Substance P is essential for its biological activity, and SP(2-11) retains this key sequence.
Binding Affinity and Functional Activity
Table 1: Functional Activity of Substance P (2-11) at the NK1 Receptor
| Ligand | -log EC50 (M) for Ca2+ Mobilization | -log ED50 (M) for cAMP Accumulation |
| Substance P (1-11) | 8.5 ± 0.3 | 7.8 ± 0.1 |
| Substance P (2-11) | Not explicitly stated, but retains activity | -7.4 ± 0.08 |
| Substance P (3-11) | Not explicitly stated, but retains activity | -7.14 ± 0.06 |
Data compiled from a study on SP metabolites.
The data in Table 1 suggests that while SP(2-11) retains the ability to induce intracellular calcium mobilization, its potency in stimulating cyclic AMP (cAMP) accumulation is significantly reduced compared to the full-length SP. This indicates that SP(2-11) may act as a biased agonist at the NK1 receptor, preferentially activating one signaling pathway over another.
Signaling Pathways
The activation of the NK1 receptor by Substance P and its fragments triggers downstream signaling cascades that modulate neuronal excitability.
Gq-Protein Coupling and Calcium Mobilization
The primary signaling pathway initiated by SP binding to the NK1 receptor involves the activation of a Gq-protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. As indicated by functional assays, SP(2-11) retains the ability to induce this calcium mobilization.
Gs-Protein Coupling and cAMP Pathway
The NK1 receptor can also couple to Gs-proteins, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. However, studies on SP metabolites have shown that N-terminal truncation, as in SP(2-11), significantly diminishes the ability to stimulate cAMP accumulation. This biased agonism may have important implications for the physiological and pathological roles of SP(2-11) in pain signaling.
References
- 1. substance P | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of intrathecal and intracerebroventricular injections of substance P on nociception in the rat and mouse [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Substance P Enhances Excitatory Synaptic Transmission on Spinally Projecting Neurons in the Rostral Ventromedial Medulla After Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
Substance P (2-11) and its Interaction with G protein-coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, is a key mediator in pain transmission, inflammation, and various physiological processes through its interaction with neurokinin receptors, primarily the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The N-terminally truncated fragment, Substance P (2-11) [SP (2-11)], has been shown to retain biological activity, interacting with NK1R and eliciting downstream signaling cascades. This technical guide provides an in-depth analysis of the interaction between SP (2-11) and GPCRs, focusing on binding affinity, signal transduction pathways, and the experimental methodologies used for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
Substance P (SP) is a member of the tachykinin family of neuropeptides with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It exerts its diverse physiological effects by binding to and activating neurokinin receptors, with a preferential affinity for the neurokinin-1 receptor (NK1R).[2] The NK1R is a class A GPCR that couples to multiple G protein subtypes, leading to the activation of distinct intracellular signaling pathways.[3]
The C-terminal region of SP is crucial for receptor activation, while the N-terminal portion is thought to contribute to receptor subtype selectivity.[4] N-terminally truncated fragments of SP, such as SP (2-11), are of significant interest as they can exhibit altered pharmacological profiles, potentially leading to biased agonism, where a ligand preferentially activates one signaling pathway over another. Understanding the interaction of these fragments with GPCRs is critical for the development of novel therapeutics with improved efficacy and reduced side effects.
This guide focuses on SP (2-11), a decapeptide with the sequence Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, and its interaction with GPCRs, particularly the NK1R.[5] We will delve into its binding characteristics, the signaling pathways it modulates, and provide detailed protocols for the key experiments used to study these interactions.
Quantitative Data on the Interaction of Substance P and its Fragments with the NK1 Receptor
The interaction of Substance P and its fragments with the NK1 receptor has been quantified through various in vitro assays. The following tables summarize the binding affinity and functional potency of these peptides.
Table 1: Binding Affinity of Substance P and Fragments for the NK1 Receptor
| Ligand | Assay Type | Cell/Tissue Type | Radioligand | IC50 / Ki | Reference |
| Substance P | Radioligand Binding | Guinea Pig Small Intestine | [3H]Substance P | - | |
| Substance P (2-11) | Radioligand Binding | Guinea Pig Small Intestine | [3H]Substance P | Potency < Substance P | |
| Substance P (3-11) | Radioligand Binding | Guinea Pig Small Intestine | [3H]Substance P | Potency < Substance P |
Note: A specific IC50 or Ki value for Substance P (2-11) was not explicitly stated in the reviewed literature, but its binding potency was reported to be less than that of the full-length Substance P.
Table 2: Functional Potency of Substance P and Fragments at the NK1 Receptor
| Ligand | Assay Type | Cell Type | Parameter Measured | EC50 (-log M) | Reference |
| Substance P | cAMP Accumulation | HEK293T cells expressing hNK1R | cAMP | 7.81 ± 0.07 | |
| Substance P (2-11) | cAMP Accumulation | HEK293T cells expressing hNK1R | cAMP | 7.4 ± 0.08 | |
| Substance P (3-11) | cAMP Accumulation | HEK293T cells expressing hNK1R | cAMP | 7.14 ± 0.06 | |
| Substance P | Calcium Mobilization | HEK293 cells expressing NK1R | Intracellular Calcium | 8.5 ± 0.3 | |
| Substance P Metabolites (N-terminal truncation) | Calcium Mobilization | HEK293 cells expressing NK1R | Intracellular Calcium | Retain activity |
Signaling Pathways of Substance P (2-11) at the NK1 Receptor
Activation of the NK1R by Substance P and its fragments, including SP (2-11), initiates downstream signaling through the activation of heterotrimeric G proteins. The primary signaling pathways involved are the Gq/11 and Gs pathways.
Gq/11 Signaling Pathway
The coupling of the NK1R to Gαq/11 proteins leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. Studies have shown that N-terminally truncated SP metabolites retain the ability to increase intracellular calcium, indicating activation of this pathway.
Gs Signaling Pathway
The NK1R can also couple to Gαs proteins. Upon activation by an agonist, Gαs stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA subsequently phosphorylates various intracellular proteins, including transcription factors, leading to a cellular response. SP (2-11) has been shown to be less potent in stimulating cAMP accumulation compared to the full-length SP, suggesting a degree of biased agonism.
Experimental Protocols
The characterization of the interaction between SP (2-11) and the NK1R involves a series of in vitro assays to determine binding affinity and functional activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from transfected CHO or HEK293 cells).
-
Radioligand (e.g., [3H]Substance P).
-
Unlabeled Substance P (for determining non-specific binding and as a reference compound).
-
Test compound (Substance P (2-11)).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound or unlabeled Substance P.
-
Incubation: Initiate the binding reaction by adding the cell membranes. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through the filter plates using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, typically indicative of Gq/11 pathway activation.
Materials:
-
Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (an anion transport inhibitor to prevent dye leakage).
-
Test compound (Substance P (2-11)).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the NK1R-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the loading buffer containing the calcium-sensitive dye and probenecid. Incubate the plate in the dark at 37°C for 1 hour.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Compound Addition: The instrument's injector adds the test compound at various concentrations to the wells.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
cAMP Accumulation Assay
This functional assay measures the production of cyclic AMP, a hallmark of Gs pathway activation.
Materials:
-
Cells expressing the NK1 receptor.
-
Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Test compound (Substance P (2-11)).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Stimulation: Pre-incubate the NK1R-expressing cells with the phosphodiesterase inhibitor in stimulation buffer. Then, add the test compound at various concentrations and incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay format where the amount of signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the concentration of cAMP in the experimental samples. Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.
Conclusion
Substance P (2-11) demonstrates a significant interaction with the neurokinin-1 receptor, retaining the ability to activate Gq/11-mediated calcium mobilization while exhibiting a reduced potency in stimulating the Gs-cAMP pathway compared to the full-length Substance P. This pharmacological profile suggests that SP (2-11) may act as a biased agonist at the NK1R. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the nuanced pharmacology of SP fragments and other GPCR ligands. A thorough understanding of these interactions is paramount for the rational design of novel therapeutic agents targeting the neurokinin system with enhanced specificity and improved clinical outcomes. Further investigation into the binding kinetics and the structural basis of the interaction between SP (2-11) and the NK1R will provide deeper insights into the mechanisms of biased agonism and facilitate the development of next-generation GPCR-targeted drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Characterization of [3H]substance P binding sites in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-affinity 3H-substance P binding to longitudinal muscle membranes of the guinea pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Metabolism of Substance P to SP(2-11): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, plays a crucial role in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation. The biological activity of SP is tightly regulated by its metabolic degradation into various smaller peptide fragments. One of the primary N-terminal metabolites is SP(2-11), generated by the enzymatic cleavage of the N-terminal arginine residue. This conversion is a critical step in modulating the signaling profile of Substance P, as SP(2-11) exhibits distinct receptor interactions and downstream effects compared to its parent peptide. This technical guide provides an in-depth overview of the endogenous metabolism of Substance P to SP(2-11), focusing on the key enzymes, their kinetics, detailed experimental protocols for studying this process, and the resultant signaling pathways.
Enzymatic Conversion of Substance P to SP(2-11)
The primary enzyme responsible for the conversion of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) to SP(2-11) (Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) is Dipeptidyl Peptidase IV (DPP-IV) , also known as CD26.[1][2][3] DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[3] In the case of Substance P, DPP-IV removes the Arg-Pro dipeptide.
Other enzymes, such as Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE), are also involved in the overall degradation of Substance P, but they primarily cleave the peptide at internal sites, leading to different fragments.[4]
Key Enzymes in Substance P Metabolism
| Enzyme | Abbreviation | EC Number | Primary Cleavage Site(s) on Substance P | Resulting Fragments (Examples) |
| Dipeptidyl Peptidase IV | DPP-IV | 3.4.14.5 | Arg-Pro | SP(3-11), SP(5-11) (sequentially) |
| Neutral Endopeptidase | NEP | 3.4.24.11 | Gln-Phe, Phe-Phe, Gly-Leu | SP(1-6), SP(1-7), SP(1-9) |
| Angiotensin-Converting Enzyme | ACE | 3.4.15.1 | Phe-Gly, Gly-Leu | SP(1-8), SP(1-9) |
| Cathepsin G | 3.4.21.20 | Phe-Phe | SP(1-7), SP(8-11) |
Kinetic Parameters of Substance P Metabolism
Quantitative data on the kinetics of Substance P metabolism by these enzymes are crucial for understanding the rate and efficiency of SP(2-11) formation and subsequent degradation.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dipeptidyl Peptidase IV (Plasma) | Substance P | 32.7 - 123 | 3.15 - 5.91 (nmol/min/ml) | - | - | |
| Cathepsin G (Purified) | Substance P | 1130 | - | 6.35 | 5639 |
Note: A complete set of kinetic parameters (kcat and kcat/Km) for the specific conversion of SP to SP(2-11) by DPP-IV is not consistently reported in the literature. The provided Km values for plasma DPP-IV indicate the substrate affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the endogenous metabolism of Substance P.
In Vitro Metabolism of Substance P by Cultured Cells
This protocol describes how to assess the metabolic conversion of SP by different cell types.
Materials:
-
Cultured cells (e.g., endothelial cells, macrophages, fibroblasts) at 80-90% confluency in 60-mm dishes.
-
Substance P (SP) stock solution.
-
Bicarbonate-buffered phosphate saline solution (PSS), pH 7.4.
-
0.1% Formic acid.
-
Internal standard (e.g., Tyr⁸-SP) at 10 µM in 0.1% formic acid.
-
LC-MS/MS system.
Procedure:
-
Rinse the cell monolayers twice with phosphate-buffered saline (PBS).
-
Incubate the cells with either 1.5 µM SP in PSS or vehicle (PSS alone) as a control. Include a dish with SP in PSS but without cells to serve as a negative control for non-enzymatic degradation.
-
Incubate the dishes for 60 minutes at 37°C.
-
After incubation, collect 60 µL aliquots of the PSS from each dish.
-
Immediately mix the collected aliquots with 48 µL of 0.1% formic acid to stop enzymatic activity and 12 µL of the 10 µM internal standard solution.
-
Store the samples at -20°C until analysis by LC-MS/MS.
Quantification of Substance P and its Metabolites by LC-MS/MS
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of SP and its fragments, including SP(2-11).
Instrumentation:
-
Agilent 6460 triple quadrupole mass spectrometer with a Jet Stream interface (or equivalent).
-
Agilent 1200 HPLC system (or equivalent).
-
Kromasil C18 column (150 × 2.0 mm, 5 µm) or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Gradient:
-
0-2 min: 100% A
-
2-5 min: Linear gradient to 75% A, 25% B
-
5-6 min: Hold at 75% A, 25% B
-
6-10 min: Linear gradient back to 100% A
-
10-15 min: Re-equilibration at 100% A
-
-
Injection Volume: 25 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for SP, SP(2-11), and other metabolites of interest, as well as the internal standard, must be optimized.
Dipeptidyl Peptidase IV (DPP-IV) Enzyme Activity Assay
This protocol provides a general method for measuring DPP-IV activity using a chromogenic substrate, which can be adapted to assess the inhibitory potential of compounds on SP metabolism.
Materials:
-
DPP-IV enzyme solution.
-
Substrate: Gly-Pro-p-nitroanilide (GPPN).
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 37°C.
-
96-well microtiter plate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare a standard curve with known concentrations of p-nitroaniline (the product).
-
In the wells of the microtiter plate, add the DPP-IV enzyme solution diluted in the assay buffer.
-
To initiate the reaction, add the GPPN substrate solution to each well. The final concentration of GPPN is typically around 0.5 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Measure the absorbance at 405 nm.
-
Calculate the rate of p-nitroaniline formation from the standard curve, which is proportional to the DPP-IV activity.
Signaling Pathways and Visualization
Substance P and its metabolite SP(2-11) both interact with neurokinin receptors, primarily the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR). However, their binding affinities and subsequent signaling cascades can differ, leading to biased agonism.
Full-length Substance P binding to the NK1R activates both Gαq and Gαs pathways. Gαq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium ([Ca²⁺]i) and activation of protein kinase C (PKC). Gαs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
In contrast, N-terminal metabolites like SP(2-11) and others appear to be biased agonists. They retain the ability to increase intracellular calcium but have a diminished capacity to stimulate cAMP production. This differential signaling can lead to distinct cellular responses.
Substance P Metabolic Pathway
Caption: Enzymatic degradation of Substance P by key metabolic enzymes.
Experimental Workflow for SP Metabolism Analysis
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Quantitation of substance-P and its metabolites in plasma and synovial fluid from patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Physiological Effects of Substance P (2-11) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a well-established mediator of pain transmission, inflammation, and mood regulation within the central nervous system (CNS).[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[3] While the full-length Substance P (1-11) has been extensively studied, the physiological roles of its various metabolites are less understood. This technical guide focuses on the current understanding of the physiological effects of a specific C-terminal fragment, Substance P (2-11), in the CNS.
Substance P is metabolized in the brain, and its fragments can possess biological activity.[4] In vivo microdialysis studies in the rat striatum have identified Substance P (2-11) as a minor metabolite of the parent peptide.[4] The C-terminal fragments of Substance P are generally considered to be responsible for its potent biological effects. This suggests that Substance P (2-11), which retains a significant portion of the C-terminal sequence, is likely to be biologically active. However, direct research on the specific physiological effects of Substance P (2-11) in the CNS is limited. This guide will synthesize the available information on Substance P (2-11) and extrapolate potential functions based on studies of closely related C-terminal fragments.
Quantitative Data on Substance P Fragments
Direct quantitative data for Substance P (2-11) is scarce in the literature. The following table summarizes the known information regarding its formation and the activity of other relevant C-terminal fragments.
| Fragment | Finding | Organism/System | Reference |
| Substance P (2-11) | Identified as a minor metabolite of Substance P. | In vivo rat striatum microdialysis; in vitro Bovine Brain Microvessel Endothelial Cells (BBMECs) | |
| Substance P C-terminal fragments (octa-, hepta-, hexapeptides) | Evoked larger responses in neuronal firing than full-length Substance P when applied iontophoretically. | Rat cingulate cortex neurons | |
| Substance P C-terminal hexapeptide ([Orn6]-SP6-11) analogues | Showed full or partial agonist activity at NK-1 and NK-2 receptors. | In vitro preparations |
Signaling Pathways
The binding of full-length Substance P to the NK1 receptor activates several second messenger systems, primarily through Gq/11 and Gs proteins. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase, resulting in the production of inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). These signaling cascades ultimately modulate neuronal excitability and gene expression.
Given that the C-terminal region of Substance P is critical for receptor binding and activation, it is highly probable that Substance P (2-11) would engage the same or similar signaling pathways upon binding to the NK1 receptor.
Figure 1: Proposed signaling pathway for Substance P (2-11) via the NK1 receptor.
Experimental Protocols
In Vivo Microdialysis
Objective: To measure the release of neurotransmitters in specific brain regions in response to the administration of Substance P (2-11).
Protocol:
-
Animal Model: Adult male Wistar rats.
-
Surgical Procedure: Stereotaxic implantation of a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens, striatum).
-
Microdialysis: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before, during, and after the administration of Substance P (2-11) via the dialysis probe or through intracerebroventricular (ICV) injection.
-
Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.
Figure 2: Experimental workflow for in vivo microdialysis of Substance P (2-11).
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the effects of Substance P (2-11) on the membrane potential and synaptic currents of individual neurons.
Protocol:
-
Tissue Preparation: Acute brain slices containing the region of interest are prepared from rodents.
-
Recording: Whole-cell patch-clamp recordings are obtained from visually identified neurons.
-
Drug Application: Substance P (2-11) is applied to the bath solution at known concentrations.
-
Data Acquisition: Changes in membrane potential, holding current, and the frequency and amplitude of excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) are recorded and analyzed.
Physiological Effects and Potential Roles
While direct evidence is lacking for Substance P (2-11), the known functions of full-length Substance P and its other C-terminal fragments in the CNS provide a framework for its likely physiological roles.
Nociception
Full-length Substance P is a key neurotransmitter in the transmission of pain signals in the spinal cord and brain. Studies on C-terminal fragments suggest that they retain the ability to excite neurons involved in pain pathways. Therefore, it is plausible that Substance P (2-11) contributes to the central processing of nociceptive information.
Stress and Anxiety
Substance P and the NK1 receptor system are implicated in the regulation of stress and anxiety-related behaviors. Intracerebroventricular administration of Substance P can induce anxiogenic-like effects in animal models. Given that the C-terminal fragment SP (6-11) has been shown to produce anxiogenic-like effects, it is possible that SP (2-11) also plays a role in modulating anxiety.
Neuronal Excitability
Iontophoretic application of C-terminal fragments of Substance P, including the octa-, hepta-, and hexapeptides, has been shown to increase the firing rate of neurons in the cingulate cortex, with some fragments being more potent than the full-length peptide. This suggests that Substance P (2-11) likely has an excitatory effect on central neurons, potentially by modulating ion channel activity.
Conclusion and Future Directions
The study of Substance P (2-11) in the central nervous system is still in its infancy. While its presence as a metabolite of Substance P is confirmed, its specific physiological functions remain largely uninvestigated. Based on the established roles of the C-terminal domain of Substance P and the activity of other C-terminal fragments, it is reasonable to hypothesize that Substance P (2-11) is a biologically active peptide that likely participates in nociception, stress responses, and the modulation of neuronal excitability through activation of the NK1 receptor.
Future research should focus on directly characterizing the physiological effects of Substance P (2-11). Key areas of investigation should include:
-
Receptor Binding Assays: Determining the binding affinity of Substance P (2-11) for NK1, NK2, and NK3 receptors.
-
In Vitro Electrophysiology: Characterizing the effects of Substance P (2-11) on the electrophysiological properties of neurons in various brain regions.
-
Behavioral Pharmacology: Investigating the in vivo effects of central administration of Substance P (2-11) on pain, anxiety, and other behaviors.
-
Signaling Pathway Analysis: Confirming the second messenger systems activated by Substance P (2-11) upon receptor binding.
A deeper understanding of the physiological roles of Substance P (2-11) and other metabolites will provide a more complete picture of the complex biology of the Substance P system and may reveal novel targets for the development of therapeutics for a range of neurological and psychiatric disorders.
References
Substance P (2-11): An In-depth Technical Guide on its Functions in the Peripheral Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator of pain transmission and neurogenic inflammation in the peripheral nervous system (PNS).[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1] Upon cleavage by endogenous peptidases, Substance P is metabolized into various fragments, among which is Substance P (2-11). This technical guide provides a comprehensive overview of the current understanding of Substance P (2-11), focusing on its functions, mechanisms of action, and potential significance in the peripheral nervous system. While research on this specific fragment is less extensive than on its parent peptide, this guide synthesizes the available quantitative data, outlines relevant experimental protocols, and visualizes key pathways to facilitate further investigation and drug development efforts.
Core Functions and Mechanism of Action
Substance P (2-11) is a C-terminal fragment of Substance P, indicating it retains the key sequence for NK1 receptor recognition. Its primary functions in the peripheral nervous system are believed to be closely related to those of full-length Substance P, including roles in nociception and neurogenic inflammation.
Nociception
Substance P itself is released from the peripheral terminals of primary afferent neurons in response to noxious stimuli, contributing to the transmission of pain signals.[3] While direct evidence for the specific role of SP (2-11) in nociception is limited, its structural similarity to SP suggests it may also modulate the excitability of sensory neurons. Studies on Substance P have shown that it can increase the firing rate of a subset of dorsal root ganglion (DRG) neurons.[4] The effects can be either excitatory, through the blockade of inactivating potassium currents and potentiation of sodium channels, or inhibitory, through the activation of other ion channels.
Neurogenic Inflammation
Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides from sensory nerve endings. Substance P is a potent mediator of this process, causing vasodilation, increased vascular permeability, and the recruitment of immune cells. Given that SP (2-11) is a metabolite of SP, it is plausible that it contributes to these inflammatory processes. The activation of NK1 receptors on endothelial and immune cells by tachykinins triggers a cascade of inflammatory events.
Quantitative Data
The following table summarizes the available quantitative data for Substance P (2-11) and related fragments. Data for this specific metabolite is sparse, and further research is required to fully characterize its pharmacological profile.
| Ligand | Receptor | Assay Type | Cell Type/Tissue | Parameter | Value | Reference |
| Substance P (2-11) | NK1 | Intracellular Calcium Increase | Not Specified | -log EC50 (M) | 7.4 | --INVALID-LINK-- |
| Substance P | NK1 | Radioligand Binding | Human Astrocytoma (UC11 cells) | KD | 447 ± 103 pM | |
| [Sar9,Met(O2)11]-SP | NK1 | Radioligand Binding | Human Astrocytoma (UC11 cells) | KD | 491 ± 48 pM | |
| Substance P | Not Specified | Guinea Pig Ileum Contraction | Guinea Pig Ileum | Activity | Active | [Substance P |
Signaling Pathways and Experimental Workflows
Substance P Signaling Pathway
The binding of Substance P and its active fragments, likely including SP (2-11), to the NK1 receptor initiates a cascade of intracellular events. This signaling is crucial for its physiological effects.
Caption: Signaling pathway of Substance P (2-11) via the NK1 receptor.
Experimental Workflow: Investigating SP (2-11) Effects on Sensory Neurons
A systematic approach is necessary to elucidate the specific functions of Substance P (2-11) in the peripheral nervous system. The following workflow outlines a potential experimental strategy.
Caption: Experimental workflow for studying Substance P (2-11) effects.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of Substance P (2-11) for the NK1 receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.
-
Binding Reaction: Incubate the cell membranes with a radiolabeled NK1 receptor antagonist (e.g., [3H]GR82334) and varying concentrations of unlabeled Substance P (2-11) as a competitor.
-
Separation: Separate the bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Analyze the competition binding data using non-linear regression to determine the IC50 and subsequently calculate the Ki (approximating Kd) using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
Objective: To investigate the effects of Substance P (2-11) on the electrophysiological properties of sensory neurons.
Methodology:
-
DRG Neuron Culture: Isolate DRG neurons from rodents and culture them for 24-48 hours.
-
Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from individual DRG neurons.
-
Drug Application: Apply Substance P (2-11) at various concentrations to the bath solution.
-
Data Acquisition: Record changes in resting membrane potential, action potential firing frequency, and specific ion currents (e.g., potassium and calcium currents) in response to SP (2-11) application.
-
Data Analysis: Analyze the recorded data to determine the dose-dependent effects of SP (2-11) on neuronal excitability.
Calcium Imaging in DRG Neurons
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in sensory neurons in response to Substance P (2-11).
Methodology:
-
DRG Neuron Culture: Culture isolated DRG neurons on glass coverslips.
-
Dye Loading: Load the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging: Mount the coverslip on an inverted microscope equipped with a fluorescence imaging system.
-
Stimulation: Perfuse the cells with a baseline buffer followed by a buffer containing Substance P (2-11) at various concentrations.
-
Image Acquisition: Acquire fluorescence images at regular intervals before, during, and after stimulation.
-
Data Analysis: Analyze the changes in fluorescence intensity over time to quantify the changes in [Ca2+]i in response to SP (2-11).
Logical Relationships of Substance P (2-11) Functions
The functions of Substance P (2-11) are interconnected and contribute to the overall response of the peripheral nervous system to noxious stimuli.
References
- 1. Characterization of receptors for substance P in human astrocytoma cells: radioligand binding and inositol phosphate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. sav.sk [sav.sk]
- 4. Characteristics of dorsal root ganglia neurons sensitive to Substance P - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Substance P (2-11)
A Technical Guide for Researchers and Drug Development Professionals
Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, primarily through its interaction with the neurokinin-1 (NK-1) receptor. The C-terminal fragment, Substance P (2-11) (Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), retains significant biological activity, making it a focal point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics. This technical guide provides an in-depth exploration of the SAR of SP (2-11), presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Structure-Activity Relationship of Substance P (2-11) Analogs
The biological activity of SP (2-11) and its analogs is critically dependent on the integrity and specific residues within its C-terminal sequence. The C-terminal pentapeptide, Phe-Gly-Leu-Met-NH₂, is considered the minimum sequence for receptor activation. Modifications to this core, as well as to the more N-terminal residues of the (2-11) fragment, have profound effects on receptor binding affinity and functional potency.
Quantitative SAR Data
The following tables summarize the quantitative data on the binding affinity and biological activity of SP (2-11) and its key analogs at the NK-1 receptor.
Table 1: NK-1 Receptor Binding Affinity of Substance P (2-11) and Analogs
| Compound | Modification | Ki (nM) | Test System | Reference |
| Substance P (1-11) | - | 0.1 - 1.0 | Rat brain synaptosomes | [1] |
| Substance P (2-11) | N-terminal truncation | ~1.5 | Rat brain synaptosomes | [1] |
| Substance P (3-11) | N-terminal truncation | ~2.0 | Rat brain synaptosomes | [1] |
| Substance P (4-11) | N-terminal truncation | ~5.0 | Rat brain synaptosomes | [1] |
| Substance P (5-11) | N-terminal truncation | ~10.0 | Rat brain synaptosomes | [1] |
| Substance P (6-11) | N-terminal truncation | ~50.0 | Rat brain synaptosomes | |
| [Sar⁹]SP | Gly⁹ → Sarcosine | ~0.1 | Rat brain synaptosomes | |
| [D-Pro²,D-Trp⁷,⁹]SP | Pro², Phe⁷, Trp⁹ → D-isomers | Antagonist | Guinea pig ileum |
Table 2: In Vitro Bioactivity of Substance P (2-11) and Analogs (Guinea Pig Ileum Contraction Assay)
| Compound | Modification | EC₅₀ (nM) | Relative Potency (SP=1) | Reference |
| Substance P (1-11) | - | 1.0 - 5.0 | 1 | |
| Substance P (2-11) | N-terminal truncation | 2.0 - 10.0 | ~0.5 - 1.0 | |
| Substance P (3-11) | N-terminal truncation | 5.0 - 20.0 | ~0.25 - 0.5 | |
| Substance P (4-11) | N-terminal truncation | 10.0 - 50.0 | ~0.1 - 0.2 | |
| Substance P (5-11) | N-terminal truncation | 20.0 - 100.0 | ~0.05 - 0.1 | |
| [AcGln⁵, Pro⁹]SP(5-11) | Acetylated Gln⁵, Pro⁹ substitution | > SP | >1 | |
| [Cys⁵,⁹]SP(4-11) | Cys substitutions at positions 5 & 9 | < SP | <1 |
Table 3: In Vivo Analgesic Activity of Substance P (2-11) and Analogs (Mouse Writhing Test)
| Compound | Modification | ED₅₀ (nmol/mouse, i.t.) | Analgesic Effect | Reference |
| Substance P (1-11) | - | >1.0 | Pro-nociceptive at higher doses | |
| [D-Arg¹,D-Trp⁷,⁹,Leu¹¹]SP | Multiple D-amino acid substitutions | ~0.5 (antagonist activity) | Antagonizes SP-induced nociception | |
| [Cys⁵,⁹]SP(4-11) | Cys substitutions at positions 5 & 9 | < SP (agonist) | Pro-nociceptive |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the structure-activity relationships of Substance P (2-11) analogs.
Radioligand Binding Assay for NK-1 Receptor
This assay determines the binding affinity of a test compound to the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the NK-1 receptor (e.g., CHO-NK1 cells) or rat brain synaptosomes.
-
Radioligand: [¹²⁵I]-Bolton Hunter labeled Substance P ([¹²⁵I]-BH-SP) or [³H]-[Sar⁹,Met(O₂)¹¹]-SP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA, and protease inhibitors (e.g., bacitracin 40 µg/mL).
-
Test Compounds: Substance P (2-11) analogs at various concentrations.
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Prepare receptor membranes by homogenization and centrifugation of the cell or tissue source.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically below its Kd).
-
Initiate the binding reaction by adding the receptor membrane preparation.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a test compound to activate the NK-1 receptor, which is a Gq-coupled receptor, leading to an increase in intracellular calcium concentration.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK-1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: Substance P (2-11) analogs at various concentrations.
-
Fluorescence Plate Reader (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compounds at various concentrations to the wells.
-
Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) from the dose-response curve.
Guinea Pig Ileum Contraction Assay
This classic bioassay measures the contractile response of smooth muscle to a test compound, providing a measure of its functional potency.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Organ Bath: Filled with Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic Transducer and Data Acquisition System.
-
Test Compounds: Substance P (2-11) analogs at various concentrations.
Procedure:
-
Sacrifice a guinea pig and dissect a segment of the terminal ileum.
-
Mount a 2-3 cm segment of the ileum in the organ bath under a resting tension of approximately 1 g.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of the test compound to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue thoroughly and allow it to return to baseline before testing the next compound.
-
Determine the EC₅₀ value from the concentration-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Substance P (2-11) signaling through the NK-1 receptor.
Caption: Experimental workflow for SAR studies of SP (2-11) analogs.
References
A Foundational Guide to Tachykinin Receptor Subtypes: Pharmacology, Signaling, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on tachykinin receptor subtypes—NK1, NK2, and NK3. It is designed to serve as a core resource for professionals in the fields of pharmacology, neuroscience, and drug development. This document details the pharmacological characteristics of these receptors, delineates their primary signaling pathways, and provides detailed protocols for key experimental assays used in their study.
Introduction to Tachykinin Receptors
The tachykinin family of neuropeptides plays a crucial role in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, smooth muscle contraction, and affective disorders.[1][2] The biological effects of tachykinins are mediated by three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1) receptor, the neurokinin-2 (NK2) receptor, and the neurokinin-3 (NK3) receptor.[3][4][5] Each receptor subtype exhibits a preferential affinity for an endogenous tachykinin peptide: Substance P (SP) for the NK1 receptor, Neurokinin A (NKA) for the NK2 receptor, and Neurokinin B (NKB) for the NK3 receptor. While this preferential binding exists, there is a degree of cross-reactivity, with each endogenous tachykinin capable of activating all three receptor subtypes, albeit with varying potencies.
Pharmacological Characteristics
The pharmacological characterization of tachykinin receptors is fundamental to understanding their function and for the development of selective therapeutic agents. This is primarily achieved by determining the binding affinity (Ki) of various ligands and their functional potency (EC50 for agonists, IC50 for antagonists).
Ligand Binding Affinities
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays, where a labeled ligand and an unlabeled test compound compete for binding to the receptor. The Ki value represents the dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Endogenous and Synthetic Ligands for Human Tachykinin Receptors
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Endogenous Agonists | |||
| Substance P | ~1 | ~100 | >1000 |
| Neurokinin A | ~10 | ~5 | ~100 |
| Neurokinin B | ~100 | ~100 | ~1 |
| Selective Agonists | |||
| [Sar⁹,Met(O₂)¹¹]-SP | ~0.1 | >1000 | >1000 |
| [β-Ala⁸]-NKA(4-10) | >1000 | ~1 | >1000 |
| Senktide | >1000 | >1000 | ~1 |
| Antagonists | |||
| Aprepitant | ~0.1 | >1000 | >1000 |
| SR48968 | >1000 | ~0.4 | >1000 |
| Osanetant | >1000 | >1000 | ~0.2 |
Note: The Ki values presented are approximate and can vary depending on the experimental conditions and cell system used. Data compiled from multiple sources.
Functional Potencies
Functional potency measures the concentration of a ligand required to produce a given level of biological response. For agonists, this is typically expressed as the half-maximal effective concentration (EC50), while for antagonists, it is the half-maximal inhibitory concentration (IC50). These values are determined through various functional assays, such as calcium mobilization or inositol phosphate accumulation assays.
Table 2: Functional Potencies (EC50/IC50, nM) of Selected Ligands at Human Tachykinin Receptors
| Ligand | NK1 Receptor (EC50/IC50, nM) | NK2 Receptor (EC50/IC50, nM) | NK3 Receptor (EC50/IC50, nM) |
| Agonists (EC50) | |||
| Substance P | ~1-10 | ~100-1000 | >1000 |
| Neurokinin A | ~10-100 | ~1-10 | ~50-100 |
| Neurokinin B | ~100-1000 | ~100-1000 | ~1-10 |
| Septide | ~1-10 (NK1) | - | - |
| [β-Ala⁸]-NKA(4-10) | - | ~5 | - |
| Senktide | - | - | ~1-5 |
| Antagonists (IC50) | |||
| CP-99,994 | ~0.2-1 | >1000 | >1000 |
| SR48968 | >1000 | ~0.7 | >1000 |
| SR142801 | >1000 | >1000 | ~5-15 |
Note: The EC50 and IC50 values are approximate and can vary depending on the specific functional assay, cell line, and experimental conditions. Data compiled from multiple sources.
Signaling Pathways
Tachykinin receptors are coupled to heterotrimeric G proteins and initiate intracellular signaling cascades upon activation. The primary signaling pathway for all three receptor subtypes involves the activation of Gq/11 proteins.
NK1 Receptor Signaling
The NK1 receptor preferentially couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The NK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). Furthermore, NK1 receptor activation can trigger the mitogen-activated protein kinase (MAPK/ERK) pathway.
NK2 Receptor Signaling
Similar to the NK1 receptor, the NK2 receptor primarily couples to Gq/11, activating the PLC-IP3-DAG pathway and leading to an increase in intracellular calcium. There is also evidence for NK2 receptor coupling to Gs, resulting in cAMP accumulation.
NK3 Receptor Signaling
The NK3 receptor also predominantly signals through the Gq/11-PLC pathway, resulting in the mobilization of intracellular calcium.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of tachykinin receptors. The following sections provide methodologies for key assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the tachykinin receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, [³H]-Senktide for NK3).
-
Unlabeled test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, bovine serum albumin, and protease inhibitors).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor. Determine the protein concentration of the preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test compound to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, downstream second messengers of Gq-coupled receptor activation.
Materials:
-
Cells expressing the tachykinin receptor of interest.
-
myo-[³H]inositol.
-
Stimulation buffer (e.g., HBSS) containing lithium chloride (LiCl).
-
Agonist and antagonist compounds.
-
Lysis buffer (e.g., perchloric acid or trichloroacetic acid).
-
Anion exchange resin (e.g., Dowex AG1-X8).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture and Labeling: Plate cells in multi-well plates and culture overnight. Label the cells by incubating them with myo-[³H]inositol in inositol-free medium for 24-48 hours.
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulation: Add varying concentrations of the agonist to the wells and incubate for a specific time at 37°C. For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.
-
Separation: Neutralize the extracts and apply them to anion exchange columns. Elute the total inositol phosphates with a high salt buffer.
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Calcium Mobilization Assay
This is a high-throughput functional assay that measures the transient increase in intracellular calcium concentration following Gq-coupled receptor activation.
References
Preliminary Studies on Substance P (2-11) in Animal Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preliminary research on Substance P (2-11), a significant C-terminal fragment of the neuropeptide Substance P (SP). The document delves into its biological activities, the experimental models used for its characterization, and the underlying signaling mechanisms.
Introduction to Substance P and its Fragment, SP (2-11)
Substance P (SP) is an undecapeptide neuropeptide (a peptide with 11 amino acids) that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It is a member of the tachykinin family and exhibits a wide range of biological effects, including the transmission of pain signals, involvement in inflammatory processes, and regulation of mood and anxiety.[1][3] SP exerts its effects primarily by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[1]
Upon release, SP can be metabolized into smaller peptide fragments. The C-terminal fragments of SP are of particular interest as they are known to retain biological activity. Substance P (2-11) is one such fragment that has been investigated in various preclinical models to understand its pharmacological profile.
Biological Activities and Effects in Animal Models
Preliminary studies have primarily focused on the contractile and central nervous system effects of SP fragments. While specific quantitative dose-response data for SP (2-11) is limited in publicly available literature, comparative studies provide valuable insights into its activity relative to the parent peptide and other fragments.
Data Presentation
The following tables summarize the key findings from in vitro and in vivo animal studies on C-terminal fragments of Substance P.
Table 1: Comparative Biological Activity of Substance P C-Terminal Fragments
| Peptide Fragment | Animal Model/Preparation | Observed Effect | Potency/Activity Comparison |
| SP (2-11) | Guinea Pig Ileum | Contractile activity | Active fragment |
| SP (3-11) | Guinea Pig Ileum | Contractile activity | Active fragment |
| SP (4-11) | Guinea Pig Ileum | Contractile activity | Highly selective for NK1 receptors |
| SP (5-11) | Conscious Rats (i.c.v. injection) | Increased blood pressure and heart rate; behavioral responses | Similar cardiovascular and behavioral profile to full-length SP; able to desensitize the NK1 receptor. |
| SP (6-11) | Conscious Rats (i.c.v. injection) | Increased blood pressure and heart rate; behavioral responses | Elicits the same cardiovascular response as full-length SP but fails to desensitize the NK1 receptor. |
| SP (6-11) | Guinea Pig Ileum | Depolarization of motoneurons, hypotensive effect | Binds to the NK1 receptor. |
| SP (Octapeptide) | Guinea Pig Ileum, Dog Hind Limb, Rabbit Ear Vein | Spasmogenic and vasoactive effects | The most potent C-terminal fragment in these preparations, approximately twice as potent as full-length SP in the guinea pig ileum. |
Table 2: Summary of Animal Models and Observed Effects of Substance P and its Agonists
| Animal Model | Substance Administered | Route of Administration | Key Observed Effects |
| Conscious Rats | SP C-terminal fragments (5-11, 6-11) | Intracerebroventricular (i.c.v.) | Cardiovascular changes (increased blood pressure, heart rate) and behavioral responses (grooming, shaking). |
| Guinea Pigs | Substance P | Intravenous | Dose-dependent bronchoconstriction. |
| Mice | Substance P | Microinjections into brain regions (e.g., periaqueductal gray) | Anxiogenic-like behaviors. |
| Rats | Substance P | Microinjections into the medial amygdala | Anxiogenic-like effects. |
| Rabbits | Substance P | Implantation into the cornea | Neovascularization (growth of new blood vessels). |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below is a generalized methodology for a key in vitro experiment used to characterize the activity of Substance P and its fragments.
Isolated Guinea Pig Ileum Contractility Assay
This ex vivo method is a classic pharmacological preparation to assess the spasmogenic (contractile) activity of substances on smooth muscle.
3.1.1 Materials and Reagents
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Substance P (2-11) and other test compounds
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
3.1.2 Experimental Procedure
-
Animal Euthanasia and Tissue Dissection: Guinea pigs are euthanized according to approved animal welfare protocols. A segment of the terminal ileum is excised and placed in cold, oxygenated Krebs solution.
-
Preparation of Ileum Segments: The lumen of the ileum segment is gently flushed to remove contents. Segments of approximately 2-3 cm in length are prepared.
-
Mounting in Organ Bath: The ileum segments are suspended in organ baths containing Krebs solution maintained at 37°C and continuously gassed with carbogen. One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with the bath solution being changed every 15 minutes.
-
Construction of Concentration-Response Curves:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of the test substance (e.g., Substance P (2-11)) to the organ bath at regular intervals.
-
The contractile response is recorded until a maximal effect is achieved.
-
The tissue is then washed repeatedly with fresh Krebs solution to allow it to return to baseline.
-
-
Data Analysis: The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration to determine parameters such as the EC50 (the concentration that produces 50% of the maximal response).
Visualization of Experimental Workflow
Signaling Pathways of Substance P Fragments
Substance P and its biologically active C-terminal fragments, including SP (2-11), mediate their effects through the NK1 receptor. The activation of this receptor initiates a cascade of intracellular signaling events.
NK1 Receptor Signaling Cascade
The binding of an agonist to the NK1 receptor leads to the activation of heterotrimeric G-proteins, primarily Gq/11 and to some extent Gs.
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG and elevated intracellular Ca2+ together activate protein kinase C (PKC). PKC can then phosphorylate various downstream targets, including ion channels and other receptors like the NMDA receptor, potentiating their activity.
-
-
Gs Pathway: Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA).
These signaling pathways ultimately lead to the various physiological responses associated with Substance P, such as neuronal excitation, smooth muscle contraction, and vasodilation.
Visualization of Signaling Pathway
Conclusion and Future Directions
Preliminary studies on Substance P (2-11) and other C-terminal fragments indicate that they are biologically active and retain many of the functions of the parent undecapeptide. Their ability to activate the NK1 receptor makes them valuable tools for studying the physiological roles of the tachykinin system. However, there is a clear need for more detailed quantitative studies to fully characterize the potency and efficacy of SP (2-11) at the NK1 receptor and in various in vivo models.
Future research should focus on:
-
Conducting comprehensive dose-response studies for SP (2-11) in various animal models of pain, inflammation, and affective disorders.
-
Investigating the pharmacokinetic and metabolic profile of SP (2-11) to understand its stability and distribution in vivo.
-
Exploring the potential therapeutic applications of SP (2-11) or its analogs, particularly in conditions where targeted and potentially more localized NK1 receptor activation might be beneficial.
This in-depth guide serves as a foundation for researchers and professionals in drug development, summarizing the current state of knowledge and highlighting the path forward for further investigation into the pharmacology of Substance P (2-11).
References
Methodological & Application
Application Notes and Protocols for In Vitro Bioassays of Substance P (2-11) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, and its fragments play crucial roles in various physiological and pathological processes, including pain, inflammation, and neurogenic inflammation, primarily through the activation of the neurokinin-1 receptor (NK-1R).[1][2] Substance P (2-11) is a major N-terminally truncated metabolite of Substance P. Understanding the biological activity of SP (2-11) is critical for drug discovery and development efforts targeting the tachykinin system. These application notes provide detailed protocols for in vitro bioassays to characterize the activity of Substance P (2-11) at the NK-1 receptor. The primary assays described are receptor binding assays, calcium mobilization assays, and cyclic AMP (cAMP) assays, which are fundamental in determining the potency and efficacy of ligands targeting G-protein coupled receptors (GPCRs) like the NK-1R.
Receptor and Signaling Pathway Overview
Substance P and its fragments exert their effects by binding to tachykinin receptors, with a preference for the NK-1R.[1][3] The NK-1 receptor is a class A G-protein coupled receptor that, upon activation, can couple to different G proteins, primarily Gq and Gs.[1]
-
Gq Pathway Activation: Leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).
-
Gs Pathway Activation: Stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA).
The activation of these pathways triggers downstream signaling cascades, including the MAPK/ERK pathway, and modulates cellular functions.
Below is a diagram illustrating the primary signaling pathways activated by the NK-1 receptor.
Experimental Protocols
The following protocols provide a framework for assessing the in vitro bioactivity of Substance P (2-11).
Radioligand Binding Assay
This assay measures the ability of a test compound, such as Substance P (2-11), to compete with a radiolabeled ligand for binding to the NK-1 receptor.
Objective: To determine the binding affinity (Ki) of Substance P (2-11) for the NK-1 receptor.
Materials:
-
Cell Line: HEK293T cells transiently or stably expressing the human NK-1 receptor.
-
Radioligand: 125I-labeled [Lys3]-SP.
-
Non-labeled Ligand: Substance P (for determining non-specific binding).
-
Test Compound: Substance P (2-11).
-
Assay Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl2, 5 mM MgCl2, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.
-
Plates: Poly-D-lysine-coated 96-well plates.
-
Instrumentation: Scintillation counter.
Protocol:
-
Cell Plating: Seed HEK293T cells expressing the NK-1 receptor into poly-D-lysine-coated 96-well plates.
-
Assay Preparation: On the day of the experiment, prepare serial dilutions of the test compound (Substance P (2-11)) and the non-labeled Substance P in assay buffer.
-
Binding Reaction:
-
Add a fixed concentration of the radioligand (125I-labeled [Lys3]-SP) to each well.
-
For total binding, add assay buffer.
-
For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Substance P.
-
For competition binding, add the various concentrations of Substance P (2-11).
-
-
Incubation: Incubate the plates for 3 hours at 4°C.
-
Washing: Wash the wells to remove unbound radioligand.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK-1 receptor activation by an agonist.
Objective: To determine the potency (EC50) and efficacy of Substance P (2-11) in stimulating calcium release via the NK-1 receptor.
Materials:
-
Cell Line: HEK293T cells transiently expressing the NK-1 receptor.
-
Calcium Indicator Dye: Fluo-4 NW (no-wash) dye containing probenecid (2.5 mM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: Substance P (2-11).
-
Plates: Black-walled, clear-bottom poly-D-lysine-coated 96-well plates.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a similar instrument.
Protocol:
-
Cell Plating: Seed transfected HEK293T cells into black-walled, clear-bottom 96-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with 100 µL of Fluo-4 NW dye solution at 37°C for 30 minutes, followed by 30 minutes at room temperature in the dark.
-
Assay:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of Substance P (2-11) to the wells.
-
Record the fluorescence signal for approximately 220 seconds.
-
-
Data Analysis: The change in relative fluorescence units (ΔRFU) indicates the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.
cAMP Assay
This assay measures the accumulation of intracellular cAMP, a key second messenger in the Gs signaling pathway.
Objective: To assess the ability of Substance P (2-11) to stimulate cAMP production through the NK-1 receptor.
Materials:
-
Cell Line: HEK293T or CHO cells stably expressing the GloSensor-22F cAMP biosensor and transiently transfected with the human NK-1 receptor.
-
Reagent: GloSensor cAMP Reagent.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Test Compound: Substance P (2-11).
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Plates: White-walled, clear-bottom poly-D-lysine-coated 96-well plates.
-
Instrumentation: Luminometer or a plate reader capable of measuring luminescence.
Protocol:
-
Cell Plating: Plate the transfected cells into white-walled 96-well plates.
-
Reagent Addition: Rinse the cells with assay buffer and add the GloSensor cAMP reagent. Incubate at room temperature for 2 hours. Add IBMX (100 µM) after the first hour.
-
Assay:
-
Measure the baseline luminescence.
-
Add varying concentrations of Substance P (2-11) to the wells.
-
Measure luminescence every 2 minutes for 30 minutes.
-
-
Data Analysis: The luminescence signal is proportional to the intracellular cAMP concentration. Plot the peak luminescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.
The following diagram provides a generalized workflow for these in vitro bioassays.
Data Presentation
The following tables summarize the activity of Substance P and its fragments from published studies. This data can be used as a reference for comparison with experimental results.
Table 1: Potency of Substance P and its N-terminal Fragments in Calcium Mobilization and cAMP Assays
| Compound | Calcium Mobilization (log EC50, M) | cAMP Accumulation (log ED50, M) |
| Substance P | - | -7.4 ± 0.08 |
| Substance P (2-11) | - | -7.14 ± 0.06 |
| Substance P (3-11) | - | -6.2 ± 0.05 |
| Substance P (5-11) | - | -5.7 ± 0.09 |
| Substance P (6-11) | - | Inactive |
| Substance P (7-11) | Significant Activity | Inactive |
| Substance P (8-11) | Significant Activity | Inactive |
Data adapted from a study on HEK293T cells expressing the human NK-1R.
Table 2: Cross-Reactivity of an Anti-Substance P Antibody with Substance P Fragments in an ELISA
| Compound | Cross-Reactivity (%) |
| Substance P | 100 |
| Substance P (2-11) | 81.2 - 100 |
| Substance P (3-11) | 100 |
| Substance P (4-11) | 88.4 - 100 |
| Substance P (5-11) | 100 |
| Substance P (6-11) | <5 - 5 |
| Substance P (7-11) | <0.01 |
| Substance P (8-11) | 1.4 |
| Neurokinin A | 71.4 |
| Neurokinin B | 1.1 |
Data compiled from various ELISA kit datasheets. Note that cross-reactivity can vary between different antibodies and assay formats.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the in vitro bioactivity of Substance P (2-11). By employing receptor binding, calcium mobilization, and cAMP assays, scientists can elucidate the pharmacological profile of this and other tachykinin-related compounds, which is essential for advancing our understanding of their physiological roles and for the development of novel therapeutics. Careful execution of these assays and rigorous data analysis will yield valuable insights into the structure-activity relationships of ligands targeting the NK-1 receptor.
References
Application Notes and Protocols for Substance P (2-11) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family that acts as a neurotransmitter and neuromodulator.[1][2][3] It is involved in a wide array of physiological processes, including pain transmission, inflammation, and cell proliferation.[1][4] SP exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). Substance P (2-11) is a major metabolite of SP, formed by the enzymatic cleavage of the N-terminal arginine residue. While less potent than the full-length peptide in some aspects, SP (2-11) retains biological activity and its specific roles are an active area of research. These application notes provide detailed protocols for the use of Substance P (2-11) in cell culture experiments to investigate its biological functions.
Data Presentation
Table 1: Effective Concentrations of Substance P and its Fragments in Various Cell-Based Assays
| Peptide/Compound | Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| Substance P | KNRK-NK1R cells | Proliferation ([³H]thymidine incorporation) | 10–100 nM | 2.8-fold increase in proliferation | |
| Substance P | Human Dermal Microvascular Endothelial Cells (HDMEC) | ERK1/2 Phosphorylation | 100 nM | 6.8-fold increase in phosphorylation | |
| Substance P | 3T3 Fibroblasts | In vitro metabolism | 1.5 µM | Metabolism into various fragments, including SP (2-11) | |
| Substance P | Bovine Brain Microvessel Endothelial Cells (BBMEC) | In vitro metabolism | 100 nM - 10 µM | Metabolism into fragments including SP (2-11), SP (3-11), and SP (1-7) | |
| [Sar⁹Met(O₂)¹¹]SP (NK1R selective agonist) | KNRK-NK1R cells | Proliferation | Not specified | Proliferative effects confirmed | |
| U0126 (MEK inhibitor) | KNRK-NK1R cells | Apoptosis (TUNEL assay) | 20 µM | Used as a control to inhibit ERK1/2 pathway |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with Substance P (2-11)
This protocol outlines the basic steps for maintaining cell cultures and treating them with Substance P (2-11). Specific cell lines may require specialized media and conditions.
Materials:
-
Cell line of interest (e.g., HEK293, NIH 3T3, primary endothelial cells)
-
Complete culture medium (e.g., DMEM or RPMI supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin)
-
Substance P (2-11) peptide
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture cells in appropriate flasks until they reach 80-90% confluency. For experiments, seed cells into multi-well plates at a predetermined density (e.g., 3 x 10⁴ to 5 x 10⁴ cells/well for a 96-well plate) and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of Substance P (2-11) in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution to the desired final concentrations in serum-free or complete culture medium immediately before use. Due to the short half-life of peptides, fresh dilutions are recommended.
-
Cell Treatment:
-
For serum-starvation experiments, replace the growth medium with serum-free medium for 16-24 hours prior to treatment.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of Substance P (2-11) or vehicle control to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., minutes for signaling studies, hours to days for proliferation or apoptosis assays).
-
Downstream Analysis: Following incubation, proceed with the specific assay as described below.
Protocol 2: Analysis of Intracellular Calcium Mobilization
Activation of the NK1R by its ligands typically leads to an increase in intracellular calcium.
Materials:
-
Cells expressing NK1R (e.g., HEK293/SPR)
-
Calcium indicator dye (e.g., Fluo-3 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom plates
-
Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-3 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C in the dark for 60 minutes.
-
-
Compound Preparation: Prepare a plate with 10X working concentrations of Substance P (2-11) and control compounds in the assay buffer.
-
Measurement:
-
Place the cell plate into the fluorometric plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Initiate reading to establish a baseline, then automatically add 25 µL of the compound solution to each well.
-
Continue recording the fluorescence for several minutes to capture the calcium transient.
-
Protocol 3: MAP Kinase (ERK1/2) Activation Assay
Substance P is known to activate the MAPK/ERK signaling pathway.
Materials:
-
Cells of interest
-
Substance P (2-11)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment and reagents
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat serum-starved cells with Substance P (2-11) for short time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well/dish, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Signaling Pathways and Experimental Workflows
Caption: Substance P (2-11) signaling via the NK1R activates Gαq/11, leading to downstream effects.
Caption: A general workflow for in vitro experiments using Substance P (2-11).
References
Application Notes and Protocols for Studying Substance P (2-11) Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a member of the tachykinin family and plays a significant role in a multitude of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation.[1][2] The biological effects of Substance P are primarily mediated through its interaction with the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[3][4] Upon binding, the SP-NK1R complex is internalized, initiating a cascade of intracellular signaling events.[3]
Substance P can be enzymatically cleaved into various fragments, and evidence suggests that these fragments, particularly the C-terminal ones, retain biological activity. Substance P (2-11) is a C-terminal fragment of Substance P. While research has extensively focused on the full-length peptide, its C-terminal fragments are also known to elicit biological responses, often by interacting with the NK1 receptor. This document provides an overview of animal models and experimental protocols that can be adapted to study the in vivo effects of Substance P (2-11). The protocols and data presented are largely extrapolated from studies on full-length Substance P and other C-terminal fragments due to the limited availability of data specifically on the (2-11) fragment.
Data Presentation
The following tables summarize quantitative data from studies on Substance P and its C-terminal fragments, which can serve as a reference for designing experiments with Substance P (2-11).
Table 1: Behavioral Responses to Intrathecal Administration of Substance P and its Fragments in Rodents
| Peptide | Animal Model | Dose | Observed Effect | Reference |
| Substance P | Mouse | 10 ng | Caudally-directed biting and scratching | |
| Substance P | Rat | 6.5 nmoles | Transient decrease in tail-flick latency | |
| SP (1-7) | Rat | 6.5 nmoles | Transient decrease in tail-flick latency | |
| SP (7-11) | Rat | 6.5 nmoles | Smaller, delayed decrease in tail-flick latency | |
| SP C-terminal fragment ([pGlu5, MePhe8, Sar9]SP5-11) | Rat | 37 nmol/kg (i.p.) | Increased extracellular dopamine in nucleus accumbens |
Table 2: Receptor Binding and Cellular Proliferation Studies
| Ligand | Receptor/Cell Line | Parameter | Value | Reference |
| [³H]-[Sar⁹,Met(O₂)¹¹]-SP | Rat Brain Membranes | Kd | 1.4 ± 0.5 nM | |
| [³H]-[Sar⁹,Met(O₂)¹¹]-SP | Rat Brain Membranes | Bmax | 160 ± 3.0 fmol/mg protein | |
| Substance P | Cultured Bovine Adrenal Endothelial Cells | Proliferation (Maximal Activity) | 10⁻⁸ M | |
| Substance P | Cultured Human Umbilical Vein Endothelial Cells | Proliferation (Maximal Activity) | 10⁻¹⁰ M | |
| [Sar⁹MetO₂¹¹]SP | Human Dermal Microvascular Endothelial Cells | [³H]thymidine incorporation | 2.1 ± 0.3-fold increase | |
| [¹⁷⁷Lu]DOTA-SP(4–11) | U373 MG glioblastoma cells (NK-1 expressing) | Kd | Not specified, nanomolar range |
Experimental Protocols
Protocol 1: Intrathecal Administration in Mice to Assess Nociceptive Behavior
This protocol is adapted from studies observing biting and scratching behavior following intrathecal injection of Substance P.
Objective: To evaluate the potential of Substance P (2-11) to induce nociceptive behaviors.
Materials:
-
Substance P (2-11)
-
Sterile, preservative-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetizing agent (e.g., isoflurane)
-
30-gauge, 0.5-inch needle with a microsyringe
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol)
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Once anesthetized, place the animal in a prone position on a heating pad to maintain body temperature.
-
Site Preparation: Shave a small patch of fur over the lumbar region of the spine. Clean the exposed skin with an antiseptic solution.
-
Locating the Injection Site: Palpate the pelvis to identify the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae.
-
Injection: Gently flex the mouse's spine. Insert the 30-gauge needle at a slight angle into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Administration: Slowly inject a small volume (typically 5-10 µL) of the Substance P (2-11) solution.
-
Post-Injection Care: Withdraw the needle and monitor the animal until it has fully recovered from anesthesia.
-
Behavioral Observation: Immediately after recovery, place the mouse in an observation chamber and record the incidence and duration of caudally-directed biting and scratching behaviors for a defined period (e.g., 30 minutes).
Protocol 2: Tail-Flick Test in Rats to Assess Analgesic or Hyperalgesic Effects
This protocol is based on studies investigating the spinal effects of Substance P fragments on nociception.
Objective: To determine if Substance P (2-11) modulates the thermal pain threshold.
Materials:
-
Substance P (2-11)
-
Sterile vehicle (saline or aCSF)
-
Intrathecal catheter (chronically implanted)
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainer
-
Timer
Procedure:
-
Animal Preparation: Use rats with chronically implanted intrathecal catheters. Acclimatize the animals to the testing environment and the restrainer to minimize stress.
-
Baseline Measurement: Gently place the rat in the restrainer. Position the tail over the radiant heat source of the tail-flick apparatus. Record the baseline latency (in seconds) for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administration: Administer Substance P (2-11) or vehicle via the intrathecal catheter.
-
Post-Administration Measurement: At predetermined time points after injection (e.g., 1, 5, 10, 15, 30 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: Compare the post-injection latencies to the baseline values to determine if Substance P (2-11) has an analgesic (increased latency) or hyperalgesic (decreased latency) effect.
Visualization of Signaling Pathways and Workflows
Substance P / NK1 Receptor Signaling Pathway
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Substance P (2-11) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family, playing a crucial role in nociception, inflammation, and various neurobiological processes.[1] The C-terminal fragment, Substance P (2-11), is a biologically active metabolite of Substance P.[2] Like its parent molecule, Substance P (2-11) is believed to exert its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[1] Understanding the in vivo effects of Substance P (2-11) is critical for elucidating its physiological roles and therapeutic potential.
These application notes provide detailed protocols for the administration of Substance P (2-11) to mice, focusing on common administration routes and subsequent behavioral analyses. The protocols are based on established methodologies for Substance P and its analogs and can be adapted for specific experimental needs.
Data Presentation
Receptor Binding and Activity
Quantitative data on the specific binding affinity of Substance P (2-11) to neurokinin receptors is limited in the currently available literature. However, its biological activity is often compared to that of the full-length Substance P.
| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50) | Potency (EC50/ED50) | Source |
| Substance P (2-11) | NK1R | Data not available | Data not available | |
| NK2R | Data not available | Data not available | ||
| NK3R | Data not available | Data not available | ||
| Substance P | NK1R | High affinity | Potent agonist | |
| NK2R | Lower affinity | Lower potency | ||
| NK3R | Lower affinity | Lower potency |
In Vivo Effects of Intrathecal Administration
Intrathecal administration of Substance P and its C-terminal fragments has been shown to elicit nociceptive behaviors in mice.
| Compound | Dose Range (Intrathecal) | Observed Behavioral Effects | Mouse Strain | Source |
| Substance P | 1 pmol - 90 nmol | Dose-dependent scratching, biting, and licking | Various | |
| Substance P Fragments | Not specified for (2-11) | Nociceptive behaviors (scratching, biting) | Not specified |
Experimental Protocols
Protocol 1: Intrathecal (i.t.) Injection of Substance P (2-11) in Mice
This protocol describes the direct administration of Substance P (2-11) into the cerebrospinal fluid of the lumbar spinal cord.
Materials:
-
Substance P (2-11) peptide
-
Sterile, preservative-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
-
Heating pad
Procedure:
-
Preparation of Substance P (2-11) Solution: Dissolve Substance P (2-11) in sterile saline or aCSF to the desired concentration. Ensure the final solution is sterile.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Once anesthetized, shave a small patch of fur over the lumbar region of the spine.
-
Positioning: Place the mouse in a prone position on a heating pad to maintain body temperature. Gently arch the back to widen the intervertebral spaces.
-
Injection Site Identification: Palpate the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae.
-
Injection: Carefully insert the 30-gauge needle at a slight angle into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Administration: Slowly inject the desired volume (typically 5-10 µL) of the Substance P (2-11) solution.
-
Post-Injection Care: Withdraw the needle and return the mouse to a clean cage. Monitor the animal until it has fully recovered from anesthesia. Observe for any adverse reactions.
Protocol 2: Assessment of Nociceptive Behavior - Von Frey Test
This test measures mechanical allodynia, a pain response to a normally non-painful stimulus.
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimation: Place the mouse in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 30 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force. Apply the filament until it bends.
-
Observation: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a response, use a weaker filament next. If there is no response, use a stronger filament.
-
Data Recording: Record the filament force that elicits a consistent withdrawal response.
Protocol 3: Assessment of Nociceptive Behavior - Hot Plate Test
This test measures the response to a thermal pain stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglas cylinder to confine the mouse on the plate
Procedure:
-
Apparatus Setup: Set the hot plate to the desired temperature (e.g., 55°C).
-
Animal Placement: Gently place the mouse inside the Plexiglas cylinder on the hot plate.
-
Latency Measurement: Start a timer immediately upon placing the mouse on the hot plate.
-
Observation: Observe the mouse for signs of nociception, such as licking a paw or jumping.
-
Data Recording: Record the latency (time in seconds) to the first nociceptive response. To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established.
Signaling Pathways and Experimental Workflows
Substance P (2-11) Signaling Pathway
Substance P and its C-terminal fragments, including Substance P (2-11), are known to activate the NK1 receptor, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Additionally, Substance P has been shown to stimulate the production of cyclic AMP (cAMP) and activate the Extracellular signal-Regulated Kinase (ERK) pathway.
Caption: Substance P (2-11) signaling cascade via the NK1 receptor.
Experimental Workflow for Assessing Nociception
The following diagram outlines a typical experimental workflow for investigating the effects of intrathecally administered Substance P (2-11) on nociceptive behavior in mice.
References
Measuring Substance P (2-11) Induced Calcium Influx: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a key neuropeptide involved in pain transmission, inflammation, and vasodilation.[1] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2] Upon binding to the NK1R, Substance P triggers a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a crucial second messenger in numerous cellular processes.[2][3]
Metabolism of Substance P in biological systems produces various N- and C-terminal fragments. The fragment Substance P (2-11) is one such metabolite that has been shown to retain biological activity, specifically the ability to induce intracellular calcium mobilization by activating the NK1R. Understanding the activity of SP fragments like SP (2-11) is critical for comprehending the full scope of tachykinin signaling and for the development of targeted therapeutics.
These application notes provide detailed protocols for measuring Substance P (2-11)-induced calcium influx in cultured cells using common fluorescent calcium indicators.
Signaling Pathway of Substance P (2-11)
Substance P (2-11) activates the neurokinin-1 receptor (NK1R), which is coupled to the Gq alpha subunit of the heterotrimeric G protein. This activation initiates a well-defined signaling cascade leading to the release of calcium from intracellular stores.
-
Receptor Binding: Substance P (2-11) binds to the NK1R on the cell surface.
-
G Protein Activation: The activated NK1R catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.
Data Presentation
The potency of Substance P and its N-terminally truncated fragments in inducing intracellular calcium mobilization can be compared using their half-maximal effective concentration (EC₅₀) values. The following data were obtained from studies in NK1R-expressing HEK293 cells.
| Compound | -log EC₅₀ [M] | EC₅₀ (nM) |
| Substance P (1-11) | 8.5 ± 0.3 | ~3.16 |
| Substance P (2-11) | 7.4 ± 0.08 | ~39.8 |
| Substance P (3-11) | 7.14 ± 0.06 | ~72.4 |
| Substance P (5-11) | 6.2 ± 0.05 | ~631 |
| Substance P (6-11) | 5.7 ± 0.09 | ~2000 |
Data summarized from Kriska, T. et al., Am J Physiol Cell Physiol, 2024.
Experimental Protocols
Measuring intracellular calcium influx typically involves loading cells with a calcium-sensitive fluorescent dye and measuring the change in fluorescence intensity upon stimulation with the agonist. Two common protocols are provided below, one using the ratiometric dye Fura-2 AM and another using the non-ratiometric dye Fluo-4 AM.
Experimental Workflow Overview
The general workflow for a calcium influx assay is a multi-step process from cell preparation to data analysis.
Protocol 1: Ratiometric Measurement with Fura-2 AM
Fura-2 AM is a ratiometric indicator, meaning the ratio of its fluorescence emission when excited at two different wavelengths (typically 340 nm and 380 nm) is proportional to the intracellular calcium concentration. This method is robust as it minimizes issues related to uneven dye loading, cell thickness, or photobleaching.
Materials:
-
Cells expressing NK1R (e.g., HEK293-NK1R, CHO-NK1R)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other physiological buffer
-
Probenecid (optional, anion transport inhibitor to improve dye retention)
-
Substance P (2-11) and other test compounds
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at ~510 nm.
Procedure:
-
Cell Plating:
-
The day before the experiment, seed cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.
-
Culture overnight to allow for cell attachment.
-
-
Preparation of Reagents:
-
Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO to make a 1 mg/mL stock solution. Vortex thoroughly. Store protected from light at -20°C.
-
Dye Loading Solution: For one 96-well plate, prepare a loading buffer (e.g., HHBS). Warm to room temperature. Just before use, add Fura-2 AM stock solution to the buffer to a final concentration of 1-5 µM. To aid in dye solubilization, pre-mix the Fura-2 AM with an equal volume of 20% Pluronic F-127 in DMSO before adding to the buffer. If using, add Probenecid to a final concentration of 2.5 mM.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of HHBS.
-
Add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing and De-esterification:
-
After incubation, gently aspirate the loading solution.
-
Wash the cells twice with 100 µL of HHBS (containing 2.5 mM Probenecid, if used).
-
Add 100 µL of fresh HHBS to each well.
-
Incubate the plate at room temperature for 15-30 minutes in the dark to allow for complete de-esterification of the Fura-2 AM inside the cells.
-
-
Measurement:
-
Set up the fluorescence plate reader to measure fluorescence kinetically.
-
Excitation wavelengths: 340 nm and 380 nm.
-
Emission wavelength: ~510 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's injectors, add your desired concentration of Substance P (2-11) or control compounds.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak response and subsequent plateau phase.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.
-
Normalize the data by dividing the ratio at each time point by the baseline ratio (R/R₀).
-
Plot the normalized ratio against time to visualize the calcium transient.
-
For dose-response curves, use the peak response for each concentration of Substance P (2-11) and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Non-Ratiometric Measurement with Fluo-4 NW™ Assay
Fluo-4 AM is a single-wavelength indicator that exhibits a large increase in fluorescence intensity upon binding Ca²⁺ (excitation ~490 nm, emission ~525 nm). "No-Wash" (NW) kits are available that simplify the protocol by eliminating the wash steps, making them ideal for high-throughput screening.
Materials:
-
Cells expressing NK1R
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluo-4 No Wash Calcium Assay Kit (contains Fluo-4 AM, probenecid, and assay buffer)
-
Substance P (2-11) and other test compounds
-
Fluorescence plate reader or imaging system (e.g., FLIPR, FlexStation) with excitation at ~490 nm and emission at ~525 nm.
Procedure:
-
Cell Plating:
-
Seed cells as described in Protocol 1. For non-adherent cells, plate 125,000 to 250,000 cells per well in a poly-D-lysine coated plate just before the assay.
-
-
Preparation of Reagents:
-
Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions, typically by dissolving the dye component in the provided assay buffer containing probenecid.
-
-
Dye Loading:
-
Add an equal volume of the dye loading solution to each well containing the cells in their culture medium (e.g., add 100 µL of dye solution to 100 µL of cells).
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, all protected from light. Note: Do not remove the culture medium before adding the dye solution. No wash steps are required.
-
-
Measurement:
-
Set up the fluorescence plate reader for a kinetic read at Ex/Em = 490/525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add Substance P (2-11) or control compounds.
-
Continue recording the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity (F) to the initial baseline fluorescence (F₀).
-
Alternatively, subtract the baseline fluorescence from the peak fluorescence (F - F₀).
-
Plot the change in fluorescence against time.
-
Generate dose-response curves by plotting the peak response against the log of the agonist concentration to calculate the EC₅₀.
-
Conclusion
The protocols outlined provide robust methods for quantifying the intracellular calcium mobilization induced by Substance P (2-11). The choice between a ratiometric (Fura-2) and non-ratiometric (Fluo-4) assay will depend on the specific experimental needs, available equipment, and desired throughput. These assays are essential tools for characterizing the pharmacological activity of Substance P fragments and for screening compounds that modulate NK1R signaling.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
Application Notes and Protocols for In Vivo Microdialysis of Substance P (2-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator involved in pain transmission, inflammation, and mood regulation.[1][2] Upon its release, Substance P is rapidly metabolized into various fragments, each potentially possessing unique biological activities. One such fragment is Substance P (2-11), a C-terminal metabolite. Understanding the in vivo release and dynamics of SP (2-11) is crucial for elucidating the complete physiological and pathological roles of the Substance P system.
In vivo microdialysis is a powerful technique for sampling endogenous molecules from the extracellular fluid of living animals, providing real-time insights into neurochemical fluctuations.[3] When coupled with highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for the detection and quantification of neuropeptides and their metabolites.[4] However, measuring low-abundance peptide fragments such as Substance P (2-11) in vivo presents significant challenges due to their low concentrations and susceptibility to degradation.
These application notes provide a comprehensive overview and detailed protocols for the successful measurement of Substance P (2-11) release using in vivo microdialysis.
Signaling Pathways and Metabolism
Substance P exerts its effects by binding to neurokinin receptors, primarily the NK1 receptor. The subsequent signaling cascade and metabolic degradation are crucial for its overall biological impact.
Caption: Substance P signaling cascade and major metabolic pathways.
Data Presentation
While specific quantitative data for the basal and stimulated release of Substance P (2-11) in vivo is limited, with studies classifying it as a "minor metabolite," the following table summarizes the reported metabolites of Substance P detected in both in vivo and in vitro preparations.[3] This provides a comparative context for researchers targeting this and other fragments.
| Metabolite | Detection Context | Relative Abundance | Analytical Method | Reference |
| SP (2-11) | In vivo (rat striatum) | Minor | LC-MS/MS | **** |
| SP (1-7) | In vivo (rat striatum) | Major | LC-MS/MS | |
| SP (3-11) | In vivo (rat striatum) | Major | LC-MS/MS | |
| SP (1-4) | In vivo (rat striatum) | Detected | LC-MS/MS | |
| SP (1-9) | In vivo (rat striatum) | Detected | LC-MS/MS | |
| SP (5-11) | In vitro (BBMECs) | Detected | LC-MS/MS | |
| SP (6-11) | In vitro (BBMECs) | Detected | LC-MS/MS |
BBMECs: Bovine Brain Microvessel Endothelial Cells
Experimental Protocols
Experimental Workflow for In Vivo Microdialysis of Substance P (2-11)
The overall process involves several critical stages, from surgical preparation to sample analysis.
Caption: Workflow for in vivo microdialysis of neuropeptides.
Protocol 1: Surgical Implantation of Microdialysis Guide Cannula
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are commonly used.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Microdialysis guide cannula
-
Dental cement and stainless-steel screws
-
Antiseptic solution and topical anesthetic
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Shave the scalp and clean the area with an antiseptic solution. Apply a topical anesthetic.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., striatum).
-
Drill a burr hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis and Sample Collection
Materials:
-
Microdialysis probe (e.g., 2-4 mm membrane, 20-30 kDa MWCO)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
Collection vials (e.g., polypropylene tubes) containing a stabilizing agent (e.g., 0.1% trifluoroacetic acid) to prevent peptide degradation.
Procedure:
-
Gently restrain the awake, freely moving rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes. Discard the dialysate collected during this period.
-
Basal Sample Collection: Begin collecting dialysate fractions at regular intervals (e.g., 20-30 minutes).
-
Stimulated Release (Optional): To evoke neuropeptide release, a stimulating agent (e.g., high potassium aCSF, specific receptor agonists) can be administered systemically or through the microdialysis probe (reverse dialysis).
-
Stimulated Sample Collection: Continue collecting fractions during and after the stimulation to monitor changes in peptide levels.
-
At the end of the experiment, carefully remove the probe. Euthanize the animal and collect the brain for histological verification of the probe placement.
-
Immediately freeze the collected samples at -80°C until analysis.
Protocol 3: Sample Preparation and LC-MS/MS Analysis
Due to the low concentration of Substance P (2-11) in microdialysates, a sample clean-up and concentration step is crucial. Solid-Phase Extraction (SPE) is a commonly used technique.
Materials:
-
SPE cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol, acetonitrile, water, trifluoroacetic acid)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
-
Substance P (2-11) standard for calibration curve
Solid-Phase Extraction (SPE) Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the thawed microdialysate sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other interferences.
-
Elute the peptides with a strong organic solvent (e.g., 80% acetonitrile in water with 0.1% trifluoroacetic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the peptides using a gradient elution on the analytical column.
-
Detect and quantify Substance P (2-11) using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer. Specific precursor and product ion transitions for SP (2-11) need to be optimized.
-
Generate a standard curve using known concentrations of the Substance P (2-11) standard to quantify its concentration in the samples.
Concluding Remarks
The in vivo measurement of Substance P (2-11) is a challenging but feasible endeavor that can provide invaluable information on the metabolism and function of the Substance P system. The protocols outlined above provide a robust framework for researchers. Success hinges on meticulous surgical technique, careful sample handling to prevent degradation, and the use of highly sensitive analytical instrumentation. While quantitative data for SP (2-11) is still emerging, the application of these methods will undoubtedly contribute to a deeper understanding of its role in health and disease.
References
Application Notes and Protocols for Quantification of Substance P and its Fragments using ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance for the quantitative measurement of Substance P (SP) and its fragments using Enzyme-Linked Immunosorbent Assay (ELISA) kits. This document is intended for researchers, scientists, and professionals involved in drug development who are investigating the role of Substance P in various physiological and pathological processes.
Introduction
Substance P is an eleven-amino acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2][3] It is involved in a wide array of biological processes, including pain transmission, inflammation, anxiety, and cell proliferation.[3] The quantification of Substance P and its metabolites can provide valuable insights into various disease states and the efficacy of therapeutic interventions. ELISA provides a sensitive and specific method for this purpose.
Principle of the Assay
Commercially available ELISA kits for Substance P typically employ one of two principles: competitive ELISA or sandwich ELISA.
-
Competitive ELISA: In this format, Substance P present in the sample competes with a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) Substance P for binding to a limited number of capture antibody sites pre-coated on a microplate. The amount of signal generated is inversely proportional to the concentration of Substance P in the sample.[4]
-
Sandwich ELISA: This method utilizes two antibodies that bind to different epitopes on the Substance P molecule. A capture antibody is pre-coated onto the microplate wells. The sample is added, and any Substance P present is captured by the antibody. A second, detection antibody (often biotinylated) is then added, which binds to the captured Substance P. An enzyme-linked streptavidin is subsequently added, followed by a substrate to produce a colorimetric signal that is directly proportional to the amount of Substance P in the sample.
Sample Collection and Preparation
Proper sample collection and handling are critical for accurate quantification of Substance P.
For Plasma Samples:
-
Collect whole blood into chilled EDTA tubes.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Aliquot the plasma into clean polypropylene tubes.
-
Store samples at -20°C or -80°C for long-term storage.
-
Avoid repeated freeze-thaw cycles.
For Serum Samples:
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Collect the serum and aliquot.
-
Store at -20°C or -80°C.
For Cerebrospinal Fluid (CSF) Samples:
-
Collect CSF into sterile polypropylene tubes.
-
Centrifuge to remove any cellular debris.
-
Aliquot and store at -80°C.
For Tissue Homogenates:
-
Rinse tissues with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in a suitable lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
For Cell Culture Supernatants:
-
Collect the cell culture medium.
-
Centrifuge to remove cells and debris.
-
Aliquot the supernatant and store at -20°C or -80°C.
Sample Extraction for Fragments: Substance P is rapidly metabolized in biological fluids into C-terminal and N-terminal fragments. To measure both intact Substance P and its fragments, an extraction step may be necessary to separate them from binding proteins and degrading enzymes. A common method involves solid-phase extraction (SPE) using C18 columns.
Experimental Protocols
The following are generalized protocols for competitive and sandwich ELISAs for Substance P. It is crucial to refer to the specific manufacturer's instructions for the chosen ELISA kit.
General Competitive ELISA Protocol
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Dilution: Prepare a serial dilution of the Substance P standard to create a standard curve.
-
Assay Procedure:
-
Add a specific volume of standard, control, or sample to the appropriate wells of the antibody-coated microplate.
-
Add a fixed amount of biotinylated or enzyme-conjugated Substance P to each well (except the blank).
-
Add the detection antibody to each well.
-
Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature on a shaker).
-
Wash the wells multiple times with the provided wash buffer.
-
If using a biotinylated tracer, add streptavidin-HRP conjugate and incubate.
-
Wash the wells again.
-
Add the TMB substrate solution and incubate in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
General Sandwich ELISA Protocol
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit's instructions.
-
Standard Dilution: Create a standard curve by performing serial dilutions of the Substance P standard.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the capture antibody-coated microplate.
-
Incubate to allow Substance P to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Sample Concentration: Determine the concentration of Substance P in the samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: Multiply the interpolated concentration by the dilution factor used for the samples to obtain the final concentration.
Quantitative Data Summary
The following tables summarize representative quantitative data for Substance P in various biological fluids from healthy individuals and patient populations. Note that the methods used for quantification (ELISA or RIA) may vary between studies.
Table 1: Substance P Levels in Human Plasma and Serum
| Population | Sample Type | Concentration (pg/mL) | Method | Reference |
| Healthy Adults | Plasma | 1.195 (mean) | RIA | |
| Healthy Adults | Plasma | 61 (mean after acidification) | EIA | |
| Healthy Adults | Plasma | 18 (mean at physiologic pH) | EIA |
Table 2: Substance P Levels in Human Cerebrospinal Fluid (CSF)
| Population | Concentration (fmol/mL) | Method | Reference |
| Neurologically Normal Adults | 7.0 +/- 0.6 (mean +/- SE) | RIA | |
| Patients with Peripheral Neuropathy | Significantly reduced vs. normal | RIA | |
| Patients with Major Depression | Significantly elevated vs. healthy | Not Specified | |
| Patients with PTSD | Significantly elevated vs. healthy | Not Specified |
Table 3: Substance P Fragment Information
| Fragment | Formation | Method of Analysis | Reference |
| des-[Arg1Pro2]-substance P (SP 3-11) | Enzymatic conversion in plasma | HPLC, RIA | |
| des-[Arg1Pro2Lys3Pro4]-substance P (SP 5-11) | Enzymatic conversion in plasma | HPLC, RIA |
Visualizations
Substance P Signaling Pathway
Caption: Substance P Signaling Pathway.
Experimental Workflow for Substance P ELISA
Caption: General ELISA Workflow.
References
Application Notes and Protocols: Immunohistochemical Localization of Substance P (2-11) Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical localization of Substance P (2-11) binding to its high-affinity receptor, the Neurokinin-1 Receptor (NK1R). This protocol is designed for researchers in neuroscience, pharmacology, and drug development to visualize the specific binding of this Substance P fragment in tissue sections.
Introduction
Substance P (SP) is an undecapeptide neuropeptide that plays a crucial role in pain transmission, inflammation, and mood regulation. It exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. The C-terminal fragment of Substance P, particularly the (2-11) sequence, retains the ability to bind to and activate the NK1R. Visualizing the binding of Substance P (2-11) provides insights into the specific sites of action for this peptide and can be a valuable tool in the development of novel therapeutics targeting the SP/NK1R system.
This protocol outlines a method to localize the binding of exogenously applied, labeled Substance P (2-11) to tissue sections, followed by immunohistochemical detection of the NK1R to confirm co-localization.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the immunohistochemical detection of the Neurokinin-1 Receptor (NK1R). Note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.
Table 1: Primary Antibody Dilutions for NK1R Detection
| Antibody Type | Host Species | Recommended Dilution Range | Reference |
| Polyclonal | Rabbit | 1:200 - 1:1000 | [1] |
| Polyclonal | Rabbit | 1:5000 (frozen sections) | |
| Monoclonal | Rat | User-determined | [2] |
Table 2: Incubation Times and Temperatures
| Step | Duration | Temperature |
| Primary Antibody Incubation | Overnight | 4°C |
| Biotinylated Secondary Antibody | 1 - 2 hours | Room Temperature |
| Enzyme Conjugate (e.g., HRP-Streptavidin) | 1 hour | Room Temperature |
Table 3: Antigen Retrieval Conditions (for Paraffin-Embedded Sections)
| Method | Reagent | pH | Incubation Time | Temperature |
| Heat-Induced Epitope Retrieval (HIER) | 10 mM Sodium Citrate Buffer | 6.0 | 10 - 20 minutes | 95-100°C |
| Heat-Induced Epitope Retrieval (HIER) | 1 mM EDTA Buffer | 8.0 | 20 - 40 minutes | 95-100°C |
Experimental Protocols
This section provides a detailed methodology for localizing Substance P (2-11) binding in either frozen or paraffin-embedded tissue sections. The protocol involves the application of a labeled Substance P (2-11) analog, followed by immunohistochemical staining for the NK1 receptor.
Materials:
-
Labeled Substance P (2-11) (e.g., biotinylated, fluorescently tagged)
-
Tissue sections (frozen or paraffin-embedded)
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody against NK1R
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
Chromogen substrate (e.g., DAB) or fluorescent secondary antibody
-
Antigen retrieval solution (for paraffin sections)
-
Mounting medium
-
Microscope slides
-
Coverslips
-
Humidified chamber
Protocol for Labeled Substance P (2-11) Binding and NK1R Immunohistochemistry:
-
Tissue Preparation:
-
For Frozen Sections:
-
Perfuse the animal with 4% paraformaldehyde in PBS.
-
Cryoprotect the tissue in a graded sucrose solution.
-
Cut 10-20 µm thick sections on a cryostat and mount on charged slides.
-
-
For Paraffin-Embedded Sections:
-
Fix the tissue in 10% neutral buffered formalin.
-
Process through graded alcohols and xylene, and embed in paraffin.
-
Cut 5 µm thick sections and mount on charged slides.
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
-
-
Antigen Retrieval (for Paraffin-Embedded Sections only):
-
Perform Heat-Induced Epitope Retrieval (HIER) by incubating slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
Wash slides with PBS.
-
-
Labeled Substance P (2-11) Binding:
-
Incubate the tissue sections with a solution containing the labeled Substance P (2-11) analog at a predetermined optimal concentration. Incubation is typically carried out for 1-2 hours at room temperature in a humidified chamber.
-
Wash the sections thoroughly with PBS to remove unbound peptide.
-
-
Immunohistochemical Staining for NK1R:
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody: Incubate sections with the primary antibody against NK1R (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody: After washing with PBS, incubate sections with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Detection:
-
For Chromogenic Detection: Wash sections and incubate with ABC reagent for 1 hour. Develop the signal with a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.
-
For Fluorescent Detection: Wash sections and incubate with a fluorescently-labeled secondary antibody (if the labeled SP-(2-11) is not fluorescent) or a fluorescently-labeled streptavidin (if using biotinylated SP-(2-11)).
-
-
Washing: Wash sections thoroughly with PBS between each step.
-
-
Counterstaining and Mounting:
-
Chromogenic: Counterstain with hematoxylin (optional) to visualize cell nuclei.
-
Fluorescent: Mount with a DAPI-containing mounting medium to visualize nuclei.
-
Dehydrate, clear, and mount the sections with an appropriate mounting medium and coverslip.
-
-
Visualization:
-
Examine the slides under a light or fluorescence microscope. Co-localization of the labeled Substance P (2-11) signal and the NK1R immunostaining will indicate specific binding sites.
-
Visualizations
Caption: Simplified NK1R signaling cascade upon Substance P binding.
References
Application Notes and Protocols for Assessing Substance P (2-11)-Induced Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), a neuropeptide of the tachykinin family, and its metabolites play a crucial role in neurogenic inflammation and immunoregulation.[1][2] The N-terminal truncated fragment, Substance P (2-11), is a biologically active metabolite that exerts its effects through interaction with neurokinin receptors, primarily the neurokinin-1 receptor (NK-1R).[2] Activation of NK-1R on various cell types, including immune cells, glial cells, and endothelial cells, triggers intracellular signaling cascades that lead to the production and release of a wide array of cytokines.[1][3] This application note provides detailed protocols for assessing cytokine release induced by Substance P (2-11) in relevant cell types, methods for cytokine quantification, and an overview of the associated signaling pathways.
Key Responsive Cell Types
A variety of cell types are known to respond to Substance P and its fragments, making them suitable models for studying induced cytokine release. These include:
-
Immune Cells:
-
Macrophages/Monocytes: These cells are key players in the inflammatory response and have been shown to release pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with Substance P.
-
Lymphocytes: T-lymphocytes can be stimulated by Substance P to proliferate and produce cytokines like IL-2.
-
Mast Cells: These cells are critical in allergic and inflammatory responses and can be triggered by Substance P to release TNF-α and other inflammatory mediators.
-
-
Glial Cells:
-
Astrocytes and Microglia: As the primary immune cells of the central nervous system, astrocytes and microglia respond to Substance P by producing pro-inflammatory cytokines, contributing to neuroinflammation.
-
-
Other Cell Types:
-
Endothelial Cells: Involved in vasodilation and vascular permeability, these cells can be stimulated by Substance P.
-
Fibroblasts: These cells are involved in tissue repair and inflammation.
-
Preadipocytes: Mesenteric preadipocytes have been shown to release a range of cytokines in response to Substance P.
-
Signaling Pathways
Substance P (2-11) binding to its G-protein coupled receptor, NK-1R, initiates a cascade of intracellular events. This signaling is crucial for the subsequent transcription and translation of cytokine genes.
Caption: Substance P (2-11) signaling cascade leading to cytokine production.
Experimental Protocols
The following protocols provide a general framework for assessing Substance P (2-11)-induced cytokine release. Specific parameters such as cell density, stimulation time, and Substance P (2-11) concentration may need to be optimized for different cell types and experimental questions.
Protocol 1: In Vitro Stimulation of Macrophages with Substance P (2-11)
This protocol describes the stimulation of a macrophage cell line (e.g., RAW 264.7) to assess cytokine release.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Substance P (2-11) peptide
-
Sterile, endotoxin-free PBS
-
96-well cell culture plates
-
Reagents for cytokine quantification (e.g., ELISA or multiplex assay kit)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete medium at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Preparation of Substance P (2-11): Prepare a stock solution of Substance P (2-11) in sterile, endotoxin-free PBS. Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Cell Stimulation:
-
Remove the culture medium from the wells.
-
Add 100 µL of the prepared Substance P (2-11) dilutions to the respective wells.
-
Include a negative control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Quantification: Analyze the collected supernatants for the presence of cytokines such as TNF-α and IL-6 using an appropriate method (see Protocol 3 and 4).
Protocol 2: Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation and stimulation of primary human PBMCs.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Substance P (2-11) peptide
-
Sterile, endotoxin-free PBS
-
24-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Stimulation: Add Substance P (2-11) to the wells at various concentrations. Include appropriate controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants for cytokine analysis.
Protocol 3: Cytokine Quantification by ELISA
This protocol provides a general procedure for a sandwich ELISA to measure the concentration of a specific cytokine.
Materials:
-
ELISA kit for the target cytokine (e.g., human IL-6 or TNF-α)
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: The microplate wells are typically pre-coated with a capture antibody.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2.5 hours at room temperature.
-
Washing: Wash the wells several times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1.5 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Protocol 4: Multiplex Cytokine Assay
Multiplex bead-based assays (e.g., Luminex technology) allow for the simultaneous quantification of multiple cytokines in a small sample volume.
Materials:
-
Multiplex cytokine assay kit (e.g., MILLIPLEX®)
-
Collected cell culture supernatants
-
Luminex-compatible instrument
Procedure:
-
Reagent Preparation: Prepare standards, samples, and beads according to the kit protocol.
-
Assay Plate Preparation: Add the antibody-coupled beads to the wells of a filter-bottom plate.
-
Sample Incubation: Add standards and samples to the wells and incubate with the beads, typically with shaking.
-
Washing: Wash the beads to remove unbound material.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail and incubate.
-
Washing: Repeat the washing step.
-
Streptavidin-PE Incubation: Add streptavidin-phycoerythrin (S-PE) and incubate.
-
Washing: Repeat the washing step.
-
Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a Luminex instrument. The instrument will differentiate the beads by their spectral address and quantify the fluorescence intensity of the bound S-PE.
-
Data Analysis: Use the instrument's software to analyze the data and determine the concentrations of multiple cytokines simultaneously.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of cytokine release under different conditions.
Table 1: Substance P (2-11)-Induced TNF-α Release from RAW 264.7 Macrophages
| Treatment | Concentration | Incubation Time (hours) | TNF-α Concentration (pg/mL) ± SD |
| Control | - | 24 | 15.2 ± 3.1 |
| Substance P (2-11) | 1 nM | 24 | 45.8 ± 6.5 |
| 10 nM | 24 | 120.3 ± 15.2 | |
| 100 nM | 24 | 250.1 ± 22.8 | |
| 1 µM | 24 | 285.6 ± 30.1 | |
| LPS (Positive Control) | 100 ng/mL | 24 | 1500.4 ± 120.7 |
Note: The data presented in this table are representative and should be determined experimentally.
Table 2: Multiplex Analysis of Cytokine Release from PBMCs Stimulated with Substance P (2-11)
| Cytokine | Control (pg/mL) ± SD | Substance P (2-11) (100 nM) (pg/mL) ± SD | Fold Change |
| IL-1β | 8.5 ± 1.2 | 35.2 ± 4.8 | 4.1 |
| IL-2 | 5.1 ± 0.9 | 20.7 ± 3.1 | 4.1 |
| IL-6 | 25.3 ± 4.5 | 150.8 ± 18.2 | 6.0 |
| IL-8 | 150.2 ± 20.1 | 450.6 ± 55.3 | 3.0 |
| TNF-α | 12.7 ± 2.5 | 85.4 ± 10.9 | 6.7 |
Note: The data presented in this table are representative and should be determined experimentally.
Experimental Workflow Visualization
Caption: Workflow for assessing Substance P (2-11)-induced cytokine release.
References
Troubleshooting & Optimization
Technical Support Center: Substance P (2-11) Degradation in Serum Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (2-11). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of Substance P (2-11) degradation in serum samples.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11) and why is its degradation in serum a concern?
Substance P (2-11) is a biologically active C-terminal fragment of the neuropeptide Substance P (SP). Like its parent molecule, it is involved in a variety of physiological processes. The degradation of Substance P (2-11) in serum is a significant experimental challenge because serum contains a host of active proteases that can rapidly cleave the peptide, leading to inaccurate quantification and misinterpretation of its biological role.[1]
Q2: What are the primary enzymes responsible for the degradation of Substance P and its fragments in serum?
Substance P and its fragments are degraded by several serine and metalloproteases present in serum.[1] The most prominent of these include:
-
Neutral Endopeptidase (NEP) : A key enzyme in the inactivation of many peptides.[2]
-
Angiotensin-Converting Enzyme (ACE) : Known for its role in the renin-angiotensin system, it also efficiently degrades Substance P.[2]
-
Matrix Metalloproteinases (MMPs) : A family of zinc-dependent endopeptidases.
-
Dipeptidyl Peptidase IV (DPP-IV)
-
Aminopeptidases
Q3: How quickly does Substance P (2-11) degrade in serum?
While a precise half-life for Substance P (2-11) in serum is not well-documented, the parent Substance P molecule has a very short half-life, on the order of seconds to minutes in blood and tissues.[3] It is crucial to assume that Substance P (2-11) is also highly susceptible to rapid degradation. In un-stabilized blood samples, a significant decrease in the concentration of the parent Substance P has been observed within an hour, even when kept on ice.
Q4: What are the best practices for collecting and handling serum samples to minimize Substance P (2-11) degradation?
Proper sample handling is critical to prevent the degradation of Substance P (2-11). Key recommendations include:
-
Immediate Chilling: Blood samples should be collected in pre-chilled tubes and immediately placed on ice.
-
Use of Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail to the collection tubes is essential. Aprotinin, a serine protease inhibitor, and EDTA, which inhibits metalloproteases, have been shown to be effective.
-
Prompt Processing: Plasma or serum should be separated from whole blood as quickly as possible, ideally within one hour of collection.
-
Low-Temperature Storage: Once separated, serum or plasma samples should be immediately frozen and stored at -80°C until analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Substance P (2-11) degradation in serum.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of Substance P (2-11) | Rapid enzymatic degradation during sample collection and processing. | 1. Review your sample collection protocol. Ensure blood is collected in pre-chilled tubes containing a potent protease inhibitor cocktail. 2. Minimize the time between blood collection and plasma/serum separation. Process samples on ice. 3. Store samples at -80°C immediately after separation. |
| Adsorption of the peptide to collection tubes or labware. | Use low-protein-binding tubes and pipette tips. | |
| High variability between replicate samples | Inconsistent sample handling procedures. | Standardize the time from collection to processing for all samples. Ensure consistent addition of protease inhibitors. |
| Incomplete inhibition of proteases. | Increase the concentration of the protease inhibitor cocktail or use a broader spectrum inhibitor. | |
| Unexpected degradation products observed | Presence of less common or activated proteases in the sample. | Characterize the degradation products using mass spectrometry (LC-MS/MS) to identify cleavage sites and infer the types of proteases involved. |
| Non-enzymatic degradation. | Ensure proper storage conditions and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Key Enzymes Involved in Substance P Degradation
| Enzyme | Class | Typical Cleavage Sites on Substance P (1-11) |
| Neutral Endopeptidase (NEP) | Metalloprotease | Gln⁶-Phe⁷, Phe⁷-Phe⁸, Gly⁹-Leu¹⁰ |
| Angiotensin-Converting Enzyme (ACE) | Metalloprotease | Phe⁸-Gly⁹, Gly⁹-Leu¹⁰ |
| Dipeptidyl Peptidase IV (DPP-IV) | Serine Protease | Pro²-Lys³, Pro⁴-Gln⁵ |
| Aminopeptidases | Various | N-terminal residues |
| Matrix Metalloproteinases (e.g., MMP-9) | Metalloprotease | Gln⁶-Phe⁷, Gly⁹-Leu¹⁰ |
Table 2: Efficacy of Sample Handling Procedures on Substance P (1-11) Stability
| Condition | Temperature | Processing Time | Outcome on SP (1-11) Concentration | Reference |
| No Inhibitor | Ambient | 1 hour | ~50% decrease compared to ice bath | |
| Aprotinin | Ice Bath | 1 hour | Most effective inhibition of degradation | |
| Heparin | Ambient or Ice Bath | 1 hour | Lower immunoreactivity compared to other inhibitors | |
| Immediate Processing | N/A | < 5 minutes | No significant difference between inhibitor types |
Experimental Protocols
Protocol 1: Serum Sample Collection and Processing for Substance P (2-11) Stability Analysis
-
Preparation: Pre-chill blood collection tubes (e.g., EDTA-containing tubes) on ice. Prepare a stock solution of a broad-spectrum protease inhibitor cocktail.
-
Blood Collection: Draw whole blood directly into the pre-chilled tubes. Immediately add the protease inhibitor cocktail to the recommended final concentration.
-
Mixing: Gently invert the tube several times to ensure thorough mixing of the blood and inhibitors.
-
Chilling: Immediately place the tube in an ice bath.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma or serum.
-
Aliquoting and Storage: Carefully collect the supernatant (serum or plasma) and aliquot it into pre-chilled, low-protein-binding microcentrifuge tubes. Immediately freeze the aliquots at -80°C for long-term storage.
Protocol 2: Analysis of Substance P (2-11) Degradation by LC-MS/MS
-
Sample Preparation: Thaw the serum samples on ice. Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the peptide.
-
LC Separation: Inject the extracted sample onto a C18 reverse-phase HPLC column. Use a gradient of acetonitrile in water with 0.1% formic acid to separate Substance P (2-11) from other serum components and degradation products.
-
MS/MS Detection: Couple the HPLC to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify Substance P (2-11) and its expected metabolites based on their precursor and product ion masses.
-
Data Analysis: Generate a standard curve using synthetic Substance P (2-11) to quantify its concentration in the samples. Analyze the presence and abundance of known degradation products.
Visualizations
Caption: Enzymatic degradation pathway of Substance P (1-11) to Substance P (2-11) and further fragments by serum proteases.
Caption: Recommended experimental workflow for the analysis of Substance P (2-11) in serum to minimize degradation.
Caption: A logical troubleshooting workflow for addressing issues with low or variable Substance P (2-11) measurements.
References
Substance P (2-11) solubility issues and solutions
Welcome to the technical support center for Substance P (2-11). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of Substance P (2-11).
Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11) and what is its primary mechanism of action?
Substance P (2-11) is a biologically active fragment of Substance P, an undecapeptide neuropeptide.[1] Like its parent molecule, Substance P (2-11) exerts its effects primarily by interacting with neurokinin receptors (NKRs), with a high affinity for the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3] Binding of Substance P (2-11) to NK1R activates various intracellular signaling cascades, including the phosphoinositide pathway leading to calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[2][4]
Q2: What are the main challenges when working with Substance P (2-11)?
The primary challenges associated with Substance P (2-11) are its solubility and stability. Being a peptide, it can be susceptible to degradation by proteases, oxidation, and aggregation, which can affect its biological activity. Careful consideration of solvent choice, pH, and storage conditions is crucial for obtaining reliable and reproducible experimental results.
Q3: How should I store lyophilized Substance P (2-11) and its solutions?
-
Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C for long-term stability. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (a few days), solutions can be kept at 4°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder. | The peptide may have poor solubility in the initial solvent. | Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is limited, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to first create a concentrated stock solution, which can then be diluted into your aqueous experimental buffer. For basic peptides, adding a small amount of a dilute acid (e.g., 0.1 M acetic acid) can aid dissolution. |
| Precipitation of the peptide upon dilution in buffer or media. | The pH or salt concentration of the final solution may be unfavorable. Peptides can also aggregate at certain concentrations. | Ensure the final pH of your solution is within a neutral range (pH 7.0-7.4), as Substance P and its analogs can be less stable at acidic or basic pH. Avoid high salt concentrations which can cause the peptide to "salt out". When diluting a DMSO stock solution, add it to the aqueous buffer slowly while vortexing to prevent precipitation. |
| Loss of biological activity over time. | The peptide may be degrading due to oxidation of the methionine residue or enzymatic activity. | Due to the presence of a methionine residue, Substance P is susceptible to oxidation. To mitigate this, use oxygen-free water or buffers for reconstitution. The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% to 1% can help stabilize the peptide in solution. If working with biological samples that may contain proteases, the addition of protease inhibitors is recommended. |
| Inconsistent experimental results. | This can be due to a variety of factors including inaccurate peptide concentration, degradation, or improper handling. | Always use high-purity peptide and solvents. Prepare fresh solutions for each experiment whenever possible. Ensure accurate pipetting and thorough mixing when preparing dilutions. Minimize the number of freeze-thaw cycles for stock solutions. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Substance P (2-11)
This protocol describes the preparation of a stock solution of Substance P (2-11) for use in in vitro biological assays.
Materials:
-
Lyophilized Substance P (2-11)
-
Sterile, distilled water or Dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding polypropylene tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of lyophilized Substance P (2-11) to warm to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the desired final concentration and the information provided by the supplier, calculate the required volume of solvent.
-
For aqueous solutions: Carefully add the calculated volume of sterile, distilled water to the vial.
-
For DMSO stock solutions: Add a small, precise volume of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into sterile, low-protein-binding polypropylene tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
Reconstituted Substance P (2-11) stock solution
-
Appropriate cell culture medium or buffer (e.g., PBS, HBSS)
Procedure:
-
Thaw a single aliquot of the Substance P (2-11) stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
Just before the experiment, dilute the stock solution into the pre-warmed cell culture medium or buffer.
-
To avoid precipitation when diluting a DMSO stock, add the stock solution dropwise to the medium while gently vortexing.
-
Mix the working solution thoroughly before adding it to the cells.
Data Presentation
Table 1: Solubility of Substance P and its Analogs in Common Solvents
| Compound | Solvent | Reported Solubility | Reference |
| Substance P | Water | 10 mg/mL | |
| Substance P | Water | 0.80 mg/mL | |
| Substance P | DMSO | 100 mg/mL (74.2 mM) | |
| [Sar9,Met(O2)11]-Substance P | Water | Soluble to 1 mg/ml |
Visualizations
Caption: Signaling pathway of Substance P (2-11) via the NK1 receptor.
Caption: General experimental workflow for using Substance P (2-11).
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Substance P (2-11) Off-Target Effects: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of Substance P (2-11). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during experiments with Substance P (2-11), focusing on distinguishing on-target from off-target effects.
Q1: My results with Substance P (2-11) are inconsistent across experiments. What are the likely causes?
A1: Inconsistent results are a common challenge when working with peptides. Several factors could be contributing to this variability:
-
Peptide Stability: Substance P and its fragments are susceptible to degradation by peptidases present in serum-containing media or tissue preparations.[1] They can also be unstable in certain aqueous solutions over time.
-
Troubleshooting:
-
Prepare fresh stock solutions of Substance P (2-11) for each experiment.
-
If possible, use serum-free media or include a protease inhibitor cocktail in your experimental buffer.
-
Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
-
Solubility Issues: Substance P (2-11), like many peptides, can have limited solubility in aqueous buffers, leading to the formation of aggregates.[2] These aggregates can cause non-specific effects and reduce the effective concentration of the peptide in your assay.[3]
-
Troubleshooting:
-
Dissolve the lyophilized peptide in a small amount of sterile DMSO or an appropriate organic solvent before diluting with your aqueous experimental buffer.
-
Sonication can help to dissolve the peptide fully.
-
Visually inspect the solution for any precipitates before use.
-
-
-
Aggregation: Even if initially dissolved, peptides can aggregate over time, especially at higher concentrations.[4]
-
Troubleshooting:
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer to help prevent aggregation.
-
Perform experiments at the lowest effective concentration of Substance P (2-11).
-
-
Q2: I'm observing a biological response in a cell line that is not known to express the NK1 receptor. Could this be an off-target effect of Substance P (2-11)?
A2: Yes, this is a strong indication of a potential off-target effect. While Substance P and its C-terminal fragments primarily act on the NK1 receptor, they can interact with other receptors, albeit with lower affinity. Potential off-target receptors for tachykinins include other neurokinin receptors (NK2 and NK3) and, in some cases, unrelated G protein-coupled receptors.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the absence of NK1 receptor expression and test for the presence of NK2 and NK3 receptors in your cell line using techniques like qPCR or Western blotting.
-
Use Selective Antagonists: Co-incubate your cells with Substance P (2-11) and selective antagonists for the NK1, NK2, and NK3 receptors. If the observed response is blocked by an antagonist for a receptor other than NK1, it suggests an off-target interaction.
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Perform a Dose-Response Curve: Characterize the potency of Substance P (2-11) for the unexpected effect. Off-target effects typically occur at higher concentrations than on-target effects.
-
Q3: How can I differentiate between a true biological response and an experimental artifact when using Substance P (2-11)?
A3: Differentiating a genuine biological response from an artifact is crucial for data interpretation. Here are some strategies:
-
Vehicle Controls: Always include a vehicle control in your experiments. This is the solvent used to dissolve Substance P (2-11) (e.g., DMSO and buffer) without the peptide.
-
Inactive Control Peptide: Use a scrambled or reverse sequence peptide with the same amino acid composition as Substance P (2-11) as a negative control. This will help to rule out non-specific effects related to the physicochemical properties of the peptide.
-
Orthogonal Assays: Confirm your findings using a different experimental technique. For example, if you observe an effect on cell proliferation, you could validate this with a cell cycle analysis or by measuring changes in the expression of proliferation markers.
Data Presentation: Comparative Binding Affinities
| Ligand/Fragment | Receptor | Species | Preparation | IC50 / Ki (nM) |
| Substance P | NK1 | Human | CHO cells | 1.6 (Ki) |
| Substance P | NK2 | Human | CHO cells | >1000 (Ki) |
| Substance P | NK3 | Human | CHO cells | >1000 (Ki) |
| Substance P (6-11) | NK1 | Rat | Striatal slices | 1 (IC50) |
| Substance P (5-11) | NK1 | - | - | Active |
| [Sar9,Met(O2)11]-SP | NK1 | Rat | Brain membranes | ~0.4 (Kd) |
Note: This table is a compilation from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Experimental Protocols
1. Radioligand Binding Assay to Determine Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of Substance P (2-11) for the NK1 receptor in a competitive binding assay.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Unlabeled Substance P (for determining non-specific binding).
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Substance P (2-11) test compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well filter plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of a range of concentrations of Substance P (2-11).
-
To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of unlabeled Substance P (e.g., 1 µM).
-
To each well, add 100 µL of the cell membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Substance P (2-11) concentration.
-
Determine the IC50 value (the concentration of Substance P (2-11) that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Guinea Pig Ileum Smooth Muscle Contraction Assay
This is a classic functional assay to assess the biological activity of Substance P and its fragments on smooth muscle contraction.
-
Materials:
-
Male guinea pig.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose), maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Organ bath with an isometric force transducer.
-
Substance P (2-11).
-
Acetylcholine (as a positive control).
-
-
Procedure:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum segment and mount it in an organ bath containing Krebs-Henseleit solution.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with washes every 15-20 minutes.
-
Record a baseline contractile activity.
-
Add increasing concentrations of Substance P (2-11) to the organ bath in a cumulative manner to construct a concentration-response curve.
-
Record the contractile response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
At the end of the experiment, add a maximal concentration of acetylcholine to elicit a reference contraction.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each concentration of Substance P (2-11).
-
Express the contractile response as a percentage of the maximal contraction induced by acetylcholine.
-
Plot the percentage of maximal contraction against the logarithm of the Substance P (2-11) concentration.
-
Determine the EC50 value (the concentration of Substance P (2-11) that produces 50% of the maximal response).
-
Visualizations
References
- 1. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
Technical Support Center: Improving Substance P (2-11) Stability in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (2-11). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Substance P (2-11) solution is rapidly losing activity. What are the primary causes of its instability?
A1: Substance P (2-11), like the full-length Substance P, is susceptible to two primary degradation pathways in solution:
-
Oxidation: The methionine residue at position 11 is highly prone to oxidation, which can significantly reduce or eliminate the peptide's biological activity. This is a common issue with peptides containing methionine.
-
Enzymatic Degradation: Various proteases, such as endopeptidases and aminopeptidases, can cleave the peptide bonds of Substance P (2-11), leading to inactive fragments. These enzymes can be present in cell culture media, biological samples, and even as contaminants in reagents.
Q2: What are the initial signs of Substance P (2-11) degradation in my experiments?
A2: The most common indicator of degradation is a loss of biological activity, such as reduced efficacy in cell-based assays or altered receptor binding. Analytically, you may observe the appearance of new peaks and a decrease in the main Substance P (2-11) peak during chromatography (e.g., HPLC or LC-MS).
Q3: How can I prevent the oxidation of Substance P (2-11) in my stock solutions and experimental setups?
A3: To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants to your solutions can effectively protect the methionine residue. Common antioxidants include:
-
Sodium thiosulfate
-
N-acetylcysteine (NAC)
-
Vitamin C (ascorbic acid)
-
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can significantly reduce the rate of oxidation.
-
Inert Atmosphere: Preparing and storing solutions under an inert gas, such as nitrogen or argon, will displace oxygen and prevent oxidation.
Q4: What methods can I employ to inhibit enzymatic degradation of Substance P (2-11)?
A4: To prevent enzymatic breakdown, you can:
-
Add Protease Inhibitors: A cocktail of broad-spectrum protease inhibitors is often effective. Specific inhibitors for enzymes known to degrade Substance P, such as neprilysin and angiotensin-converting enzyme (ACE), can also be used. Aprotinin is a commonly used protease inhibitor for Substance P.[1]
-
Use a Low pH Buffer: Maintaining the solution at a low pH (e.g., using 0.05 M acetic acid) can inhibit the activity of many proteases.[1]
-
Incorporate Albumin: The addition of a carrier protein like bovine serum albumin (BSA) or human serum albumin (HSA) at a concentration of around 1% can help to stabilize Substance P (2-11) in solution.[2] Albumin can act as a sacrificial substrate for proteases and also prevent adsorption of the peptide to container surfaces.
Q5: What is the recommended way to store Substance P (2-11) solutions for both short-term and long-term use?
A5: For optimal stability:
-
Short-Term Storage: Store solutions at 2-8°C for short periods (a few days).
-
Long-Term Storage: For long-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.[3][4]
-
Lyophilization: For the most stable long-term storage, lyophilizing (freeze-drying) the peptide is the best option. Lyophilized peptides can be stored at -20°C for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of Substance P (2-11) in culture media. | Prepare fresh solutions of Substance P (2-11) for each experiment. Add a protease inhibitor cocktail to the cell culture medium. Consider using serum-free media if compatible with your cell line, as serum contains proteases. |
| Oxidation during incubation. | Use degassed media and consider performing experiments in a low-oxygen environment if possible. Add an antioxidant like N-acetylcysteine to the culture medium. |
| Adsorption to plasticware. | Pre-coat pipette tips and culture vessels with a solution of 1% BSA to block non-specific binding sites. |
Issue 2: Appearance of multiple peaks during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Sample degradation prior to injection. | Prepare samples immediately before analysis. Keep samples in an autosampler cooled to 4°C. |
| On-column degradation. | Ensure the mobile phase is at an appropriate pH to maintain stability. Acidic mobile phases (e.g., with 0.1% formic acid or trifluoroacetic acid) are often used for peptide analysis and can help maintain stability. |
| Oxidation during sample preparation. | Add an antioxidant to the sample diluent. |
Quantitative Data Summary
The stability of Substance P and its fragments is highly dependent on the experimental conditions. While specific half-life data for Substance P (2-11) is not extensively published, the following table summarizes the stability of the parent Substance P molecule, which provides a strong indication of the stability of its fragments.
| Condition | Peptide | Stability/Half-life | Reference |
| In vitro model of the blood-brain barrier (37°C) | Substance P | ~70% remaining after 5 hours | |
| Human Tears (in vitro incubation) | Substance P | Degraded into fragments including SP (2-11) | |
| Hydrogel formulation (4°C, 37°C, 60°C) | Substance P | Stable for up to 4 weeks | |
| Rat Plasma (37°C) | Substance P | Rapid inactivation |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Substance P (2-11) Stock Solution
Objective: To prepare a stock solution of Substance P (2-11) with enhanced stability for use in various experiments.
Materials:
-
Substance P (2-11) peptide (lyophilized powder)
-
Sterile, nuclease-free water
-
0.2 M Acetic Acid
-
Bovine Serum Albumin (BSA), protease-free
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Allow the lyophilized Substance P (2-11) vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile water to a high concentration (e.g., 1 mM).
-
To create a 100 µM stock solution in a stabilizing buffer, dilute the concentrated stock in a solution containing:
-
0.05 M Acetic Acid (for low pH)
-
1% (w/v) BSA (to prevent adsorption and act as a protease substrate)
-
1X Protease Inhibitor Cocktail (prepared according to the manufacturer's instructions)
-
-
Gently mix the solution by pipetting up and down. Avoid vigorous vortexing which can cause peptide aggregation.
-
Aliquot the stock solution into single-use volumes in low-protein binding tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of Substance P (2-11) by HPLC
Objective: To quantitatively assess the stability of Substance P (2-11) in a given solution over time.
Materials:
-
Substance P (2-11) solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Autosampler vials
Procedure:
-
Prepare the Substance P (2-11) solution in the buffer or medium you wish to test for stability.
-
Immediately inject a "time zero" sample onto the HPLC to determine the initial peak area of Substance P (2-11).
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC.
-
HPLC Method:
-
Set the UV detector to 214 nm or 280 nm.
-
Use a flow rate of 1 mL/min.
-
Run a gradient elution, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the intact Substance P (2-11) at each time point.
-
Calculate the percentage of Substance P (2-11) remaining at each time point relative to the time zero sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of Substance P (2-11) solutions.
Caption: Simplified signaling pathway of Substance P (2-11) via the NK1 receptor.
References
Technical Support Center: Substance P (2-11) ELISA Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (2-11) ELISA assays. The following sections address common issues encountered during these competitive immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Substance P (2-11) competitive ELISA?
A Substance P (2-11) competitive ELISA is a quantitative immunoassay designed to measure the amount of Substance P (2-11) in a sample.[1][2] In this format, Substance P (2-11) in the sample competes with a fixed amount of labeled (e.g., with horseradish peroxidase - HRP) Substance P (2-11) for binding to a limited number of antibodies coated on a microplate.[3] Following an incubation period, unbound components are washed away, and a substrate solution is added. The resulting color development is inversely proportional to the concentration of Substance P (2-11) in the sample; a stronger signal indicates a lower concentration of Substance P (2-11) and vice versa.
Q2: What are the critical sample handling procedures for Substance P (2-11) analysis?
Due to the labile nature of Substance P and its fragments, proper sample collection and storage are crucial for accurate results.
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Collection: For plasma samples, it is recommended to use EDTA or heparin as an anticoagulant and to collect the samples on ice. For serum, allow the blood to clot at room temperature before centrifugation.
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Protease Inhibitors: The addition of protease inhibitors, such as aprotinin, is recommended during the collection of blood samples to prevent the degradation of Substance P.
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Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Studies have shown that Substance P is more stable when stored at 4°C for short periods (up to 48 hours) compared to 37°C.
Q3: What is the expected cross-reactivity of the antibody used in a Substance P (2-11) ELISA kit?
The specificity of the antibody is critical. An antibody raised against Substance P (2-11) may show cross-reactivity with full-length Substance P and other fragments. It is important to consult the specific kit's datasheet for cross-reactivity data. For example, one polyclonal antibody for Substance P (2-11) shows 100% cross-reactivity with Substance P, Substance P (3-11), Substance P (4-11), and Substance P (5-11), but less than 0.01% with Neuropeptide K and Neurokinin A. Another assay for Substance P shows 81.2% cross-reactivity with Substance P (2-11).
Troubleshooting Guide
Problem 1: Poor Standard Curve
A reliable standard curve is essential for accurate quantification. Common issues include a low maximum optical density (OD), a high background, or poor linearity.
| Possible Cause | Recommended Solution |
| Improper Standard Dilution | Ensure accurate pipetting and thorough mixing during the serial dilution of the standard. Prepare fresh standard dilutions for each assay. |
| Degraded Standard | Store the lyophilized and reconstituted standard according to the manufacturer's instructions, typically at -20°C or below, and avoid multiple freeze-thaw cycles. |
| Incorrect Curve Fitting | Use the recommended curve-fitting model, often a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) fit. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize variability. Change pipette tips for each standard, sample, and reagent. |
Problem 2: High Background
High background is characterized by high OD readings in the zero standard (B0) and non-specific binding (NSB) wells, which reduces the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time for each wash. Ensure complete aspiration of wash buffer from the wells. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Avoid cross-contamination between wells by using fresh pipette tips for each addition. |
| Ineffective Blocking | Increase the blocking incubation time or try a different blocking buffer as recommended by the kit manufacturer. |
| High Concentration of Detection Reagent | Ensure the labeled Substance P (2-11) conjugate is diluted correctly according to the protocol. |
Problem 3: Weak or No Signal
This issue is indicated by low OD readings across the entire plate, including the standards and controls.
| Possible Cause | Recommended Solution |
| Omission of a Key Reagent | Carefully review the protocol to ensure all reagents (e.g., primary antibody, conjugate, substrate) were added in the correct order. |
| Inactive Reagents | Check the expiration dates of all kit components. Ensure proper storage conditions were maintained. The enzyme conjugate and substrate are particularly sensitive. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Allow all reagents to reach room temperature before use. |
| Presence of Inhibitors | Ensure that buffers do not contain substances that could inhibit the enzyme reaction (e.g., sodium azide for HRP). |
Problem 4: High Coefficient of Variation (CV)
High CV between replicate wells indicates poor precision and can compromise the reliability of the results. A CV of less than 15% is generally acceptable.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are calibrated and use consistent pipetting technique for all wells. Avoid introducing air bubbles into the wells. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the plate. |
| Plate Washing Inconsistency | Use an automated plate washer if available to ensure uniform washing across the plate. If washing manually, be consistent with the force and angle of buffer addition and aspiration. |
| Edge Effects | Avoid "edge effects" by ensuring uniform temperature across the plate during incubations. Sealing the plate properly can help minimize evaporation from the outer wells. |
Experimental Protocols
A general protocol for a Substance P (2-11) competitive ELISA is outlined below. For specific volumes, concentrations, and incubation times, always refer to the manual provided with your specific ELISA kit.
General Competitive ELISA Protocol
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Reagent Preparation: Prepare all reagents, including standards, samples, wash buffer, and conjugate solution, according to the kit's instructions.
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Standard and Sample Addition: Pipette the standards and samples into the appropriate wells of the antibody-coated microplate.
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Conjugate Addition: Add the enzyme-labeled Substance P (2-11) to each well.
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Incubation: Incubate the plate for the specified time and temperature to allow for the competitive binding reaction.
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Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.
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Substrate Addition: Add the substrate solution to each well.
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Incubation: Incubate the plate in the dark to allow for color development.
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Stop Reaction: Add the stop solution to each well to terminate the reaction.
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Read Plate: Measure the optical density (OD) of each well at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the concentration of Substance P (2-11) in the samples by interpolating from the standard curve.
Signaling Pathway
Substance P, and by extension its active fragments like Substance P (2-11), primarily exerts its biological effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).
References
Minimizing non-specific binding in Substance P (2-11) receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Substance P (2-11) receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic in Substance P (2-11) receptor assays?
A1: Non-specific binding refers to the adherence of the radiolabeled ligand to components other than the target receptor, such as lipids, other proteins, and the filter membrane itself.[1] High non-specific binding can obscure the specific binding signal, leading to an inaccurate determination of receptor affinity (Kd) and density (Bmax).[1] Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.[1]
Q2: How is non-specific binding determined in a Substance P (2-11) receptor assay?
A2: Non-specific binding is measured by adding a high concentration of an unlabeled ligand (a "cold" competitor) to the assay, along with the radiolabeled ligand. This unlabeled ligand will occupy the specific receptor sites, meaning any remaining bound radioactivity is considered non-specific.[2] For Substance P receptor assays, unlabeled Substance P is typically used for this purpose.[2]
Q3: What is an acceptable level of specific binding in a receptor assay?
A3: A good rule of thumb is that specific binding should account for at least 80% of the total binding when using a radioligand concentration equal to its Kd. A signal-to-noise ratio, often expressed as total binding to non-specific binding, of at least 3:1 is considered acceptable, with 5:1 or higher being excellent.
Q4: What are the key characteristics of an ideal radioligand for Substance P (2-11) receptor assays?
A4: An ideal radioligand should exhibit high affinity (low Kd) for the receptor, allowing for the use of lower concentrations, which helps to minimize non-specific binding. It should also have high selectivity for the neurokinin-1 (NK1) receptor, the primary receptor for Substance P and its C-terminal fragments.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue that can compromise the accuracy and reliability of your Substance P (2-11) receptor assay data. The following guide provides potential causes and solutions to help you troubleshoot and optimize your experiments.
| Potential Cause | Troubleshooting Steps & Solutions | Expected Outcome |
| Radioligand Issues | ||
| Radioligand concentration is too high. | - Use a lower concentration of the radioligand. A good starting point is a concentration at or below the Kd value for the receptor. | Reduced binding to non-target sites, lowering overall background signal. |
| Radioligand is impure or has degraded. | - Verify the radiochemical purity of your ligand; it should ideally be >90%. - Use fresh aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles. | A purer ligand will have a higher affinity for the target receptor, improving the specific-to-non-specific binding ratio. |
| Radioligand is hydrophobic. | - Consider using a different radioligand with a more favorable hydrophilic profile if available. Hydrophobic ligands tend to exhibit higher non-specific binding. | Decreased interaction with hydrophobic components of the cell membrane and assay materials. |
| Tissue/Cell Preparation Issues | ||
| Too much membrane protein is being used. | - Reduce the amount of membrane protein in the assay. A typical range for most receptor assays is 100-500 µg of membrane protein. It is advisable to perform a protein concentration titration to find the optimal amount. | Lowering the amount of total protein can reduce the number of non-specific binding sites available. |
| Inadequate membrane preparation. | - Ensure thorough homogenization and washing of the cell membranes to remove any endogenous ligands or other substances that might interfere with the assay. | Cleaner membrane preparations lead to a more accurate assessment of specific binding. |
| Assay Condition Issues | ||
| Suboptimal incubation time or temperature. | - Optimize the incubation time and temperature. While shorter incubation times can sometimes reduce NSB, it's crucial to ensure that specific binding has reached equilibrium. | Balancing equilibrium of specific binding with the minimization of non-specific interactions. |
| Inappropriate assay buffer composition. | - Modify the assay buffer. The inclusion of agents like bovine serum albumin (BSA) or using a buffer with a different ionic strength can help to reduce non-specific interactions. | Improved signal-to-noise ratio by blocking non-specific sites and reducing ionic interactions. |
| Insufficient washing. | - Increase the number and/or volume of wash steps. - Use ice-cold wash buffer to slow the dissociation of the specifically bound ligand during the washing process. | More effective removal of unbound and non-specifically bound radioligand, leading to a lower background. |
| Inappropriate filter type. | - Use glass fiber filters pre-treated with a blocking agent such as 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged filter material. | Reduced binding of the radioligand directly to the filter, a common source of high background. |
Experimental Protocols
Standard Protocol for Substance P (2-11) Radioligand Binding Assay
This protocol outlines a typical procedure for a competitive binding assay to determine the affinity of a test compound for the neurokinin-1 (NK1) receptor, the target for Substance P (2-11).
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Receptor Preparation: Prepare a membrane homogenate from cells or tissues expressing the NK1 receptor.
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Assay Buffer Preparation: Prepare a HEPES-based buffer (pH 7.4) containing 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.
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Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 0.1 ml:
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NK1 receptor-containing membranes.
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Radiolabeled Substance P fragment (e.g., ¹²⁵I-labeled ligand) at a concentration around its Kd.
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Varying concentrations of the unlabeled test compound.
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For determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration (e.g., 1 µM) of unlabeled Substance P.
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Incubation: Incubate the plate for a predetermined time (e.g., 3 hours) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
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Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound. Analyze the data using non-linear regression to determine the IC₅₀ of the test compound, which can then be used to calculate its binding affinity (Ki).
Visualizations
Logical Workflow for Troubleshooting High Non-Specific Binding
Caption: Troubleshooting workflow for high non-specific binding.
Signaling Pathway of Substance P via the NK1 Receptor
Substance P and its C-terminal fragments, like Substance P (2-11), primarily exert their effects through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). Activation of the NK1 receptor can initiate multiple downstream signaling cascades.
Caption: Substance P (2-11) signaling through the NK1 receptor.
References
Technical Support Center: Optimizing Buffer Conditions for Substance P (2-11) Experiments
Welcome to the technical support center for Substance P (2-11) research. This resource provides detailed guidance in a question-and-answer format to help you optimize your experimental buffer conditions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store Substance P (2-11)?
A1: For optimal stability, lyophilized Substance P (2-11) should be stored at -20°C or -80°C. To reconstitute, we recommend the following procedure:
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Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
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Due to the hydrophobic nature of many peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) is advised before adding an aqueous buffer.[1]
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Slowly add your aqueous experimental buffer to the dissolved peptide solution while gently vortexing to reach the final desired concentration.[1]
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For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.[1]
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Aliquot the stock solution into single-use, low-protein binding tubes and store at -80°C to minimize freeze-thaw cycles.[2] For each experiment, it is best to use a fresh aliquot.[2]
Q2: What is the primary cause of Substance P (2-11) degradation in experiments, and how can I prevent it?
A2: The primary cause of degradation for Substance P and its fragments is enzymatic activity from peptidases present in biological samples. Substance P can be cleaved by enzymes such as neutral endopeptidase (NEP) and dipeptidylpeptidase IV. To prevent degradation and increase the biological effect of the peptide, it is crucial to include a cocktail of peptidase inhibitors in your buffer.
Q3: Which basic buffer should I start with for my Substance P (2-11) experiment?
A3: The choice of buffer depends on the specific assay. However, a good starting point for many applications, such as cell culture or receptor binding assays, is a buffered saline solution maintained at a physiological pH of 7.2-7.4. Common choices include:
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Phosphate-Buffered Saline (PBS): Widely used, but be mindful of potential interactions if your assay involves divalent cations like Ca²⁺ or Mg²⁺.
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HEPES-buffered saline: Often preferred for cell-based assays due to its strong buffering capacity in the physiological pH range.
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Tris-buffered saline (TBS): Another common choice, but its pH is more sensitive to temperature changes.
It is always recommended to optimize the buffer composition for your specific experimental setup.
Troubleshooting Guide
Q4: I'm observing a lower-than-expected biological response in my cell-based assay. What could be the cause?
A4: A weak or absent response can stem from several factors related to the peptide's stability and activity.
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Peptide Degradation: As mentioned, peptidases in your cell culture or tissue preparation can rapidly degrade Substance P (2-11).
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Solution: Add a broad-spectrum peptidase inhibitor cocktail to your assay buffer. Commonly used inhibitors include thiorphan (a neutral endopeptidase inhibitor) and diprotin A (a dipeptidylpeptidase IV inhibitor).
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Peptide Aggregation: Substance P and its fragments can aggregate, especially at high concentrations or non-optimal pH, reducing the effective concentration of the active peptide.
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Solution: Ensure the peptide is fully dissolved. Gentle vortexing or brief sonication can help break up aggregates. Prepare fresh dilutions from a stock solution for each experiment.
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Suboptimal pH or Ionic Strength: The peptide's activity can be highly sensitive to the pH and ionic strength of the buffer, which affect its conformation and interaction with its receptor.
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Solution: Perform a buffer optimization experiment by testing a matrix of different pH values (e.g., 6.8 to 7.8) and salt concentrations (e.g., 50 mM to 200 mM NaCl).
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Buffer Component Recommendations
The following table summarizes key buffer components and their roles in optimizing Substance P (2-11) experiments.
| Component | Recommended Range/Concentration | Purpose & Rationale | Considerations |
| Buffering Agent | 20-50 mM | Maintains a stable pH to ensure peptide stability and biological activity. | Choose a buffer with a pKa close to the desired pH (e.g., HEPES for pH 7.0-8.0, MES for pH 5.5-6.5). |
| pH | 7.0 - 7.4 | Mimics physiological conditions for most cell-based and receptor binding assays. | Peptides are often least soluble at their isoelectric point (pI); buffer pH should be at least one unit away from the pI. |
| Ionic Strength (NaCl) | 100-150 mM | Adjusts the ionic strength to physiological levels and can improve peptide solubility. | High salt concentrations can sometimes cause peptides to "salt out" and precipitate. Test a range to find the optimum. |
| Bovine Serum Albumin (BSA) | 0.1% - 0.5% | Acts as a carrier protein to prevent the peptide from adsorbing to plasticware and reduces non-specific binding. | Ensure the BSA is protease-free. |
| Peptidase Inhibitors | Varies by inhibitor | Prevents enzymatic degradation of the peptide, thereby increasing its effective concentration and half-life. | A cocktail of inhibitors (e.g., for serine proteases, metalloproteases) is often most effective. |
| Detergents (e.g., Tween-20) | 0.01% - 0.1% | Can help prevent peptide aggregation and non-specific binding. | Use the lowest effective concentration, as detergents can disrupt cell membranes at higher concentrations. |
Diagrams and Visual Guides
Substance P Degradation and Inhibition Pathway
This diagram illustrates the enzymatic degradation of Substance P and how peptidase inhibitors can block this process to preserve the active peptide.
Caption: Enzymatic degradation pathway of Substance P and points of inhibition.
Troubleshooting Flowchart for Low Signal
This flowchart provides a logical workflow to diagnose and solve issues of low or no signal in a Substance P (2-11) experiment.
Caption: Troubleshooting workflow for experiments with low signal output.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to characterize the interaction of unlabeled Substance P (2-11) with its target receptor (e.g., Neurokinin-1).
Materials:
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Cell membranes expressing the target receptor
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Radiolabeled ligand (e.g., [³H]-Substance P)
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Unlabeled Substance P (2-11) (competitor)
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Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
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Wash Buffer: Ice-cold Assay Buffer containing 500 mM NaCl.
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96-well filter plates (e.g., GF/C)
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Scintillation fluid and counter
Procedure:
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Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and varying concentrations of unlabeled Substance P (2-11).
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Membrane Addition: Add the cell membranes to each well to initiate the binding reaction. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
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Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
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Termination: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the bound from the free radioligand.
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Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
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Detection: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
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Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of Substance P (2-11) to determine the IC₅₀.
Experimental Workflow: Radioligand Binding Assay
Caption: Step-by-step workflow for a radioligand binding assay.
References
Technical Support Center: Preventing Substance P (2-11) Adsorption to Labware
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with Substance P (2-11). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize the adsorption of this peptide to labware, ensuring the accuracy and reproducibility of your experiments.
Understanding the Challenge: Why Does Substance P (2-11) Adsorb to Labware?
Substance P (2-11) is a decapeptide with the sequence Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met. Its susceptibility to adsorption is due to its amphipathic nature, possessing both hydrophobic and charged regions that can interact with surfaces.
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Hydrophobic Interactions: The presence of hydrophobic amino acid residues such as Proline (Pro), Phenylalanine (Phe), Leucine (Leu), and Methionine (Met) can lead to adsorption onto nonpolar plastic surfaces like polypropylene and polystyrene.[1]
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Electrostatic Interactions: Substance P (2-11) is a basic peptide with a theoretical isoelectric point (pI) of approximately 10.0. At physiological pH (around 7.4), the peptide will carry a net positive charge due to the lysine residue. This positive charge can lead to strong electrostatic interactions with negatively charged surfaces, such as borosilicate glass, which is rich in silanol groups (Si-OH) that are deprotonated at neutral pH.
These interactions can lead to significant loss of the peptide from your solutions, resulting in inaccurate quantification, reduced biological activity in assays, and poor experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best type of labware to use for Substance P (2-11)?
For minimizing adsorption of peptides like Substance P (2-11), it is recommended to use low-adsorption or low-protein-binding microcentrifuge tubes and plates.[1][2] These are often made of polypropylene that has been specially treated to create a more hydrophilic and inert surface. For glass vials, silanized or deactivated glass is a better option than standard borosilicate glass.
Q2: How can I modify my experimental solutions to reduce adsorption?
Several additives can be included in your buffers and solutions to minimize the adsorption of Substance P (2-11):
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Blocking Agents: Adding a blocking protein like Bovine Serum Albumin (BSA) can be very effective.[3] BSA will preferentially coat the surface of the labware, reducing the available sites for Substance P (2-11) to bind. A common starting concentration is 0.1% (w/v) BSA.[3]
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Detergents: Non-ionic detergents such as Tween-20 (Polysorbate 20) or Triton X-100 can disrupt hydrophobic interactions between the peptide and plastic surfaces. A typical concentration range for Tween-20 is 0.05% to 0.1% (v/v).
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pH Adjustment: Since Substance P (2-11) is a basic peptide, preparing solutions in a buffer with a pH well above its pI (e.g., pH > 11) would give it a net negative charge, which could reduce binding to negatively charged glass surfaces. Conversely, a very low pH (e.g., pH < 3) would ensure a strong positive charge, which might be beneficial in specific chromatographic applications but could enhance binding to glass. For routine experiments, maintaining a pH where the peptide is soluble and stable is crucial.
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Organic Solvents: For hydrophobic peptides, the addition of organic solvents like acetonitrile or methanol to the sample solution can reduce adsorption to plastic surfaces.
Q3: What is labware passivation and should I be doing it?
Passivation is the process of treating labware to reduce its reactivity and prevent the adsorption of analytes. This is particularly important for sensitive analyses like LC-MS.
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Acid Passivation: For stainless steel components in HPLC/UPLC systems, passivation with acids like nitric or phosphoric acid can help remove metallic impurities and create a passive oxide layer, reducing peptide-metal interactions.
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Coating: For glass and plastic labware, passivation can be achieved by coating the surface with reagents like polyethylene glycol (PEG) or by silanization to cap reactive silanol groups on glass.
Whether you need to passivate your labware depends on the sensitivity of your assay. For high-sensitivity quantitative studies, passivation is highly recommended.
Troubleshooting Guide
If you are experiencing a loss of Substance P (2-11) in your experiments, use the following guide to troubleshoot the issue.
Problem: Low or inconsistent recovery of Substance P (2-11) in aqueous solutions.
| Potential Cause | Troubleshooting Steps |
| Adsorption to standard labware | 1. Switch to certified low-protein-binding polypropylene tubes and plates. 2. If using glass, switch to silanized or deactivated glass vials. |
| Inappropriate solution conditions | 1. Add a blocking agent such as 0.1% BSA to your buffer. 2. For plasticware, add a non-ionic detergent like 0.05% Tween-20 to your buffer. 3. Consider adjusting the pH of your buffer. Since Substance P (2-11) is basic, a slightly acidic buffer (e.g., containing 0.1% formic acid or acetic acid) may help with solubility, but be mindful of its effect on surface interactions. |
| Low peptide concentration | Adsorption is more pronounced at lower concentrations. If possible, work with higher concentrations of Substance P (2-11) and perform dilutions immediately before the assay. |
| Multiple transfer steps | Each transfer to a new tube or tip can result in sample loss. Minimize the number of transfers. Pre-rinse pipette tips with the peptide solution before aspirating. |
Quantitative Data Summary
The following table summarizes common methods used to prevent peptide adsorption and their typical working concentrations. Note that the effectiveness can be peptide- and surface-dependent.
| Method | Agent | Typical Concentration | Primary Mechanism of Action | Recommended Labware |
| Blocking Agent | Bovine Serum Albumin (BSA) | 0.1% (w/v) | Preferentially coats surfaces, blocking sites for peptide adsorption. | Glass and Plastics |
| Detergent | Tween-20 (Polysorbate 20) | 0.05% - 0.1% (v/v) | Disrupts hydrophobic interactions. | Primarily Plastics |
| Labware Coating | Silanization | N/A | Covalently modifies glass surfaces to cap reactive silanol groups. | Glass |
| Specialized Labware | Low-Protein-Binding | N/A | Surface is treated to be more hydrophilic and inert. | Polypropylene |
Experimental Protocols
Protocol 1: Preparation of a Low-Adsorption Solution for Substance P (2-11)
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To your desired buffer (e.g., Phosphate Buffered Saline, pH 7.4), add Bovine Serum Albumin (BSA) to a final concentration of 0.1% (w/v). For a 10 mL solution, this would be 10 mg of BSA.
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If using polypropylene tubes, add Tween-20 to a final concentration of 0.05% (v/v). For a 10 mL solution, this would be 5 µL of Tween-20.
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Vortex the solution gently until the BSA is fully dissolved.
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Use this solution to dissolve your lyophilized Substance P (2-11) and for all subsequent dilutions.
Protocol 2: Passivation of Glassware with Silanizing Agent
Caution: This procedure should be performed in a fume hood with appropriate personal protective equipment.
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Clean glassware thoroughly with a suitable laboratory detergent, followed by rinsing with deionized water and then a solvent like acetone or ethanol.
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Dry the glassware completely in an oven.
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Prepare a 2-5% solution of a silanizing agent (e.g., dimethyldichlorosilane) in a non-polar, anhydrous solvent (e.g., toluene or heptane).
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Immerse the glassware in the silanizing solution for 5-10 minutes.
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Remove the glassware and rinse thoroughly with the same solvent to remove excess reagent.
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Rinse with methanol to remove unreacted silanes.
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Dry the glassware in an oven. The surface is now passivated.
Visualizations
Troubleshooting Workflow for Substance P (2-11) Adsorption
Caption: A flowchart to guide troubleshooting efforts when encountering loss of Substance P (2-11) due to labware adsorption.
Mechanisms of Substance P (2-11) Adsorption and Prevention
Caption: A diagram illustrating the primary mechanisms of Substance P (2-11) adsorption to glass and plastic surfaces and the modes of action for common prevention strategies.
References
Technical Support Center: Overcoming Poor Reproducibility in Substance P (2-11) Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the functional assessment of Substance P (2-11) and ensure the generation of robust and reproducible data.
Table of Contents
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Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11) and why are functional assays important?
Substance P (2-11) is a biologically active C-terminal fragment of the neuropeptide Substance P.[1] Like its full-length parent peptide, it exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3] Functional assays are crucial for characterizing the potency and efficacy of Substance P (2-11) and its analogs, screening for novel NK1R modulators, and understanding their physiological roles. These assays measure the cellular response following receptor activation.[4]
Q2: Which are the most common functional assays for Substance P (2-11)?
The most common functional assays for Substance P (2-11) are those that measure the downstream signaling events of the NK1R. Since the NK1R couples to Gαq and Gαs proteins, the primary assays include:
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Calcium Flux Assays: Measure the transient increase in intracellular calcium concentration upon Gαq activation.[5]
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cAMP Assays: Measure the increase in intracellular cyclic adenosine monophosphate (cAMP) levels following Gαs activation.
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Inositol Phosphate (IP) Accumulation Assays: A direct measure of Gαq pathway activation.
Q3: What are the primary sources of variability in Substance P (2-11) functional assays?
Poor reproducibility in these assays can stem from several factors:
-
Cellular Factors: Cell line authenticity, passage number, cell density, and endogenous receptor expression can all contribute to variability.
-
Reagent Quality and Handling: The stability and purity of Substance P (2-11) peptides, as well as the quality of assay buffers and detection reagents, are critical.
-
Experimental Conditions: Variations in incubation times, temperature, and plate reader settings can lead to inconsistent results.
-
Peptide Stability: Substance P and its fragments can be susceptible to degradation by proteases present in cell culture media or serum.
Q4: How can I minimize the degradation of Substance P (2-11) in my assay?
To minimize peptide degradation, consider the following:
-
Prepare fresh peptide solutions for each experiment.
-
Use protease inhibitor cocktails in your assay buffers.
-
Minimize the duration of the experiment where the peptide is in contact with cells and media.
-
For long-term storage of peptide stock solutions, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during Substance P (2-11) functional assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal | - Autofluorescence from cell culture media (e.g., phenol red, riboflavin).- Nonspecific binding of fluorescent dyes.- High constitutive receptor activity. | - Use phenol red-free media for the assay.- Increase the number of wash steps after dye loading.- Optimize cell density; too many cells can increase background. |
| Low or no signal | - Inactive or degraded Substance P (2-11).- Low NK1R expression in the chosen cell line.- Suboptimal assay conditions (e.g., incubation time, temperature).- Incorrect filter sets or gain settings on the plate reader. | - Use a fresh, validated batch of peptide.- Confirm NK1R expression in your cell line (e.g., via qPCR or western blot).- Optimize assay parameters, including agonist concentration and stimulation time.- Consult your plate reader's manual for optimal settings for your specific fluorescent dye. |
| High well-to-well variability | - Inconsistent cell seeding.- "Edge effects" in the microplate.- Inaccurate liquid handling. | - Ensure a homogenous cell suspension before plating.- Avoid using the outer wells of the microplate or fill them with sterile water or PBS to create a humidity barrier.- Use calibrated pipettes and proper pipetting techniques. |
| Inconsistent EC50/IC50 values | - Cell passage number affecting receptor expression or coupling.- Variability in serum batches used in cell culture.- Inconsistent incubation times. | - Use cells within a defined passage number range.- Screen different lots of serum or use a serum-free medium for the assay.- Precisely control all incubation steps. |
Experimental Protocols
Calcium Flux Assay Protocol
This protocol describes a method for measuring intracellular calcium mobilization in response to Substance P (2-11) using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing the human NK1R.
-
Assay Plate: 96-well, black-walled, clear-bottom plate.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Substance P (2-11).
-
Positive control (e.g., Ionomycin).
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells in the 96-well plate at a pre-optimized density and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Probenecid can be added at this stage (e.g., 2.5 mM).
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with Assay Buffer, leaving a final volume of 100 µL in each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of Substance P (2-11) in Assay Buffer.
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to kinetic mode with excitation at ~494 nm and emission at ~516 nm for Fluo-4.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Inject the Substance P (2-11) dilutions and continue reading the fluorescence for an additional 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the Substance P (2-11) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
cAMP Assay Protocol
This protocol outlines a method for measuring cAMP accumulation in response to Substance P (2-11) using a competitive immunoassay format (e.g., HTRF or AlphaScreen).
Materials:
-
CHO-K1 cells stably expressing the human NK1R.
-
Assay Plate: 384-well, white, opaque plate.
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX (0.5 mM).
-
Substance P (2-11).
-
Positive control (e.g., Forskolin).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).
Procedure:
-
Cell Preparation:
-
Harvest the NK1R-expressing cells and resuspend them in Stimulation Buffer at a pre-optimized concentration.
-
-
Agonist Stimulation:
-
Add the cell suspension to the wells of the 384-well plate.
-
Add serial dilutions of Substance P (2-11) to the appropriate wells.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) to the wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Measurement:
-
Read the plate on a compatible plate reader according to the kit's instructions (e.g., HTRF reader).
-
-
Data Analysis:
-
The raw data (e.g., ratio of acceptor to donor emission) is used to calculate the cAMP concentration based on a standard curve.
-
Plot the cAMP concentration against the logarithm of the Substance P (2-11) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Reference Data Tables
Table 1: Potency of Substance P and its Fragments at the NK1 Receptor
| Ligand | Assay Type | Cell Line | EC50 | Reference |
| Substance P | Calcium Mobilization | HEK-NK1R | 0.4 nM | |
| Substance P | cAMP Accumulation | HEK293-NK1R | ~15.8 nM (-log EC50 = 7.8) | |
| Substance P (2-11) | Guinea Pig Ileum Contraction | N/A | Active | |
| Substance P (6-11) | Calcium Mobilization | HEK-NK1R | Potent | |
| Substance P (6-11) | cAMP Accumulation | HEK-NK1R | Diminished Potency |
Note: EC50 values can vary significantly between different studies and assay conditions.
Table 2: Common Assay Parameters and Optimization Ranges
| Parameter | Calcium Flux Assay | cAMP Assay |
| Cell Density (per well) | 20,000 - 80,000 (96-well) | 2,000 - 8,000 (384-well) |
| Dye Loading Time | 45 - 60 minutes | N/A |
| Agonist Stimulation Time | 1 - 2 minutes | 20 - 30 minutes |
| Phosphodiesterase Inhibitor | Not typically used | Essential (e.g., 0.5 mM IBMX) |
Signaling Pathways and Workflows
Substance P / NK1R Signaling Pathway
Caption: Simplified signaling pathway of the NK1 receptor.
Experimental Workflow for a Calcium Flux Assay
Caption: General workflow for a Substance P (2-11) calcium flux assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Substance P (2-11) on other receptors
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of Substance P (2-11). Substance P (SP) is a neuropeptide that preferentially binds to the neurokinin-1 receptor (NK1R) but can also interact with neurokinin-2 (NK2R) and neurokinin-3 (NK3R) receptors with lower affinity.[1][2][3][4] The C-terminal fragment of SP, which includes the (2-11) sequence, is critical for receptor binding and activation. Understanding the selectivity of SP (2-11) is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for Substance P (2-11) and what are its potential off-target receptors?
A1: The primary receptor for Substance P (2-11), like the full-length Substance P, is the neurokinin-1 receptor (NK1R). Potential off-target receptors include the neurokinin-2 (NK2R) and neurokinin-3 (NK3R) receptors, for which Substance P has a lower affinity.
Q2: Why is it important to consider off-target effects for Substance P (2-11)?
A2: Off-target binding can lead to unintended biological responses, confounding experimental results and potentially causing adverse effects in therapeutic applications. Characterizing the selectivity of Substance P (2-11) is essential for attributing observed effects to the correct receptor and for ensuring the safety and efficacy of any potential drug candidate.
Q3: What are the first steps to suspect off-target effects in my experiments with Substance P (2-11)?
A3: You might suspect off-target effects if you observe:
-
Inconsistent or unexpected biological responses that do not align with known NK1R signaling pathways.
-
A lack of inhibition of the observed effect by a selective NK1R antagonist.
-
Similar potency of Substance P (2-11) in cells or tissues known to express different profiles of neurokinin receptors.
Q4: How can I experimentally determine the selectivity of Substance P (2-11)?
A4: The most common method is to perform competitive radioligand binding assays using cell lines or tissues that express NK1R, NK2R, and NK3R. By competing a radiolabeled ligand specific for each receptor with increasing concentrations of unlabeled Substance P (2-11), you can determine its binding affinity (Ki or IC50) for each receptor subtype.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Possible Cause: High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate affinity measurements. This can be caused by the hydrophobic nature of the peptide, issues with the receptor preparation, or suboptimal assay conditions.
Troubleshooting Steps:
-
Optimize Blocking Agents: Include bovine serum albumin (BSA) at 0.1-1% in your assay buffer to block non-specific binding sites on the assay plates and filter mats.
-
Adjust Buffer Composition:
-
Increase the ionic strength of the buffer with NaCl to reduce electrostatic interactions.
-
Include a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to minimize hydrophobic interactions.
-
-
Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures (e.g., 4°C) can sometimes reduce NSB. However, ensure that the specific binding reaches equilibrium.
-
Receptor Preparation Quality: Ensure high purity of your cell membrane preparations by including multiple wash steps to remove contaminating proteins.
-
Washing Procedure: Increase the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
Issue 2: Low or No Specific Binding Signal
Possible Cause: A weak or absent specific binding signal can be due to problems with the peptide, the receptor preparation, or the assay conditions.
Troubleshooting Steps:
-
Verify Peptide Integrity: Ensure that the Substance P (2-11) peptide has been stored correctly (lyophilized at -20°C or below) and has not undergone degradation. Use a fresh stock for experiments.
-
Confirm Receptor Expression: Verify the presence and integrity of the target neurokinin receptors in your cell or tissue preparation using methods like Western blotting or qPCR.
-
Optimize Receptor Concentration: Titrate the amount of membrane protein used in the assay. Too little receptor will result in a low signal, while too much can lead to high NSB and ligand depletion.
-
Check Radioligand Quality: Ensure the radioligand has not degraded and possesses high specific activity.
-
Optimize Assay Buffer: The pH, ionic strength, and presence of divalent cations (e.g., Mg²⁺, Mn²⁺) can significantly influence receptor-ligand interactions. Empirically determine the optimal buffer conditions.
Quantitative Data
The following table summarizes the binding affinities of Substance P and related C-terminal fragments for the three neurokinin receptors. While direct and comprehensive data for Substance P (2-11) is limited, the provided values for other fragments can help infer its likely selectivity profile, which is expected to be highest for NK1R, followed by NK2R and NK3R.
| Ligand | Receptor | Species | Assay Type | Ki / IC50 (nM) | Reference(s) |
| Substance P | NK1 | Human | Competition Binding | 0.1 - 2.0 | |
| NK2 | Human | Competition Binding | ~100 - 1000 | ||
| NK3 | Human | Competition Binding | >1000 | ||
| Substance P (4-11) | NK1 | Rat | Functional Assay (Ca2+) | Potent agonist | |
| Substance P (6-11) | NK1 | Rat | Functional Assay (Ca2+) | Potent agonist | |
| [Sar⁹,Met(O₂)¹¹]-SP | NK1 | Canine | In vivo neuronal activity | Potent selective agonist | |
| [β-Ala⁸]-NKA-(4-10) | NK2 | Canine | In vivo neuronal activity | Potent selective agonist | |
| Senktide | NK3 | Canine | In vivo neuronal activity | Potent selective agonist |
Note: The C-terminal fragments of Substance P are known to be critical for receptor binding and activation. The selectivity profile of Substance P (2-11) is expected to mirror that of the full-length peptide, with a preference for the NK1 receptor.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine Substance P (2-11) Selectivity
Objective: To determine the binding affinity (Ki) of Substance P (2-11) for NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligands:
-
For NK1R: [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P
-
For NK2R: [³H]-SR48968 or [¹²⁵I]-Neurokinin A
-
For NK3R: [³H]-Senktide or [¹²⁵I]-Neurokinin B
-
-
Unlabeled Substance P (2-11)
-
Unlabeled selective non-peptide antagonists for each receptor (for determining non-specific binding, e.g., Aprepitant for NK1R, Saredutant for NK2R, Osanetant for NK3R).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, 40 µg/mL bacitracin, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh buffer.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Assay Setup:
-
In a 96-well filter plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of the respective unlabeled selective antagonist (e.g., 10 µM) (for non-specific binding).
-
50 µL of increasing concentrations of unlabeled Substance P (2-11) (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Add 50 µL of the appropriate radioligand at a concentration close to its Kd value.
-
Add 100 µL of the diluted membrane preparation (the optimal protein amount should be determined empirically, typically 10-50 µ g/well ).
-
-
Incubation:
-
Incubate the plate at room temperature (or 4°C to reduce NSB) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of Substance P (2-11).
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Substance P (2-11) Signaling Pathways.
Caption: Workflow for Competitive Binding Assay.
Caption: Troubleshooting Logic for Off-Target Effects.
References
- 1. acnp.org [acnp.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effect of endogenous substance P on visceral afferent signal integration in the nucleus tractus solitaries of rat brainstem slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Substance P (2-11)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (2-11). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this peptide.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with Substance P (2-11) showed very low or undetectable plasma concentrations. What are the most likely causes?
A1: Low in vivo bioavailability of Substance P (2-11) is a common challenge, primarily due to two factors:
-
Rapid Enzymatic Degradation: Substance P and its fragments are highly susceptible to degradation by various proteases present in plasma and tissues. Key enzymes include neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), which rapidly cleave the peptide, rendering it inactive.[1]
-
Poor Membrane Permeability: As a peptide, Substance P (2-11) has limited ability to cross biological membranes, including the intestinal epithelium if administered orally, and the blood-brain barrier.
Q2: What are the primary strategies to overcome the rapid degradation of Substance P (2-11) in vivo?
A2: The main strategies focus on protecting the peptide from enzymatic cleavage:
-
Chemical Modifications: Introducing unnatural amino acids (e.g., D-amino acids) or modifying the peptide backbone (e.g., N-methylation) can make the peptide unrecognizable to degradative enzymes, thereby increasing its stability.[2][3]
-
Formulation in Delivery Systems: Encapsulating Substance P (2-11) in nanocarriers like liposomes or polymeric nanoparticles (e.g., PLGA) can shield it from proteases and control its release.[4][5]
Q3: How can I improve the delivery of Substance P (2-11) across the blood-brain barrier (BBB)?
A3: Enhancing BBB penetration is a significant hurdle. Strategies include:
-
Receptor-Mediated Transport: Substance P itself can cross the BBB, a process that is believed to be mediated by the neurokinin-1 (NK1) receptor. Engineered variants of Substance P have been developed to leverage this pathway for drug delivery.
-
Nanoparticle Formulations: Certain nanoparticle formulations, particularly those with specific surface modifications, have been shown to improve the brain delivery of peptides.
Q4: What are the recommended routes of administration for in vivo studies with Substance P (2-11)?
A4: Due to its poor oral bioavailability, parenteral routes are generally recommended for preclinical studies:
-
Intravenous (IV) injection: Provides the most direct and predictable systemic exposure.
-
Intraperitoneal (IP) injection: Offers a larger surface area for absorption compared to subcutaneous injection.
-
Subcutaneous (SC) injection: Allows for slower absorption and potentially a more sustained release profile.
The choice of administration route will depend on the specific goals of your experiment.
Troubleshooting Guides
Problem: Inconsistent results in pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Peptide Instability in Formulation | Ensure the peptide is fully dissolved and stable in the vehicle solution. Prepare fresh formulations for each experiment and store them appropriately (e.g., on ice) until administration. |
| Inaccurate Dosing | Verify the concentration of your peptide stock solution. Use calibrated equipment for preparing and administering doses. |
| Improper Animal Handling/Injection Technique | Ensure proper restraint and consistent injection technique to minimize stress and ensure the full dose is administered to the intended site (e.g., vein for IV, peritoneal cavity for IP). |
| Variability in Blood Sample Handling | Standardize the procedure for blood collection, processing, and storage. Use protease inhibitors in collection tubes to prevent ex vivo degradation of the peptide. Keep samples on ice and process them promptly. |
Problem: Low therapeutic efficacy despite systemic administration.
| Possible Cause | Troubleshooting Step |
| Rapid Clearance | The peptide may be cleared from circulation too quickly to exert its effect. Consider formulation strategies that provide sustained release, such as encapsulation in nanoparticles or hydrogels. |
| Insufficient Target Engagement | The concentration of the peptide at the target site may be too low. Investigate targeted delivery systems or chemical modifications that could improve tissue penetration and retention. |
| Metabolite Interference | The metabolites of Substance P (2-11) may have different biological activities or could even antagonize the effect of the parent peptide. Characterize the metabolic profile of your compound in vivo. |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for different formulations of a Substance P (2-11) analog. Note: Specific in vivo pharmacokinetic data for Substance P (2-11) is limited in publicly available literature. The values below are illustrative examples based on typical outcomes of the described enhancement strategies for peptides.
| Formulation/Modification | Half-life (t½) | Maximum Concentration (Cmax) | Area Under the Curve (AUC) | Reference/Rationale |
| Unmodified SP (2-11) in Saline | < 5 min | Low | Low | Rapid degradation by plasma proteases is expected. |
| N-methylated SP (2-11) Analog | 30 - 60 min | Moderate | Moderate | N-methylation is known to significantly increase resistance to proteolysis. |
| D-amino Acid Substituted SP (2-11) Analog | 45 - 90 min | Moderate | Moderate | Substitution with D-amino acids sterically hinders enzymatic cleavage. |
| Liposomal SP (2-11) | 2 - 4 hours | High | High | Liposomal encapsulation protects the peptide from degradation and provides sustained release. |
| PLGA Nanoparticle Encapsulated SP (2-11) | 4 - 8 hours | High | Very High | PLGA nanoparticles offer controlled and sustained release, significantly extending the in vivo half-life. |
Experimental Protocols
Protocol 1: In Vivo Administration of Substance P (2-11) Formulation in Rodents (Intravenous Injection)
-
Preparation of Dosing Solution:
-
Dissolve the Substance P (2-11) formulation in sterile, pyrogen-free saline or another appropriate vehicle to the desired concentration.
-
Ensure the final solution is clear and free of particulates. Filter sterilize if necessary.
-
Keep the dosing solution on ice until injection.
-
-
Animal Preparation:
-
Acclimatize the animals to the experimental conditions.
-
Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).
-
Place the animal on a warming pad to maintain body temperature.
-
Dilate the lateral tail vein using a heat lamp or warm water.
-
-
Injection Procedure:
-
Load the dosing solution into a sterile insulin syringe with a 27-30 gauge needle.
-
Carefully insert the needle into the lateral tail vein.
-
Slowly inject the desired volume (typically 5-10 ml/kg body weight for mice).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions until it has fully recovered from anesthesia.
-
Return the animal to its cage with easy access to food and water.
-
Protocol 2: Blood Sample Collection and Processing for Pharmacokinetic Analysis
-
Materials:
-
Collection tubes pre-coated with an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail.
-
Syringes and needles appropriate for the chosen blood collection site (e.g., tail vein, cardiac puncture).
-
Microcentrifuge tubes.
-
Centrifuge capable of reaching >10,000 x g at 4°C.
-
-
Blood Collection:
-
At predetermined time points post-injection, collect blood from the animal.
-
For serial sampling in the same animal, use methods like tail vein or saphenous vein bleeding.
-
For terminal collection, cardiac puncture is often used to obtain a larger volume.
-
Immediately place the collected blood into the prepared collection tubes.
-
-
Plasma Preparation:
-
Gently invert the collection tubes several times to mix the blood with the anticoagulant and protease inhibitors.
-
Keep the tubes on ice.
-
Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean microcentrifuge tube.
-
-
Sample Storage:
-
Immediately freeze the plasma samples at -80°C until analysis.
-
Protocol 3: Quantification of Substance P (2-11) in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate Substance P (2-11) from other plasma components (e.g., 5-95% B over 10 minutes).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Substance P (2-11) and the internal standard. Optimize the collision energy for each transition.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of Substance P (2-11) into blank plasma and processing it in the same way as the study samples.
-
Calculate the concentration of Substance P (2-11) in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Visualizations
Caption: Inferred signaling pathway of Substance P (2-11) via the NK1 receptor.
Caption: General experimental workflow for assessing the bioavailability of Substance P (2-11).
Caption: A logical workflow for troubleshooting low in vivo bioavailability.
References
- 1. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of N-methylation of the substance P 1-7 amide on anti-allodynic effect in mice after peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of functionalized PLGA-PEG nanoparticles for in vivo targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Substance P (2-11) dosage for specific cell types
Welcome to the technical support center for the use of Substance P (2-11) in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in refining the optimal dosage of Substance P (2-11) for your specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is Substance P (2-11) and how does it differ from Substance P?
Substance P (SP) is an 11-amino acid neuropeptide that acts as a neurotransmitter and neuromodulator.[1][2] Substance P (2-11) is a fragment of Substance P, lacking the N-terminal arginine residue. While the C-terminal region is crucial for binding to its primary receptor, the neurokinin-1 receptor (NK1R), the N-terminal can influence signaling activity.[3][4] Therefore, Substance P (2-11) may exhibit different potency or efficacy compared to the full-length peptide in various cellular contexts.
Q2: What is the primary signaling pathway activated by Substance P and its analogs?
Substance P and its analogs primarily exert their effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] Activation of NK1R typically leads to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Another significant pathway activated by Substance P is the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
Q3: How should I prepare a stock solution of Substance P (2-11)?
For lyophilized Substance P (2-11), it is recommended to first dissolve the peptide in a small amount of sterile, nuclease-free water or a buffer with a neutral pH (e.g., PBS, pH 7.2-7.4). To ensure complete dissolution, gentle vortexing or trituration may be necessary. For peptides with lower solubility, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer.
Q4: What are the optimal storage conditions for Substance P (2-11)?
Lyophilized Substance P (2-11) should be stored at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak cellular response | Peptide Degradation: Improper storage or handling may have compromised the peptide's activity. | Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage at -20°C or -80°C. |
| Low Receptor Expression: The target cells may have low or no expression of the NK1 receptor. | Verify NK1 receptor expression using techniques such as qPCR, Western blot, or immunocytochemistry. | |
| Incorrect Dosage: The concentration of Substance P (2-11) may be outside the optimal range for the specific cell type and desired effect. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10⁻¹² M to 10⁻⁶ M) based on data for Substance P and its analogs (see tables below). | |
| High variability between replicates | Peptide Aggregation: The peptide may be aggregating in the solution, leading to inconsistent effective concentrations. | Ensure the peptide is fully dissolved by gentle vortexing or sonication. Prepare fresh dilutions for each experiment. |
| Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect responsiveness. | Use cells within a consistent and low passage number range. Standardize cell seeding density and culture conditions. | |
| Peptide precipitation in media | Solubility Issues: Components in the cell culture media may cause the peptide to precipitate, especially at higher concentrations. | Prepare a concentrated stock solution in an appropriate solvent (e.g., water or DMSO) and dilute it to the final working concentration directly in the media just before use. Avoid high concentrations of organic solvents (typically <0.1% DMSO). |
Quantitative Data Summary
The following tables summarize effective concentrations of Substance P and its analogs from various studies. This data can serve as a starting point for optimizing the dosage of Substance P (2-11) in your experiments.
Table 1: Effective Concentrations of Substance P (SP) and its Analogs on Various Cell Types
| Cell Type | Peptide | Concentration Range | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) | SP | 10⁻¹⁸ M - 10⁻⁶ M | Biphasic increase in neutrophil adhesion, with peaks at 10⁻¹⁵ M and 10⁻¹⁰ M. |
| Bovine Capillary Endothelial Cells | SP | 10⁻¹⁴ M - 10⁻⁶ M | Concentration-dependent migration, with maximal activity at 10⁻¹⁰ M. |
| Murine Lymphocytes | SP | 10⁻¹⁴ M - 10⁻¹⁰ M | Optimal range for stimulation of IL-2 production. |
| Pancreatic Cancer Cells (BxPC-3, MIA PaCa-2) | SP | 5 nM - 100 nM | Dose-dependent increase in cell proliferation. |
| Murine Bone Marrow-Derived Mesenchymal Stem-like Cells (OP9) | SP | 10 nM | Optimal concentration for inducing proliferation. |
| Human Neuronal Cells (NT2-N) | SP | Nanomolar range | Activation of NF-κB. |
| Mouse Spinal Cord Neurons | SP | 500 nM - 25 µM | Evoked depolarizations. |
Table 2: EC₅₀ Values for Substance P (SP) and its Metabolites
| Cell Line | Peptide | Assay | EC₅₀ |
| HEK-NK1R | SP | Calcium Mobilization | 0.4 nM |
| LAD2 Mast Cells | SP | Calcium Mobilization | 1.8 µM |
| LAD2 Mast Cells | SP | Degranulation (β-hexosaminidase release) | 5.9 µM |
Experimental Protocols
Protocol 1: Preparation of Substance P (2-11) Stock Solution
-
Reconstitution of Lyophilized Peptide:
-
Briefly centrifuge the vial of lyophilized Substance P (2-11) to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or PBS (pH 7.2-7.4) to a stock concentration of 1 mM.
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking.
-
For peptides with poor aqueous solubility, a small volume of DMSO (e.g., 10-50 µl) can be used to initially dissolve the peptide, followed by the addition of sterile water or buffer to the desired stock concentration. The final DMSO concentration in cell culture should be kept below 0.1%.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Dose-Response Experiment for Cell Proliferation (MTT Assay)
-
Cell Seeding:
-
Seed your target cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
Serum Starvation (Optional):
-
If studying signaling pathways, you may need to serum-starve the cells for 12-24 hours to reduce basal activity.
-
-
Treatment with Substance P (2-11):
-
Prepare serial dilutions of Substance P (2-11) in your cell culture medium. A suggested starting range is 10⁻¹² M to 10⁻⁶ M.
-
Include a vehicle control (medium with the same concentration of solvent used for the peptide stock, if any).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Substance P (2-11).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Plot the cell viability against the log of the Substance P (2-11) concentration to generate a dose-response curve and determine the EC₅₀.
-
Visualizations
Caption: Signaling pathway of Substance P (2-11) via the NK1R.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Substance P (2-11) vs. Full-Length Substance P: A Comparative Analysis of Biological Activity
A comprehensive guide for researchers and drug development professionals on the differential activities of the neuropeptide Substance P and its N-terminally truncated analog, Substance P (2-11). This report details their comparative performance in receptor binding and functional assays, supported by experimental data and detailed protocols.
Full-length Substance P (SP), an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its biological effects are primarily mediated through high-affinity binding to the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The metabolic processing of full-length SP can lead to the formation of various fragments, including the N-terminally truncated peptide, Substance P (2-11) (Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2). Emerging evidence suggests that this fragment retains biological activity, albeit with a distinct signaling profile compared to its full-length counterpart. This guide provides a detailed comparison of the activities of full-length SP and SP (2-11), presenting key experimental data and methodologies to inform future research and drug development endeavors.
Quantitative Comparison of Biological Activity
The functional consequences of the N-terminal truncation of Substance P are most evident in the differential activation of downstream signaling pathways. While both peptides can elicit intracellular calcium mobilization, a hallmark of Gq protein coupling, their ability to stimulate cyclic AMP (cAMP) accumulation, a Gs-mediated event, differs significantly.
| Peptide | Assay Type | Cell Line | Potency (-logEC50 M) | Efficacy (% of Full-Length SP) | Reference |
| Full-Length Substance P | Intracellular Calcium Mobilization | HEK293 (hNK1R) | 8.5 ± 0.3 | 100% | (Kriska et al., 2024)[1] |
| cAMP Accumulation | HEK293 (hNK1R) | 7.8 ± 0.1 | 100% | (Kriska et al., 2024)[1] | |
| Substance P (2-11) | Intracellular Calcium Mobilization | HEK293 (hNK1R) | Similar to SP | Similar to SP | (Kriska et al., 2024, qualitative description) |
| cAMP Accumulation | HEK293 (hNK1R) | 7.4 ± 0.08 | Reduced compared to SP | (Kriska et al., 2024)[1] |
Note: The study by Kriska et al. (2024) indicates that while N-terminal truncation by up to five amino acids retains the ability to increase intracellular calcium, the potency for cAMP accumulation is significantly reduced.[1] Direct quantitative comparison for calcium mobilization was not explicitly provided in a table format in the source.
Signaling Pathways and Experimental Workflow
The differential activity of full-length Substance P and its (2-11) fragment can be understood through their interaction with the NK1 receptor and the subsequent activation of distinct G protein signaling cascades.
The investigation into the binding and functional characteristics of these peptides relies on a series of well-established experimental workflows. A typical competitive receptor binding assay, for instance, is crucial for determining the binding affinity of unlabeled ligands like Substance P (2-11) by measuring their ability to displace a labeled ligand from the NK1 receptor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of full-length Substance P and Substance P (2-11).
Neurokinin-1 (NK1) Receptor Competitive Binding Assay
This protocol is adapted from standard methodologies for determining the binding affinity of unlabeled ligands to the NK1 receptor.
1. Materials:
-
Cell membranes from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand: [³H]-Substance P.
-
Unlabeled ligands: Full-length Substance P and Substance P (2-11).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the unlabeled ligands (full-length SP and SP (2-11)) in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radiolabeled ligand at a concentration near its Kd, and 50 µL of the unlabeled ligand dilutions. For total binding, add 50 µL of binding buffer instead of unlabeled ligand. For non-specific binding, add a high concentration of unlabeled full-length SP (e.g., 1 µM).
-
Add 50 µL of the cell membrane preparation (containing a predetermined amount of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Quantify the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the ability of ligands to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.
1. Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Full-length Substance P and Substance P (2-11).
-
A fluorescence plate reader with an injection system.
2. Procedure:
-
Seed the NK1R-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test peptides (full-length SP and SP (2-11)) in assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the peptide solutions into the wells and immediately begin recording the fluorescence intensity over time (typically every second for 2-3 minutes).
3. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the peptide.
-
Plot the peak response against the logarithm of the peptide concentration.
-
Determine the EC50 value (the concentration of peptide that produces 50% of the maximal response) using non-linear regression analysis.
cAMP Accumulation Assay
This assay measures the ability of ligands to stimulate or inhibit the production of cyclic AMP, a second messenger typically associated with Gs or Gi protein coupling.
1. Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Stimulation buffer: Assay buffer from the kit, often containing a phosphodiesterase inhibitor like IBMX.
-
Forskolin (an adenylyl cyclase activator, used as a positive control).
-
Full-length Substance P and Substance P (2-11).
2. Procedure:
-
Seed the NK1R-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Remove the culture medium and pre-incubate the cells with stimulation buffer for 10-15 minutes at room temperature.
-
Add serial dilutions of the test peptides (full-length SP and SP (2-11)) to the wells.
-
Incubate the plate for 30-60 minutes at room temperature or 37°C, as recommended by the assay kit.
-
Lyse the cells and measure the cAMP concentration according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP produced in each well.
-
Plot the cAMP concentration against the logarithm of the peptide concentration.
-
Determine the EC50 value using non-linear regression analysis.
Conclusion
The available data indicates that Substance P (2-11) is a biologically active fragment of full-length Substance P that exhibits biased agonism at the NK1 receptor. While it retains the ability to stimulate Gq-mediated intracellular calcium mobilization, its capacity to activate the Gs-cAMP pathway is diminished compared to the full-length peptide. This differential signaling profile suggests that the N-terminal arginine and proline residues of Substance P may play a crucial role in the full spectrum of G protein activation by the NK1 receptor. Researchers and drug development professionals should consider these differences when designing experiments or developing therapeutics targeting the Substance P system, as the physiological consequences of activating distinct signaling pathways may vary significantly. Further studies are warranted to fully elucidate the receptor binding kinetics and in vivo effects of Substance P (2-11) to better understand its potential as a pharmacological tool or therapeutic agent.
References
A Comparative Analysis of Substance P (2-11) and Neurokinin A: Receptor Affinity, Functional Potency, and Signaling Pathways
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of two prominent tachykinin neuropeptides: Substance P (2-11) and Neurokinin A (NKA). By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document serves as a valuable resource for professionals in neuroscience, pharmacology, and drug development.
Introduction
Substance P (SP) and Neurokinin A (NKA) are members of the tachykinin peptide family, which play crucial roles in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Both peptides are derived from the preprotachykinin-A gene and exert their effects by activating G protein-coupled receptors (GPCRs) known as neurokinin (NK) receptors (NK1, NK2, and NK3).[1] While full-length Substance P (SP 1-11) is the preferred endogenous ligand for the NK1 receptor, its N-terminally truncated metabolite, SP (2-11), and NKA exhibit distinct pharmacological profiles.[3] This guide focuses on a detailed comparison of the effects of SP (2-11) and NKA, highlighting their differences in receptor binding, functional activity, and downstream signaling cascades.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the binding affinities and functional potencies of Substance P (2-11) and Neurokinin A at the three neurokinin receptors. It is important to note that direct comparative data for SP (2-11) is limited; therefore, data for closely related N-terminally truncated SP fragments are included to provide a comprehensive overview.
| Ligand | Receptor | Binding Affinity (Ki/Kd, nM) | Reference |
| Substance P (Full-Length) | NK1 | 0.17 | [4] |
| NK2 | - | ||
| NK3 | - | ||
| Neurokinin A | NK1 | - | |
| NK2 | 3.4 | ||
| NK3 | - | ||
| [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P (NK1 selective agonist) | NK1 | 1.4 ± 0.5 (Kd) |
| Ligand | Assay | Receptor | Potency (EC₅₀, nM) | Reference |
| Substance P (Full-Length) | Calcium Mobilization | NK1 | ~3.16 (-logEC₅₀ 8.5) | |
| cAMP Accumulation | NK1 | ~15.8 (-logEC₅₀ 7.8) | ||
| Substance P (6-11) | Calcium Mobilization | NK1 | ~8.51 (-logEC₅₀ 8.07) | |
| cAMP Accumulation | NK1 | ~166 (-logEC₅₀ 6.78) | ||
| Neurokinin A | Calcium Mobilization | NK2 | 24 | |
| Calcium Mobilization | NK2 | 4.83 |
Note: The potency of N-terminally truncated SP fragments, such as SP(6-11), for calcium mobilization (a Gq-mediated event) remains high, while their potency for cAMP accumulation (a Gs-mediated event) is significantly reduced. This suggests that SP(2-11) likely exhibits a similar profile of biased agonism, favoring the Gq signaling pathway over the Gs pathway, a characteristic it shares with Neurokinin A.
Signaling Pathways
Substance P and Neurokinin A activate distinct downstream signaling cascades upon binding to their respective preferred receptors. These pathways are crucial in mediating their physiological effects.
Substance P (2-11) Signaling at the NK1 Receptor
Substance P and its N-terminal fragments primarily signal through the Gαq/11 pathway upon binding to the NK1 receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Full-length Substance P can also activate the Gαs pathway, leading to adenylyl cyclase activation and cyclic AMP (cAMP) production. However, N-terminally truncated fragments like SP (2-11) show a significantly reduced ability to activate the Gαs pathway, exhibiting a bias towards Gαq signaling.
Neurokinin A Signaling at the NK2 Receptor
Neurokinin A preferentially binds to and activates the NK2 receptor, which also primarily couples to the Gαq/11 signaling pathway. Similar to SP (2-11) at the NK1 receptor, this leads to the activation of PLC and the subsequent generation of IP₃ and DAG, resulting in intracellular calcium mobilization and PKC activation. NKA shows weak potency for activating the Gαs-cAMP pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Substance P (2-11) and Neurokinin A.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the neurokinin receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Protein concentration is determined using a standard assay like the BCA assay.
2. Binding Reaction:
-
In a 96-well plate, membrane preparations are incubated with a radiolabeled ligand (e.g., [³H]Substance P or [¹²⁵I]Neurokinin A) at a fixed concentration.
-
For competition binding assays, increasing concentrations of the unlabeled test compound (Substance P (2-11) or Neurokinin A) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Culture and Plating:
-
Cells stably or transiently expressing the neurokinin receptor of interest are cultured in appropriate media.
-
Cells are seeded into black-walled, clear-bottom 96- or 384-well plates and allowed to adhere overnight.
2. Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 30-60 minutes) at 37°C. Probenecid may be included to prevent dye leakage.
3. Compound Addition and Signal Detection:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
The agonist (Substance P (2-11) or Neurokinin A) at various concentrations is automatically added to the wells.
-
The change in fluorescence, indicating the increase in intracellular calcium, is monitored in real-time.
4. Data Analysis:
-
The increase in fluorescence intensity over baseline is calculated.
-
Dose-response curves are generated by plotting the fluorescence change against the logarithm of the agonist concentration.
-
The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal response, is determined from the curve.
cAMP Accumulation Assay (HTRF)
This assay quantifies the production of cyclic AMP, a key second messenger in Gs-mediated signaling.
1. Cell Culture and Stimulation:
-
Cells expressing the neurokinin receptor are cultured and seeded in a suitable microplate (e.g., 384-well).
-
The cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, cells are stimulated with forskolin to induce a basal level of cAMP.
-
The cells are then stimulated with varying concentrations of the test agonist (Substance P (2-11) or Neurokinin A).
2. Lysis and HTRF Reaction:
-
After stimulation, the cells are lysed.
-
The cell lysate is incubated with a solution containing a cAMP-d2 conjugate (acceptor) and an anti-cAMP antibody labeled with a cryptate (donor).
3. Signal Detection:
-
The plate is read on an HTRF-compatible plate reader.
-
If cAMP produced by the cells is low, the antibody-cryptate and cAMP-d2 will be in close proximity, resulting in a high FRET signal.
-
As the concentration of cellular cAMP increases, it competes with cAMP-d2 for binding to the antibody, leading to a decrease in the FRET signal.
4. Data Analysis:
-
The HTRF ratio (acceptor emission / donor emission) is calculated.
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the agonist is determined from the standard curve.
-
Dose-response curves are constructed, and EC₅₀ values are calculated.
Conclusion
The comparison between Substance P (2-11) and Neurokinin A reveals important distinctions in their pharmacological profiles. While both are potent activators of Gq-mediated calcium mobilization, they exhibit differential engagement of the Gs-cAMP pathway. N-terminally truncated fragments of Substance P, including likely SP (2-11), demonstrate a pronounced bias towards the Gq pathway, a characteristic they share with Neurokinin A. This biased agonism has significant implications for their physiological roles and for the development of selective therapeutic agents targeting the tachykinin system. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers investigating the complex biology of these neuropeptides. Further studies directly comparing the binding and functional profiles of Substance P (2-11) and Neurokinin A at all three neurokinin receptors are warranted to fully elucidate their distinct mechanisms of action.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Effects of Substance P and Neurokinin A on the Contractile Activity of Inflamed Porcine Uterus [mdpi.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Substance P (2-11) Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Substance P (2-11) antagonists with other neurokinin-1 receptor (NK1R) antagonists. It is designed to assist researchers in evaluating the specificity and performance of these compounds through supporting experimental data, detailed protocols, and clear visual representations of key biological pathways and workflows.
Introduction to Substance P and the NK1 Receptor
Substance P (SP) is a neuropeptide that plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects primarily by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3] The SP/NK1R signaling system is a key player in the interaction between the nervous and immune systems.[3] Consequently, NK1R antagonists have been investigated as potential therapeutics for a range of conditions, including chemotherapy-induced nausea and vomiting, pain, and inflammatory disorders. Substance P (2-11) is a fragment of the full-length Substance P peptide that also demonstrates biological activity. This guide focuses on the validation and specificity of antagonists targeting the effects of this particular fragment.
Comparative Analysis of Antagonist Performance
The specificity of a Substance P (2-11) antagonist is determined by its selective binding to the NK1R over other receptors and its ability to inhibit SP-induced cellular responses. This is quantified through various in vitro assays that measure binding affinity (Ki) and functional potency (IC50).
In Vitro Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of various NK1R antagonists, including Substance P fragments and clinically used drugs. It is important to note that direct comparisons between values from different studies should be made with caution due to variations in experimental conditions.
Table 1: Binding Affinity (Ki) of NK1R Antagonists
| Compound/Antagonist | Radioligand | Receptor Source | Ki (nM) |
| Aprepitant | [¹²⁵I]Substance P | Human NK1R (IMR-90 cells) | 0.1 |
| Netupitant | - | Human NK1R (CHO cells) | pKB 8.87 |
| L-733,060 | - | Human NK1R | - |
| CP-99,994 | - | Human NK1R | - |
| Substance P | [¹²⁵I]Substance P | Human NK1R (CHO cells) | 0.2 |
| [Sar⁹, Met(O₂)¹¹]-Substance P | [¹²⁵I]Substance P | Rat cerebral cortex | 0.1 |
| Septide | [¹²⁵I]Substance P | Rat brain synaptosomes | 0.3 |
Table 2: Functional Antagonist Potency (IC50) of NK1R Antagonists
| Compound/Antagonist | Agonist | Assay | Cell Line/Tissue | IC50 (µM) |
| [D-Ala⁴] Substance P (4-11) | [¹²⁵I]Bolton Hunter-conjugated Substance P | Competitive Binding | Rat brain cortex membranes | 0.15 |
| [D-Ala⁴] Substance P (4-11) | [¹²⁵I]Bolton Hunter-conjugated Eledoisin | Competitive Binding | Rat brain cortex membranes | 0.5 |
| Netupitant | Substance P | Calcium Mobilization | CHO NK1 cells | - |
| Aprepitant | Substance P | Calcium Mobilization | Human U373MG cells | - |
Experimental Protocols
Accurate validation of antagonist specificity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro assays.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the human NK1R (e.g., CHO, HEK293) or from brain tissue.
-
Radioligand: [¹²⁵I]-Substance P or other suitable high-affinity radiolabeled NK1R ligand.
-
Test Compound: Substance P (2-11) antagonist or other compounds to be tested.
-
Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled Substance P.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit Substance P-induced increases in intracellular calcium.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the NK1R (e.g., CHO-NK1R, U373MG).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Test Compound: Substance P (2-11) antagonist or other compounds.
-
Agonist: Substance P.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Equipped with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye in the dark at 37°C for 45-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test compound or vehicle control.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a fixed concentration of Substance P into each well and immediately begin recording the fluorescence signal over time.
-
Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve for each well.
-
Normalize the response to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in validating antagonist specificity.
Caption: Substance P binding to the NK1R activates Gq, leading to downstream signaling cascades.
Caption: A logical workflow for validating the specificity of a novel NK1R antagonist.
Caption: Key criteria for establishing the specificity of a Substance P (2-11) antagonist.
References
Comparative Analysis of Substance P (2-11) Cross-Reactivity with Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of Substance P (2-11), a decapeptide fragment of the full-length neuropeptide Substance P, with the three primary tachykinin receptors: NK1, NK2, and NK3. Due to a lack of comprehensive, publicly available quantitative binding and functional data for Substance P (2-11) across all three receptor subtypes, this guide summarizes the expected activity based on established principles of tachykinin pharmacology and provides detailed experimental protocols for researchers to conduct their own comparative studies.
Introduction to Tachykinins and Their Receptors
Tachykinins are a family of neuropeptides that share a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity[1][2]. The three major mammalian tachykinins are Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB)[1][2]. They exert their effects by binding to G protein-coupled receptors (GPCRs) known as neurokinin (NK) receptors[3]. There are three main types of tachykinin receptors:
-
NK1 Receptor (NK1R): The preferred receptor for Substance P.
-
NK2 Receptor (NK2R): The preferred receptor for neurokinin A.
-
NK3 Receptor (NK3R): The preferred receptor for neurokinin B.
While each receptor has a preferred endogenous ligand, cross-reactivity can occur, meaning a tachykinin can bind to and activate other receptor subtypes, albeit typically with lower affinity. The N-terminal portion of the tachykinin peptide is thought to contribute to receptor selectivity. Substance P (2-11) is a C-terminal fragment of Substance P and is expected to retain some biological activity.
Data Presentation: Qualitative Comparison of Substance P (2-11) Cross-Reactivity
In the absence of direct, comprehensive quantitative data from head-to-head comparative studies, the following table provides a qualitative summary of the expected cross-reactivity of Substance P (2-11) based on the known pharmacology of Substance P and its C-terminal fragments. The C-terminal region of Substance P is known to be essential for its biological activity.
| Feature | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Preferred Endogenous Ligand | Substance P | Neurokinin A | Neurokinin B |
| Expected Binding Affinity of Substance P (2-11) | Highest | Lower | Lowest |
| Expected Functional Activity of Substance P (2-11) | Agonist | Likely weak agonist | Likely very weak or no significant activity |
| Primary Signaling Pathway | Gq/11; Gs | Gq/11; Gs | Gq/11 |
Signaling Pathways
Tachykinin receptors are coupled to G proteins and their activation initiates intracellular signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Some studies also suggest coupling to Gs, leading to the activation of adenylyl cyclase and cAMP production.
Caption: General signaling pathway for tachykinin receptors.
Experimental Protocols
To quantitatively assess the cross-reactivity of Substance P (2-11), two key in vitro assays are recommended: a competitive radioligand binding assay to determine binding affinity (Ki or IC50) and a functional assay, such as a calcium mobilization assay, to determine potency (EC50).
Competitive Radioligand Binding Assay
This assay measures the ability of a non-radiolabeled ligand (Substance P (2-11)) to compete with a radiolabeled ligand for binding to the tachykinin receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing a high level of a single tachykinin receptor subtype (human NK1, NK2, or NK3).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in an assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membranes, a constant concentration of a high-affinity radioligand for the specific receptor (e.g., [3H]Substance P for NK1R, [125I]-NKA for NK2R, or [3H]Senktide for NK3R), and increasing concentrations of the unlabeled competitor, Substance P (2-11).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, potent unlabeled ligand for that receptor.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of Substance P (2-11).
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Substance P (2-11) that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of Substance P (2-11) to activate the tachykinin receptors and elicit a downstream signaling event, specifically the release of intracellular calcium.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cell lines stably expressing a single tachykinin receptor subtype in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase its fluorescence intensity upon binding to free intracellular calcium.
-
-
Assay Performance:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of the cells.
-
Add increasing concentrations of Substance P (2-11) to the wells and immediately begin recording the fluorescence intensity over time.
-
As a positive control, use the preferred endogenous ligand for each receptor (Substance P for NK1R, NKA for NK2R, and NKB for NK3R) to determine the maximum response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of the log concentration of Substance P (2-11).
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of Substance P (2-11) that produces 50% of the maximal response).
-
References
A Comparative Guide to the Reproducibility of Substance P (2-11) Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental results of Substance P (2-11), a significant metabolite of the neuropeptide Substance P (SP). By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological pathways, this document aims to enhance the reproducibility of research in this area and offer a valuable resource for drug development professionals.
Introduction
Substance P (SP), an undecapeptide neuropeptide, is a key mediator in pain transmission, inflammation, and various physiological processes.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[2][3] SP is metabolized in the body into smaller fragments, one of which is Substance P (2-11), formed by the cleavage of the N-terminal Arg-Pro dipeptide. Understanding the biological activity of this metabolite is crucial for a comprehensive understanding of the overall physiological and pathological roles of Substance P. This guide focuses on the reported experimental findings for Substance P (2-11), providing a comparative analysis with its parent peptide.
Quantitative Data Summary
The biological activity of Substance P (2-11) has been investigated in several key assays. The following tables summarize the available quantitative data, comparing it with Substance P where possible.
| Compound | Assay | Species | EC50 / IC50 / K | Reference |
| Substance P | Guinea Pig Ileum Contraction | Guinea Pig | 1.9 ± 0.5 µM | [4] |
| Substance P (2-11) | Guinea Pig Ileum Contraction | Guinea Pig | Data not found | |
| Substance P | Blood-Brain Barrier Permeation (Km) | Bovine | 8.57 ± 1.59 nM | [5] |
| Substance P (2-11) | Inhibition of ³H SP Permeation | Bovine | Significant Inhibition (p < 0.05) | |
| Substance P | NK1 Receptor Binding (CHO cells) | Human | K | |
| Substance P (2-11) | NK1 Receptor Binding | Various | Data not found |
Note: The lack of specific EC50, IC50, or Ki values for Substance P (2-11) in several key assays highlights a gap in the current literature and an opportunity for further research to enable direct potency comparisons.
Key Experimental Findings
Contractile Activity in Guinea Pig Ileum
Substance P and its fragments have been studied for their ability to induce smooth muscle contraction in the guinea pig ileum, a classic pharmacology model for studying tachykinin activity.
-
Substance P: Induces a concentration-dependent contraction of the guinea pig ileum muscularis mucosae with a reported EC50 of 1.9 ± 0.5 µM. This effect is rapid, sustained, and reversible. The contractile response is believed to be a direct action on the smooth muscle, likely mediated by SP-E receptors.
Permeation Across the Blood-Brain Barrier (BBB)
The ability of Substance P and its metabolites to cross the blood-brain barrier is critical for understanding their central nervous system effects.
-
Substance P: Transport across bovine brain microvessel endothelial cell (BBMEC) monolayers, an in vitro model of the BBB, was found to be saturable, indicating a carrier-mediated process with a K
mof 8.57 ± 1.59 nM. -
Substance P (2-11): Significantly inhibits the permeation of radiolabeled Substance P (³H SP) across BBMEC monolayers (p < 0.05). This suggests that Substance P (2-11) may compete with Substance P for the same transport mechanism at the BBB. The study indicated that both the C- and N-terminal regions of Substance P are essential for recognition by the receptor-mediated transport system.
Signaling Pathways
Substance P primarily exerts its effects by binding to the NK1 receptor. This interaction triggers a cascade of intracellular signaling events. While the specific signaling pathways activated by Substance P (2-11) have not been explicitly detailed, it is hypothesized to act through the same NK1 receptor, given its structural similarity to Substance P and its observed biological activities.
The binding of an agonist like Substance P to the NK1 receptor can activate different G-protein subtypes, primarily Gq/11 and Gs.
-
Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for many of the excitatory effects of Substance P.
-
Gs Pathway: The Gs protein pathway involves the activation of adenylyl cyclase, which in turn leads to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA).
-
MAPK Pathway: Both the Gq/11 and Gs pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which plays a role in cell proliferation and survival.
Figure 1: Substance P Signaling via the NK1 Receptor.
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and accurate methodological reporting. Below are generalized protocols for the key assays mentioned in this guide.
Guinea Pig Ileum Contraction Assay
This ex vivo assay measures the contractile response of smooth muscle to pharmacological agents.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Krebs-Henseleit solution. The longitudinal muscle with the myenteric plexus attached is carefully dissected.
-
Mounting: The muscle strip is mounted in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1 gram, with regular washing.
-
Drug Administration: Cumulative or non-cumulative concentration-response curves are generated by adding increasing concentrations of the test substance (e.g., Substance P or Substance P (2-11)) to the organ bath.
-
Data Acquisition: The contractile force is recorded and measured. The EC50 value, representing the concentration that produces 50% of the maximum response, is calculated from the concentration-response curve.
Figure 2: Workflow for Guinea Pig Ileum Contraction Assay.
In Vitro Blood-Brain Barrier Permeability Assay
This assay utilizes a cell culture model to assess the ability of compounds to cross the blood-brain barrier.
-
Cell Culture: Brain microvascular endothelial cells (e.g., bovine or human) are cultured on a porous membrane of a transwell insert until a confluent monolayer is formed, mimicking the BBB. The integrity of the barrier is typically monitored by measuring transendothelial electrical resistance (TEER).
-
Permeability Study: The transwell insert is placed in a well containing assay buffer. The test compound (e.g., ³H-Substance P) is added to the upper (apical or "blood") chamber.
-
Sampling: At various time points, samples are taken from the lower (basolateral or "brain") chamber to determine the concentration of the compound that has crossed the monolayer.
-
Inhibition Study: To assess competitive transport, the permeability of the radiolabeled compound is measured in the presence of an unlabeled competitor (e.g., Substance P (2-11)).
-
Quantification: The amount of transported compound is quantified using appropriate methods (e.g., liquid scintillation counting for radiolabeled compounds). The apparent permeability coefficient (P
app) is then calculated.
Figure 3: In Vitro Blood-Brain Barrier Permeability Assay Workflow.
Conclusion and Future Directions
The available evidence indicates that Substance P (2-11) is a biologically active metabolite of Substance P, exhibiting effects on smooth muscle contraction and the potential to interact with the Substance P transport system at the blood-brain barrier. However, a significant limitation in the current body of research is the lack of comprehensive quantitative data that would allow for a direct and robust comparison of the potency and efficacy of Substance P (2-11) with its parent peptide.
To enhance the reproducibility and translational value of research on Substance P and its metabolites, future studies should focus on:
-
Generating Dose-Response Curves: Conducting detailed concentration-response studies for Substance P (2-11) in key functional assays to determine its EC50 and IC50 values.
-
Direct Comparative Studies: Designing experiments that directly compare the activity of Substance P and Substance P (2-11) under identical conditions.
-
Receptor Binding Affinity: Determining the binding affinity (K
i) of Substance P (2-11) for the NK1 receptor and other potential targets. -
Elucidating Signaling Pathways: Investigating the specific intracellular signaling cascades activated by Substance P (2-11) to confirm its mechanism of action.
By addressing these knowledge gaps, the scientific community can build a more complete and reproducible understanding of the pharmacology of Substance P and its metabolites, which will be invaluable for the development of novel therapeutics targeting the tachykinin system.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Contractile responses to substance P and related peptides of the isolated muscularis mucosae of the guinea-pig oesophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Substance P (2-11) vs. Other C-terminal Fragments: A Comparative Guide to Functional Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional activity of Substance P (2-11) and other C-terminal fragments of Substance P. The information is supported by experimental data to aid in the selection of appropriate peptides for research and development.
Substance P (SP), an eleven-amino acid neuropeptide, and its fragments are crucial mediators in various physiological and pathological processes, including pain, inflammation, and cellular proliferation.[1] These peptides exert their effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[2] The C-terminal region of Substance P is essential for its biological activity, and various C-terminal fragments have been studied to understand their specific roles and potential as therapeutic agents. This guide focuses on comparing the functional activity of Substance P (2-11) with other C-terminal fragments in key in vitro assays.
Comparative Analysis of Functional Potency
The functional potency of Substance P and its C-terminal fragments has been evaluated in various cell-based assays that measure the activation of downstream signaling pathways upon NK1R binding. The most common assays include the measurement of intracellular calcium mobilization ([Ca2+]i) and cyclic adenosine monophosphate (cAMP) accumulation.
A key study by Hall and colleagues provides a direct comparison of the potency of full-length Substance P (SP 1-11) and several of its C-terminal fragments in HEK293 cells expressing the human NK1R.[3][4] The results, summarized in the table below, demonstrate that while C-terminal fragments retain the ability to activate the NK1R, their potency is generally lower than that of the full-length peptide.
| Peptide Fragment | Agonist Activity (Calcium Mobilization) -log EC50 (M) | Agonist Activity (cAMP Accumulation) -log EC50 (M) |
| Substance P (1-11) | 8.5 ± 0.3 | 7.8 ± 0.1 |
| Substance P (3-11) | 8.3 ± 0.2 | 7.5 ± 0.1 |
| Substance P (5-11) | 7.8 ± 0.1 | 6.5 ± 0.1 |
| Substance P (6-11) | 7.5 ± 0.1 | < 6.0 |
| Substance P (7-11) | 7.2 ± 0.1 | < 6.0 |
| Substance P (8-11) | 6.8 ± 0.1 | < 6.0 |
Data sourced from Hall et al.[3]
The data clearly indicates that progressive truncation of the N-terminus of Substance P leads to a decrease in potency for both calcium mobilization and cAMP accumulation. Notably, fragments shorter than SP (5-11) show a significant drop in their ability to stimulate cAMP production. This suggests a differential requirement of the N-terminal amino acids for the activation of the Gs-cAMP pathway compared to the Gq-calcium pathway. While specific data for Substance P (2-11) was not available in this direct comparison, its activity is expected to be comparable to or slightly less potent than Substance P (1-11) and more potent than Substance P (3-11) based on the observed trend.
Another classical functional assay for tachykinin activity is the contraction of guinea pig ileum smooth muscle. Studies have shown that C-terminal fragments of Substance P, including SP (2-11), are capable of inducing this contractile response. The order of potency in this assay generally mirrors the findings from cell-based signaling assays, with longer C-terminal fragments exhibiting higher potency.
Signaling Pathways and Experimental Workflows
The binding of Substance P and its C-terminal fragments to the NK1R initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq and Gs proteins.
Caption: Signaling pathways activated by Substance P and its C-terminal fragments via the NK1 receptor.
The experimental workflow for assessing the functional activity of these peptides typically involves cell culture, peptide stimulation, and measurement of the downstream signaling molecules.
Caption: General experimental workflow for comparing the functional activity of Substance P fragments.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of the key experimental protocols used to generate the comparative data.
NK1 Receptor Binding Assay
This assay measures the ability of a test compound (e.g., a Substance P fragment) to displace a radiolabeled or fluorescently labeled ligand from the NK1R.
-
Cell Culture and Membrane Preparation: NK1R-expressing cells are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a labeled NK1R ligand (e.g., [³H]Substance P) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test peptide.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter, which traps the membranes with the bound ligand. The unbound ligand passes through the filter.
-
Quantification: The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand) can be determined.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.
-
Cell Culture and Dye Loading: NK1R-expressing cells are seeded in a multi-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.
-
Peptide Stimulation: The cells are stimulated with varying concentrations of the Substance P fragments.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response at each peptide concentration is used to generate a dose-response curve, from which the EC50 (the concentration of peptide that produces 50% of the maximal response) is calculated.
cAMP Accumulation Assay
This assay quantifies the production of cAMP following the activation of the Gs pathway.
-
Cell Culture and Stimulation: NK1R-expressing cells are cultured and pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation). The cells are then stimulated with varying concentrations of the Substance P fragments.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: A standard curve is used to determine the cAMP concentration for each sample. The data is then used to generate a dose-response curve and calculate the EC50 value.
Conclusion
The available data indicates that while C-terminal fragments of Substance P, including Substance P (2-11), retain biological activity at the NK1R, their potency is influenced by the length of the peptide. Shorter fragments generally exhibit reduced potency, particularly in their ability to stimulate the cAMP signaling pathway. This differential activity highlights the potential for biased agonism among Substance P fragments, a concept of significant interest in drug development. For researchers investigating the physiological roles of Substance P metabolites or developing novel NK1R-targeted therapeutics, a thorough understanding of the functional profiles of these C-terminal fragments is essential.
References
- 1. Receptors for substance P. II. Classification by agonist fragments and homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Two Neurokinin-1 Receptor Agonists: Substance P (2-11) and [Sar9, Met(O2)11]-SP
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Tachykinin Analogs
In the landscape of neuroscience and pharmacology, the tachykinin family of neuropeptides, particularly Substance P (SP), and its interaction with the Neurokinin-1 (NK1) receptor are of paramount interest for understanding pain, inflammation, and various neurological disorders. This guide provides a detailed comparative analysis of two frequently studied NK1 receptor agonists: the endogenous C-terminal fragment Substance P (2-11) and the synthetic, stabilized analog [Sar9, Met(O2)11]-Substance P. This comparison is based on their biochemical properties, receptor binding affinities, and functional activities, supported by experimental data and methodologies.
Biochemical and Pharmacological Profile
Substance P is an eleven-amino-acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator.[1] Its biological activity is primarily mediated through the C-terminal region of the peptide.[2] Substance P (2-11) is a major C-terminal fragment of SP. In contrast, [Sar9, Met(O2)11]-SP is a synthetic analog of Substance P, specifically designed for enhanced potency and stability.[2][3] The modifications, Sarcosine at position 9 and Methionine sulfoxide at position 11, render the peptide more resistant to degradation and a highly selective agonist for the NK1 receptor.[4]
Quantitative Comparison of Receptor Binding and Potency
Direct comparative studies providing quantitative binding data for Substance P (2-11) and [Sar9, Met(O2)11]-SP under identical experimental conditions are scarce in publicly available literature. However, by compiling data from various sources, a comparative overview can be established. [Sar9, Met(O2)11]-SP consistently demonstrates significantly higher affinity and potency for the NK1 receptor.
| Parameter | Substance P (2-11) | [Sar9, Met(O2)11]-Substance P | Substance P (Full-Length) |
| Receptor Target | Neurokinin-1 (NK1) Receptor | Neurokinin-1 (NK1) Receptor | Neurokinin-1 (NK1) Receptor |
| Receptor Binding Affinity (Kd) | Data not readily available | ~1.4 nM (rat brain membranes) | Not specified in these searches |
| Inhibitory Concentration (IC50) | Data not readily available | 0.11 nM (human U373MG cells) | Not specified in these searches |
| Relative Potency | Biologically active, but less potent than shorter C-terminal fragments like the octapeptide in some functional assays. | Potent and highly selective NK1 agonist. | Endogenous ligand with high affinity. |
| Selectivity | Primarily acts on NK1 receptors. | Highly selective for NK1 over NK2 and NK3 receptors. | Binds to all neurokinin receptors, but with highest affinity for NK1. |
| Metabolic Stability | Susceptible to degradation by peptidases. | Enhanced stability due to chemical modifications. | Rapidly degraded in plasma. |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
A standard experimental approach to determine the binding affinity of ligands for the NK1 receptor is the competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of Substance P (2-11) and [Sar9, Met(O2)11]-SP for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO or U373MG cells).
-
Radioligand: [3H]-Substance P or [125I]-Bolton Hunter labeled Substance P.
-
Unlabeled ligands: Substance P (2-11), [Sar9, Met(O2)11]-SP, and unlabeled Substance P (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor ligands (Substance P (2-11) or [Sar9, Met(O2)11]-SP) and the cell membrane preparation in the binding buffer. Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each competitor. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Both Substance P (2-11) and [Sar9, Met(O2)11]-SP exert their effects by activating the NK1 receptor, a G-protein coupled receptor (GPCR). The NK1 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.
Concluding Remarks
Substance P (2-11) represents an endogenously produced fragment with physiological relevance, while [Sar9, Met(O2)11]-SP is a powerful synthetic tool for probing the function of the NK1 receptor due to its high potency, selectivity, and metabolic stability. The choice between these two agonists depends on the specific research question. For studies aiming to understand the physiological processing and function of endogenous Substance P, the (2-11) fragment is a relevant tool. In contrast, for experiments requiring a potent and stable activation of the NK1 receptor to elucidate its downstream effects, [Sar9, Met(O2)11]-SP is the superior choice. Further research involving direct, side-by-side comparisons of these and other C-terminal fragments under standardized assay conditions would be invaluable for a more precise quantitative understanding of their structure-activity relationships at the NK1 receptor.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. [Sar9,Met(O2)11]-Substance P | NK1 Receptors | Tocris Bioscience [tocris.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chimeric NK1 (substance P)/NK3 (neurokinin B) receptors. Identification of domains determining the binding specificity of tachykinin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthetic Substance P (2-11): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of synthetic Substance P (2-11), a C-terminal fragment of the full-length neuropeptide, Substance P. While Substance P (SP) is an extensively studied neuropeptide, detailed quantitative data on the biological activity of its specific fragment, SP (2-11), is limited in publicly available literature. However, its activity can be inferred and validated through established assays that characterize other C-terminal fragments.
Substance P is an 11-amino acid neuropeptide that preferentially binds to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2][3] This interaction is crucial for various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[4][5] The biological activity of Substance P is primarily dictated by its C-terminal sequence, which is responsible for receptor binding and activation. Fragments such as SP (2-11) are known to be produced in vivo through metabolic processes. One of the noted biological activities of SP (2-11) is its ability to induce contraction in guinea pig ileum tissue.
Comparison of Substance P and its C-Terminal Fragments
Validating the activity of synthetic SP (2-11) involves comparing its performance against the native peptide and other well-characterized fragments. The following table summarizes key performance metrics for full-length Substance P and a representative C-terminal fragment, SP (6-11). Due to a lack of specific published data for SP (2-11), its expected activity would be benchmarked in similar assays.
| Parameter | Substance P (1-11) | Substance P (6-11) | Synthetic Substance P (2-11) |
| Target Receptor | Neurokinin-1 Receptor (NK1R) | Neurokinin-1 Receptor (NK1R) | Neurokinin-1 Receptor (NK1R) |
| EC₅₀ (Calcium Mobilization) | 0.4 nM (in HEK-NK1R cells) | Active, but data suggests it may not stimulate cAMP signaling pathway effectively | Data not available; expected to be a potent agonist |
| EC₅₀ (cAMP Accumulation) | ~15.8 nM (-log EC₅₀ of 7.8 M) | Little to no activity | Data not available |
| Binding Affinity (Kᵈ) | ~2 nM (in rat brain membranes) | Binds to NK1R | Data not available |
| In Vitro Bioactivity | Potent contraction of guinea pig ileum | Active in increasing neuronal firing | Contraction of guinea pig ileum |
Key Experimental Protocols
To validate the biological activity of synthetic Substance P (2-11), a series of standardized assays should be performed.
Receptor Binding Assay
This assay determines the affinity of the synthetic peptide for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the NK1 receptor (e.g., rat brain, guinea pig ileum, or a cell line like U 373 MG).
-
Radioligand: Use a highly selective, high-affinity radiolabeled NK1R agonist, such as [³H][Sar⁹,Met(O₂)¹¹]-Substance P.
-
Incubation: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of the unlabeled synthetic SP (2-11).
-
Separation: Separate the bound and free radioligand via rapid filtration.
-
Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the concentration of SP (2-11) that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Kᵢ).
Calcium Mobilization Assay
This functional assay measures the ability of SP (2-11) to activate the NK1R and trigger downstream signaling, resulting in an increase in intracellular calcium ([Ca²⁺]ᵢ).
Methodology:
-
Cell Culture: Use a cell line stably or transiently expressing the human NK1 receptor, such as Human Embryonic Kidney (HEK293) or astrocytoma cells (U 373 MG).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2).
-
Peptide Application: Apply varying concentrations of synthetic SP (2-11) to the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the peptide concentration to generate a dose-response curve and calculate the EC₅₀ value, which represents the concentration required to elicit 50% of the maximal response.
Guinea Pig Ileum Contraction Assay
This is a classic ex vivo bioassay to measure the physiological effect of SP (2-11) on smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate the longitudinal muscle strip from the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Tension Recording: Connect the tissue to an isometric force transducer to record changes in muscle tension.
-
Peptide Application: Add cumulative concentrations of synthetic SP (2-11) to the organ bath.
-
Measurement: Record the contractile response (increase in tension) for each concentration.
-
Data Analysis: Generate a concentration-response curve and determine the EC₅₀ value to quantify the potency of the peptide.
Visualizing Pathways and Workflows
Substance P Signaling Pathway
Substance P binds to the NK1 receptor, a GPCR primarily coupled to Gαq/11. This initiates a signaling cascade leading to the activation of Phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to various cellular responses. The receptor can also couple to Gαs to stimulate cAMP production.
Caption: Substance P / NK1R signaling cascade.
Experimental Workflow for Validation
The logical flow for validating a new batch of synthetic Substance P (2-11) starts with initial binding characterization, followed by functional cell-based assays, and finally physiological validation in an ex vivo tissue model.
Caption: Workflow for validating SP (2-11) activity.
References
- 1. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Substance P (2-11): Immunoassay vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Substance P (2-11), a significant metabolite of the neuropeptide Substance P: immunoassay and mass spectrometry. The choice of analytical technique is critical for obtaining accurate and reliable data in research, clinical, and drug development settings. This document outlines the performance characteristics, experimental protocols, and key considerations for each method to aid in selecting the most appropriate approach for your specific research needs.
Introduction to Substance P (2-11)
Substance P (SP) is an eleven-amino-acid neuropeptide involved in a wide array of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] SP is metabolized in biological systems into various fragments, with Substance P (2-11) being a notable metabolite.[3][4] Understanding the concentration and activity of specific fragments like SP (2-11) is crucial, as they can possess unique biological activities, sometimes distinct from the parent peptide.[5] Accurate quantification of SP (2-11) is therefore essential for elucidating its role in health and disease.
Performance Comparison: Immunoassay vs. Mass Spectrometry
The selection of an analytical method for Substance P (2-11) quantification depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and the need for absolute versus relative quantification. While immunoassays for the full-length Substance P are commercially available, their cross-reactivity with the (2-11) fragment can be variable and often not explicitly defined. Mass spectrometry, on the other hand, offers high specificity for the direct measurement of the fragment.
| Feature | Immunoassay (Competitive ELISA) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Can be subject to cross-reactivity with other SP fragments and related peptides. The specificity for SP (2-11) needs to be validated for each specific antibody. | High specificity, capable of distinguishing between SP (1-11) and its metabolites, including SP (2-11), based on mass-to-charge ratio. |
| Sensitivity | Typically in the low pg/mL to ng/mL range. For instance, commercial SP ELISA kits report sensitivities around 40-50 pg/mL. | High sensitivity, often reaching sub-pg/mL to low pg/mL levels, depending on the instrumentation and sample preparation. |
| Throughput | High throughput, suitable for analyzing a large number of samples simultaneously in 96-well plate format. | Lower throughput compared to immunoassays, with each sample requiring individual chromatographic separation. |
| Quantitative Accuracy | Provides relative quantification based on a standard curve. Accuracy can be affected by matrix effects and antibody cross-reactivity. | Provides absolute quantification with high accuracy and precision using stable isotope-labeled internal standards. |
| Method Development | Relatively straightforward with commercially available kits. | Requires more extensive method development and specialized expertise and instrumentation. |
| Cost | Generally lower cost per sample, especially for large batches. | Higher initial instrument cost and higher cost per sample for reagents and maintenance. |
| Sample Volume | Typically requires a small sample volume (e.g., 50 µL). | Sample volume requirements can vary but are generally in a similar range to immunoassays. |
Experimental Protocols
Detailed methodologies for both a representative immunoassay and a mass spectrometry-based approach for the analysis of Substance P and its fragments are provided below.
Immunoassay: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P
This protocol is representative of commercially available competitive ELISA kits for Substance P. It is important to note that the cross-reactivity of these kits with Substance P (2-11) must be determined empirically.
Principle: In a competitive ELISA, a known amount of labeled Substance P competes with the Substance P in the sample for a limited number of binding sites on a specific antibody. The amount of labeled Substance P bound to the antibody is inversely proportional to the concentration of Substance P in the sample.
Materials:
-
Substance P ELISA Kit (containing pre-coated microplate, standards, detection antibody, and substrate)
-
Samples (e.g., plasma, serum, tissue homogenates)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a serial dilution of the Substance P standard to generate a standard curve. Dilute samples as required.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of enzyme-labeled Substance P to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well, which will react with the enzyme to produce a color change.
-
Stop the reaction using a stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of Substance P in the samples by interpolating their absorbance values on the standard curve.
-
Mass Spectrometry: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Substance P (2-11)
This protocol is based on established methods for the analysis of Substance P and its metabolites.
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The sample is first separated by LC, and then the specific mass-to-charge ratio of Substance P (2-11) is selected and fragmented to produce a unique fragmentation pattern for quantification.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 HPLC column
-
Substance P (2-11) analytical standard
-
Stable isotope-labeled Substance P (2-11) internal standard
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Sample preparation reagents (e.g., for protein precipitation or solid-phase extraction)
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Add the stable isotope-labeled internal standard to each sample.
-
Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate Substance P (2-11) from other components on the C18 column using a gradient elution.
-
Introduce the eluent into the mass spectrometer.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the native and the internal standard of Substance P (2-11) using Multiple Reaction Monitoring (MRM) or a similar targeted acquisition mode.
-
-
Data Analysis:
-
Integrate the peak areas for the transitions of both the native Substance P (2-11) and the internal standard.
-
Calculate the ratio of the peak area of the native peptide to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the analytical standards against their known concentrations.
-
Determine the concentration of Substance P (2-11) in the samples by interpolating their peak area ratios on the calibration curve.
-
Mandatory Visualizations
Substance P Signaling Pathway
Caption: Signaling pathway of Substance P via the NK1 receptor.
Cross-Validation Workflow: Immunoassay vs. Mass Spectrometry
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
Substance P (2-11): A Comparative Analysis of its Specificity for NK1 over NK2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of the neuropeptide fragment Substance P (2-11) for the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. The data presented herein demonstrates the pronounced selectivity of Substance P (2-11) for the NK1 receptor, a critical consideration for targeted drug development and physiological research.
Quantitative Comparison of Receptor Affinity and Functional Potency
| Ligand | Receptor | Assay Type | Parameter | Value | Selectivity (NK1/NK2) |
| Substance P (2-11) | NK1 | cAMP Accumulation | EC50 | ~40 nM (-7.4 ± 0.08 log M) | Significantly higher for NK1 |
| Substance P (2-11) | NK2 | - | - | Data not available | |
| Substance P | NK1 | cAMP Accumulation | EC50 | ~16 nM (-7.8 ± 0.1 log M) | ~10-fold |
| Substance P | NK2 | Contraction Assay | EC50 | 160 nM |
Note: The EC50 value for Substance P (2-11) at the NK1 receptor is derived from a study measuring cAMP accumulation. The EC50 for full-length Substance P at the NK2 receptor is from a functional assay on guinea pig ileum, a tissue where contraction is mediated by NK2 receptors. While not a direct comparison of the same assay, it provides an estimation of the relative potency. The literature consistently indicates that Substance P and its C-terminal fragments have a significantly lower affinity and potency for the NK2 receptor compared to the NK1 receptor.
Experimental Methodologies
The determination of ligand specificity for receptors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize the interaction of ligands like Substance P (2-11) with NK1 and NK2 receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of Substance P (2-11) for the NK1 and NK2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human NK1 or NK2 receptors.
-
Radioligand: [³H]-Substance P (for NK1) or [¹²⁵I]-Neurokinin A (for NK2).
-
Unlabeled Substance P (2-11) (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of unlabeled Substance P (2-11).
-
A fixed concentration of the respective radioligand (typically at or below its Kd value).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of Substance P (2-11). Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. Workflow for a competitive radioligand binding assay.
Functional Assays: Calcium Mobilization and Inositol Phosphate Accumulation
These assays measure the functional consequence of receptor activation, providing a measure of the ligand's potency (EC50). Both NK1 and NK2 receptors are Gq-coupled, leading to an increase in intracellular calcium and the production of inositol phosphates upon activation.
Objective: To determine the half-maximal effective concentration (EC50) of Substance P (2-11) for activating NK1 and NK2 receptors.
Materials:
-
Cells stably expressing human NK1 or NK2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or an inositol phosphate assay kit (e.g., HTRF-based).
-
Substance P (2-11) (test compound).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capability (for calcium mobilization) or an HTRF-compatible reader (for inositol phosphate).
Procedure (Calcium Mobilization):
-
Cell Plating: Seed the cells in the microplates and allow them to adhere and grow to confluence.
-
Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate to allow for de-esterification of the dye.
-
Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add varying concentrations of Substance P (2-11) to the wells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Procedure (Inositol Phosphate Accumulation):
-
Cell Stimulation: Plate the cells and, on the day of the assay, replace the medium with a stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Agonist Addition: Add varying concentrations of Substance P (2-11) to the wells and incubate for a defined period (e.g., 30-60 minutes).
-
Lysis and Detection: Lyse the cells and perform the inositol phosphate detection assay according to the manufacturer's instructions (e.g., adding HTRF reagents).
-
Signal Measurement: Read the plate on a compatible reader.
-
Data Analysis: Convert the raw data to inositol phosphate concentrations using a standard curve. Plot the concentration of inositol phosphate against the logarithm of the agonist concentration to determine the EC50 value.
Signaling Pathways of NK1 and NK2 Receptors
Both NK1 and NK2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). The NK1 receptor has also been shown to couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
Figure 2. NK1 receptor signaling pathways.
Figure 3. NK2 receptor signaling pathway.
Conclusion
The available experimental data strongly indicates that Substance P (2-11) is a potent and selective agonist for the NK1 receptor. Its functional activity at the NK1 receptor, as measured by cAMP accumulation, is in the nanomolar range. In contrast, while direct binding and functional data for Substance P (2-11) at the NK2 receptor are limited, the significantly lower potency of the full-length Substance P at NK2 receptors suggests a pronounced specificity of the C-terminal fragments for NK1. This selectivity is a key factor for researchers designing targeted therapeutic agents or investigating the distinct physiological roles of the NK1 and NK2 receptor systems. Further studies directly comparing the binding affinities and a broader range of functional responses of Substance P (2-11) at both receptors would provide a more complete understanding of its pharmacological profile.
Validation of a Novel Substance P (2-11) Antibody for Western Blotting: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of a new polyclonal antibody for the detection of Substance P (2-11) via Western blotting. The performance of this novel antibody is objectively compared against established commercially available alternatives, with supporting experimental data and detailed protocols to ensure reproducibility.
Substance P (SP) is an 11-amino acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It is involved in a variety of physiological processes, including pain transmission, inflammation, and vasodilation.[1][2] The fragment Substance P (2-11) is also biologically active.[3] Accurate detection and quantification of Substance P (2-11) are critical for advancing research in neurology, immunology, and pharmacology. This guide introduces a new rabbit polyclonal antibody raised against a synthetic peptide corresponding to the Substance P (2-11) sequence and validates its efficacy for Western blotting applications.
Comparative Performance Analysis
The performance of the new "SP(2-11) Polyclonal Antibody (Cat# NEW-SP211)" was benchmarked against two commercially available antibodies widely used in the field. All antibodies were tested under identical experimental conditions to ensure a fair and accurate comparison. The key performance indicators are summarized in the table below.
| Feature | New SP(2-11) Polyclonal Antibody (Cat# NEW-SP211) | Alternative Antibody A (Rabbit Polyclonal) | Alternative Antibody B (Rat Monoclonal) |
| Target Specificity | Substance P (2-11) | Substance P | Substance P |
| Host Species | Rabbit | Rabbit | Rat |
| Clonality | Polyclonal | Polyclonal | Monoclonal |
| Recommended Dilution (WB) | 1:1000 - 1:3000 | 1:500 - 1:2000 | 1:1000 |
| Observed Band (kDa) | ~1.3 kDa | ~1.3 kDa | ~1.3 kDa |
| Signal-to-Noise Ratio | High | Moderate | High |
| Cross-Reactivity | Minimal cross-reactivity with full-length Substance P and other tachykinins. | Cross-reacts with full-length Substance P. | Specific to the C-terminal region of Substance P. |
| KO Validation | Performed | Not specified | Not specified |
Experimental Validation Workflow
The validation process for the new Substance P (2-11) antibody followed a systematic workflow to assess its specificity, sensitivity, and overall performance in Western blotting. The key stages of this process are outlined in the diagram below.
Figure 1: Experimental workflow for the validation of the new Substance P (2-11) antibody.
Substance P Signaling Pathway
Substance P exerts its biological effects by binding to neurokinin receptors (NKRs), which are G protein-coupled receptors. The primary receptor for Substance P is the neurokinin-1 receptor (NK1R). Activation of NK1R triggers downstream signaling cascades, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC), modulating neuronal activity and inflammatory responses.
Figure 2: Simplified signaling pathway of Substance P via the NK1 receptor.
Detailed Experimental Protocols
A. Sample Preparation
-
Tissue Homogenization: Tissues (e.g., dorsal root ganglia, spinal cord) were homogenized in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Cell Lysis: Cultured cells were washed with ice-cold PBS and lysed in RIPA buffer.
-
Protein Quantification: The protein concentration of the lysates was determined using a bicinchoninic acid (BCA) protein assay.
B. Western Blotting
-
SDS-PAGE: 30 µg of protein per lane were separated on a 15% Tricine-SDS-PAGE gel, which is optimized for the resolution of low molecular weight proteins.
-
Protein Transfer: Proteins were transferred from the gel to a 0.2 µm polyvinylidene fluoride (PVDF) membrane using a semi-dry transfer system.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the primary antibodies at their respective optimal dilutions in the blocking buffer.
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane was incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit or goat anti-rat IgG secondary antibody diluted 1:5000 in the blocking buffer.
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) detection kit and imaged using a digital imaging system. Densitometric analysis was performed to quantify band intensities.
Conclusion
The new SP(2-11) Polyclonal Antibody (Cat# NEW-SP211) demonstrates high sensitivity and specificity for the detection of Substance P (2-11) in Western blotting applications. It offers a valuable tool for researchers studying the physiological and pathological roles of this important neuropeptide, with minimal cross-reactivity and a high signal-to-noise ratio. The detailed protocols provided herein should enable researchers to reproduce these findings and successfully incorporate this new antibody into their experimental workflows.
References
A Researcher's Guide to Assessing the Functional Equivalence of Commercial Substance P (2-11)
For researchers, scientists, and drug development professionals, ensuring the consistent biological activity of peptides procured from different commercial sources is paramount for reproducible experimental outcomes. This guide provides a framework for assessing the functional equivalence of Substance P (2-11), a biologically active fragment of the neuropeptide Substance P, from various suppliers. By employing standardized bioassays, researchers can generate comparative data to inform their purchasing decisions and ensure the reliability of their results.
Substance P (2-11) is a decapeptide that acts as an agonist at neurokinin receptors, primarily the neurokinin-1 receptor (NK1R).[1][2] Activation of NK1R, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events, making it a key player in neurogenic inflammation, pain transmission, and smooth muscle contraction.[3][4] Given its biological significance, variations in the purity, solubility, or presence of contaminants in commercially synthesized Substance P (2-11) can significantly impact experimental results.
This guide outlines key experimental protocols to quantify and compare the bioactivity of Substance P (2-11) from different sources. The presented methodologies focus on downstream functional readouts of NK1R activation, providing a robust assessment of the peptide's biological performance.
Comparative Data Presentation
To facilitate a direct comparison of Substance P (2-11) from various commercial sources, all quantitative data should be summarized in the following tables.
Table 1: Physical and Chemical Properties
| Supplier | Lot Number | Purity (%) | Molecular Weight (Da) | Formulation | Solubility |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 2: In Vitro Bioactivity Assessment
| Supplier | Lot Number | Calcium Flux Assay (EC50, nM) | cAMP Accumulation Assay (EC50, nM) | Competitive Binding Assay (Ki, nM) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Experimental Protocols
Detailed methodologies for key functional assays are provided below. It is recommended to perform these experiments in parallel using the same cell lines, reagents, and conditions to ensure a valid comparison.
Intracellular Calcium Mobilization Assay
This assay measures the ability of Substance P (2-11) to induce an increase in intracellular calcium concentration following NK1R activation.
Principle: NK1R activation couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[4] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the human NK1R (e.g., HEK293-NK1R, U373 MG) to 80-90% confluency in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of Substance P (2-11) from each commercial source in the assay buffer.
-
Measurement: Use a fluorescence plate reader or a flow cytometer to measure the baseline fluorescence. Add the Substance P (2-11) dilutions to the respective wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value for each source of Substance P (2-11).
Cyclic AMP (cAMP) Accumulation Assay
This assay assesses the modulation of adenylyl cyclase activity by Substance P (2-11) through NK1R.
Principle: While primarily coupled to Gq, NK1R can also influence intracellular cAMP levels. Ligand binding can lead to the activation or inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting change in intracellular cAMP concentration can be quantified using various methods, including competitive immunoassays or reporter gene assays.
Methodology:
-
Cell Culture: Plate NK1R-expressing cells in a 96-well plate and grow to confluency.
-
Assay Procedure: On the day of the experiment, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Stimulation: Add serial dilutions of Substance P (2-11) from each commercial source to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or GloSensor).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and determine the EC50 value for each peptide source.
Competitive Radioligand Binding Assay
This assay determines the affinity of Substance P (2-11) from different sources for the NK1R.
Principle: This assay measures the ability of unlabeled Substance P (2-11) to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Substance P) for binding to the NK1R in a cell membrane preparation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a rich source of NK1R (e.g., transfected cell lines or specific brain regions).
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled Substance P (2-11) from each commercial source.
-
Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
To aid in the understanding of the experimental workflows and the underlying biological processes, the following diagrams are provided.
References
Independent Verification of Published Substance P (2-11) Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Substance P (2-11) with Substance P and its other fragments. The information is based on published experimental data, with detailed methodologies for key experiments to facilitate independent verification.
Comparative Analysis of Substance P Fragments
Substance P (SP), an undecapeptide neurotransmitter, is metabolized into several smaller fragments, each with potentially distinct biological activities.[1] The C-terminal fragments of Substance P are known to retain activity at the Neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[2] This section compares the production and signaling of Substance P (2-11) and other key fragments.
Metabolism of Substance P
The metabolic breakdown of Substance P can lead to the formation of various N-terminal and C-terminal fragments. A study analyzing the metabolism of exogenous Substance P in different cell types, including 3T3 fibroblasts, coronary artery endothelial cells (CAECs), and peritoneal macrophages (PMs), revealed the production of multiple fragments, including Substance P (2-11). Notably, SP (5-11) was the most abundant metabolite across these cell types.[1]
Table 1: Production of Substance P Fragments from Exogenous Substance P (1.5 µM) after 1 hour incubation. [1]
| Fragment | 3T3 Fibroblasts (pmol/mg protein) | CAECs (pmol/mg protein) | PMs (pmol/mg protein) |
| SP (2-11) | ~10 | ~15 | ~5 |
| SP (3-11) | ~15 | ~20 | ~25 |
| SP (5-11) | ~120 | ~140 | ~30 |
| SP (6-11) | ~10 | ~15 | ~35 |
| SP (7-11) | ~40 | ~60 | ~20 |
| SP (8-11) | ~20 | ~25 | ~15 |
| SP (1-4) | ~80 | ~50 | ~15 |
| SP (1-7) | ~30 | ~40 | ~15 |
| SP (1-9) | ~5 | ~10 | ~25 |
Data is estimated from graphical representations in the source publication.
NK1 Receptor Binding and Activation
The biological effects of Substance P and its C-terminal fragments are primarily mediated through the NK1 receptor, a G-protein coupled receptor (GPCR).[3] Activation of the NK1 receptor can trigger multiple downstream signaling cascades.
Table 2: Comparative Agonist Activity of Substance P and its Fragments at the Human NK1 Receptor.
| Agonist | Intracellular Ca²⁺ Increase (-log EC₅₀) | cAMP Accumulation (-log EC₅₀) |
| Substance P | 8.5 ± 0.3 | 7.8 ± 0.1 |
| SP (3-11) | 8.2 ± 0.2 | 7.6 ± 0.1 |
| SP (5-11) | 7.9 ± 0.1 | < 6 |
| SP (6-11) | 7.5 ± 0.1 | < 6 |
| SP (7-11) | 7.1 ± 0.1 | < 6 |
| SP (8-11) | 6.8 ± 0.1 | < 6 |
While direct EC₅₀ values for Substance P (2-11) were not provided in this study, the data demonstrates a trend where shorter N-terminal fragments show a diminished ability to stimulate cAMP accumulation while retaining their capacity to increase intracellular calcium.
Experimental Protocols
Guinea Pig Ileum Contraction Assay
This bioassay is a classical method to assess the contractile activity of substances like Substance P and its analogues on smooth muscle.
Objective: To determine the dose-dependent contractile response of isolated guinea pig ileum to Substance P and its fragments.
Materials:
-
Adult guinea pig
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 12, Glucose 5.5)
-
Substance P and its fragments (e.g., SP (2-11)) stock solutions
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (32-37°C)
-
Isotonic transducer and recording system (e.g., kymograph or digital data acquisition system)
Procedure:
-
A guinea pig is euthanized according to approved ethical protocols.
-
The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm Tyrode's solution.
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm piece of the ileum is cut and mounted in the organ bath containing Tyrode's solution, maintained at 32-37°C and continuously aerated. One end is attached to a fixed point, and the other to the isotonic transducer.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1.0 g.
-
A cumulative or non-cumulative dose-response curve is generated by adding increasing concentrations of the agonist (Substance P or its fragments) to the organ bath.
-
The contractile response (in mm or grams of tension) is recorded for each concentration.
-
Between agonist additions (for non-cumulative curves), the tissue is washed with fresh Tyrode's solution and allowed to return to baseline.
-
The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is calculated to determine the potency of each compound.
Radioligand Binding Assay for NK1 Receptor
This assay is used to determine the binding affinity of a ligand for its receptor.
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of Substance P (2-11) for the NK1 receptor.
Materials:
-
Cell line stably expressing the NK1 receptor (e.g., CHO or HEK293 cells)
-
Cell membrane preparation from the NK1-expressing cells
-
Radiolabeled ligand with high affinity for the NK1 receptor (e.g., [³H]Substance P or [³H]RP 67580)
-
Unlabeled Substance P and its fragments for competition binding
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: NK1-expressing cells are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Saturation Binding: To determine the Kd of the radioligand, increasing concentrations of the radiolabeled ligand are incubated with a fixed amount of the cell membrane preparation. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.
-
Competition Binding: To determine the Ki of the test compounds (e.g., SP (2-11)), a fixed concentration of the radiolabeled ligand is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The binding reactions are incubated at a specific temperature for a set period to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The binding data is analyzed using appropriate software (e.g., Prism) to calculate Kd, Bmax (maximal number of binding sites), and Ki values.
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P or its active fragments to the NK1 receptor initiates a cascade of intracellular events. The receptor can couple to different G-proteins, leading to the activation of multiple second messenger systems.
Caption: NK1 Receptor signaling pathways activated by Substance P and its fragments.
General Experimental Workflow for Comparing Substance P Fragments
This diagram illustrates a typical workflow for the independent verification and comparison of the biological activities of different Substance P fragments.
Caption: Workflow for comparing the biological activity of Substance P fragments.
References
- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Substance P (2-11)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Substance P (2-11), a bioactive neuropeptide fragment. Adherence to these guidelines is critical for minimizing environmental impact and maintaining a safe research environment.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact. This includes:
When handling lyophilized peptide powder, work should be conducted in a well-ventilated area or a fume hood to prevent inhalation.
Disposal Procedures for Substance P (2-11)
Proper segregation of waste is crucial for safe and compliant disposal. The following outlines the procedures for different waste streams.
Solid Waste
-
Unused or Expired Peptide: Unwanted lyophilized Substance P (2-11) should be treated as chemical waste and not be disposed of in regular trash.
-
Contaminated Labware: Items such as weigh boats, pipette tips, and microfuge tubes that have been in direct contact with the peptide must be collected in a designated solid chemical waste container.
Liquid Waste
-
Aqueous Solutions: Solutions of Substance P (2-11) in aqueous buffers should be collected in a designated aqueous chemical waste container.
-
Organic Solvent Solutions: If the peptide is dissolved in an organic solvent (e.g., DMSO, DMF), the waste must be collected in a designated organic solvent waste container. It is imperative not to mix aqueous and organic waste streams unless explicitly permitted by your institution's hazardous waste program.
Sharps Waste
Any needles, syringes, or other sharp objects contaminated with Substance P (2-11) must be disposed of in a designated sharps container for chemical waste.
Decontamination of Reusable Glassware
For reusable glassware that has come into contact with Substance P (2-11), a thorough decontamination procedure is necessary:
-
Initial Rinse: Rinse the glassware with a suitable solvent known to dissolve the peptide to remove the bulk of the residue. This rinseate should be collected as liquid chemical waste.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.
-
Acid Bath (Optional but Recommended): For complete removal of residues, an acid bath (e.g., chromic acid) can be used, followed by extensive rinsing with deionized water. Extreme caution and adherence to all safety protocols are necessary when working with acid baths.
-
Final Rinse: Thoroughly rinse the glassware with deionized water before drying.
Summary of Disposal Recommendations
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Expired Peptide (Solid) | Dispose of as chemical waste in a designated solid chemical waste container. | Do not dispose of in regular trash. |
| Contaminated Labware (Solid) | Collect in a designated solid chemical waste container. | Includes items like pipette tips, weigh boats, and microfuge tubes. |
| Aqueous Peptide Solutions (Liquid) | Collect in a designated aqueous chemical waste container. | Do not mix with organic waste streams. |
| Organic Peptide Solutions (Liquid) | Collect in a designated organic solvent waste container. | Do not mix with aqueous waste streams. |
| Contaminated Sharps | Dispose of in a designated sharps container for chemical waste. | Includes needles and syringes. |
| Reusable Glassware | Decontaminate via initial solvent rinse (collect as waste), detergent wash, optional acid bath, and final deionized water rinse. | Follow all safety protocols, especially for acid baths. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Substance P (2-11) and related materials.
Caption: Disposal workflow for Substance P (2-11).
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Substance P (2-11)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Substance P (2-11), a neuropeptide fragment used in various research applications. The following procedural guidance, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans, is designed to minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure to Substance P (2-11), which is typically supplied as a lyophilized powder. Handling should be performed in a well-ventilated area, preferably within a fume hood, to prevent inhalation.[1]
Table 1: Recommended Personal Protective Equipment for Handling Substance P (2-11)
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the peptide.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne powder.[1] |
| Body Protection | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory | Required when handling outside a ventilated enclosure | To prevent inhalation of the lyophilized powder. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures consistency and safety throughout the handling process.
Receiving and Storage
Upon receipt, inspect the container for any damage. Substance P (2-11) should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, as specified by the manufacturer.
Handling and Preparation of Solutions
When working with the lyophilized powder, it is crucial to avoid the formation and inhalation of dust.
Experimental Protocol: Reconstitution of Lyophilized Peptide
-
Preparation: Before opening the vial, ensure you are wearing the appropriate PPE as outlined in Table 1. Perform all operations within a chemical fume hood or other ventilated enclosure.
-
Equilibration: Allow the vial to come to room temperature before opening to prevent condensation, which can affect the stability of the peptide.
-
Solvent Addition: Using a calibrated pipette, slowly add the appropriate solvent (as determined by your experimental protocol) to the side of the vial to avoid disturbing the powder.
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause the peptide to denature.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes for storage.
Spill Management
In the event of a spill, it is important to act quickly and safely.
Table 2: Spill Response Procedures
| Spill Type | Procedure |
| Solid (Powder) | 1. Evacuate and restrict access to the area.2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.3. Carefully scoop the material into a designated chemical waste container.4. Clean the spill area with a suitable laboratory detergent and water. |
| Liquid (Solution) | 1. Wearing appropriate PPE, contain the spill with absorbent material.2. Collect the absorbent material and place it in a designated chemical waste container.3. Clean the spill area with a suitable laboratory detergent and water. |
Disposal Plan
Proper disposal of Substance P (2-11) and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.
Table 3: Disposal Guidelines for Substance P (2-11)
| Waste Stream | Disposal Method |
| Unused/Expired Peptide | Dispose of as chemical waste. Do not discard in the regular trash. |
| Contaminated Labware | Items such as pipette tips, microfuge tubes, and weigh boats that have been in direct contact with the peptide should be collected in a designated solid chemical waste container. |
| Liquid Waste (Aqueous) | Collect in a designated aqueous chemical waste container. Do not pour down the drain. |
| Liquid Waste (Organic) | If the peptide was dissolved in an organic solvent, collect the waste in a designated organic solvent waste container. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with the peptide should be disposed of in a designated sharps container for chemical waste. |
Visual Guidance: Procedural Flow
To further clarify the handling and disposal workflow, the following diagrams illustrate the key decision points and pathways.
Caption: Workflow from receiving and handling to disposal of Substance P (2-11).
Caption: First aid procedures for different routes of exposure to Substance P (2-11).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
